Fenretinide
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJHMTWEGVYYSE-FXILSDISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032005 | |
| Record name | 4-Hydroxyphenyl retinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65646-68-6 | |
| Record name | Fenretinide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65646-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenretinide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065646686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenretinide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05076 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FENRETINIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyphenyl retinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENRETINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/187EJ7QEXL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Interaction of Fenretinide with the Retinoid X Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic retinoid, has garnered significant interest for its pleiotropic biological activities, including anti-cancer and chemopreventive properties. Its mechanism of action is complex, involving both retinoid receptor-dependent and -independent pathways. This technical guide provides an in-depth exploration of the interaction between this compound and the Retinoid X Receptor (RXR), a key player in nuclear receptor signaling. While direct, high-affinity binding of this compound to RXR remains an area of active investigation with limited quantitative data in the public domain, a growing body of evidence suggests that RXR-dependent signaling pathways are significantly modulated by this compound. This guide summarizes the current understanding of the this compound-RXR interaction, details relevant experimental protocols for its study, and visualizes the intricate signaling networks involved.
Introduction to Retinoid X Receptor (RXR)
The Retinoid X Receptor (RXR) is a member of the nuclear receptor superfamily of ligand-activated transcription factors. There are three RXR isotypes: RXRα (NR2B1), RXRβ (NR2B2), and RXRγ (NR2B3). RXRs play a central role in regulating gene expression by forming homodimers or, more commonly, heterodimers with other nuclear receptors, including the Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and the Vitamin D Receptor (VDR). These dimers bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription. The activity of RXR-containing heterodimers can be classified as permissive, in which the dimer can be activated by an RXR-specific ligand (rexinoid), a partner-specific ligand, or both; or non-permissive, where the dimer is only activated by the partner ligand.
This compound and its Interaction with RXR
This compound's engagement with retinoid receptors is multifaceted. While it is known to interact with Retinoic Acid Receptors (RARs), its relationship with RXR is less direct and potent compared to dedicated rexinoids. Transcriptomic studies have revealed that a significant portion of genes regulated by this compound are bound by RXRα, strongly suggesting an RXR-dependent component to its mechanism of action[1]. However, direct binding affinity data, such as dissociation constants (Kd) or inhibition constants (Ki), for this compound with RXR isoforms are not widely available in peer-reviewed literature. Some studies suggest that this compound's effects on certain cellular processes, like adipogenesis, are primarily mediated through RARα, with a lower potency compared to all-trans retinoic acid (ATRA)[2]. Nevertheless, evidence also points to this compound's ability to activate the RXR/SXR (Steroid and Xenobiotic Receptor) mediated pathway, indicating a broader impact on nuclear receptor signaling[3].
The current understanding suggests that this compound may act as a weak or indirect modulator of RXR, potentially influencing its conformation within heterodimers and thereby affecting the recruitment of co-activator or co-repressor proteins. This modulation could lead to altered expression of genes involved in critical cellular processes such as apoptosis, proliferation, and metabolism.
Quantitative Data on Retinoid Receptor Binding
A comprehensive search of available literature and binding databases did not yield specific, high-affinity binding data for this compound to RXR isoforms. The table below summarizes the current state of knowledge, highlighting the need for further quantitative biophysical studies. For context, representative binding data for known RXR agonists are included.
| Ligand | Receptor | Assay Type | Affinity (Kd/Ki/IC50) | Reference |
| This compound | RXRα, RXRβ, RXRγ | - | Data not available | - |
| 9-cis-Retinoic Acid | RXRα | Radioligand Binding | Kd: ~15.7 nM | [4] |
| 9-cis-Retinoic Acid | RXRβ | Radioligand Binding | Kd: ~18.3 nM | [4] |
| 9-cis-Retinoic Acid | RXRγ | Radioligand Binding | Kd: ~14.1 nM | |
| Bexarotene | RXRα | Transcriptional Activation | EC50: 33 nM |
Experimental Protocols for Studying this compound-RXR Interaction
To elucidate the direct binding and functional consequences of this compound's interaction with RXR, a combination of biophysical, biochemical, and cell-based assays is required. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of this compound for RXR by measuring its ability to compete with a radiolabeled RXR ligand.
-
Materials:
-
Purified recombinant human RXR protein (isoform-specific).
-
Radiolabeled RXR agonist (e.g., [³H]9-cis-retinoic acid).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EDTA).
-
GF/C filter plates.
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, incubate a fixed concentration of purified RXR protein with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of this compound or vehicle control.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Rapidly filter the reaction mixture through the GF/C filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each this compound concentration and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of the kinetics and affinity of the this compound-RXR interaction.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified recombinant human RXR protein.
-
This compound.
-
Running buffer (e.g., HBS-EP+).
-
Amine coupling kit for protein immobilization.
-
-
Procedure:
-
Immobilize the purified RXR protein onto the sensor chip surface via amine coupling.
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the this compound solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) in real-time to observe association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
RXR-Dependent Reporter Gene Assay
This cell-based assay measures the ability of this compound to activate or inhibit transcription mediated by RXR or its heterodimers.
-
Materials:
-
Mammalian cell line (e.g., HEK293T, CV-1).
-
Expression vectors for RXR and its heterodimerization partners (e.g., RAR, PPARγ).
-
Reporter plasmid containing a luciferase gene under the control of an RXR response element (e.g., DR-1 for RXR homodimers, PPRE for RXR-PPARγ).
-
Transfection reagent.
-
This compound.
-
Luciferase assay reagent.
-
-
Procedure:
-
Co-transfect the cells with the RXR expression vector, partner receptor vector (if studying heterodimers), and the reporter plasmid.
-
After transfection, treat the cells with various concentrations of this compound, a known RXR agonist (positive control), and vehicle (negative control).
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
Plot the fold induction of luciferase activity as a function of this compound concentration to determine the EC50 or IC50 value.
-
RXR Signaling Pathways and Potential Modulation by this compound
This compound's influence on RXR-dependent signaling is likely exerted through the modulation of RXR heterodimers. The following diagrams illustrate key RXR signaling pathways that could be affected by this compound.
RXR-RAR Heterodimer Signaling Pathway
RXR forms a non-permissive or conditionally permissive heterodimer with RAR. This pathway is central to the action of retinoids.
RXR-PPARγ Heterodimer Signaling Pathway
The RXR-PPARγ heterodimer is a permissive dimer that plays a crucial role in adipogenesis and glucose metabolism. This compound has been shown to inhibit adipocyte differentiation, and while this is primarily attributed to RAR activation, an effect on the RXR-PPARγ axis cannot be ruled out.
Experimental Workflow for Assessing this compound's Effect on RXR Transcriptional Activity
The following diagram outlines a typical workflow for a reporter gene assay to investigate this compound's impact on RXR-mediated transcription.
Conclusion and Future Directions
The interaction between this compound and the Retinoid X Receptor is a critical area of study for understanding the full mechanistic scope of this promising therapeutic agent. While current evidence strongly suggests the involvement of RXR-dependent pathways in this compound's biological activity, a significant knowledge gap exists regarding the direct binding affinity and the precise molecular interactions. Future research should prioritize quantitative biophysical studies, such as SPR and ITC, to determine the binding kinetics and thermodynamics of this compound and its metabolites with all three RXR isoforms. Furthermore, co-crystallization studies are essential to visualize the binding mode of this compound within the RXR ligand-binding pocket, which would provide invaluable insights for the rational design of second-generation analogs with improved RXR affinity and selectivity. Finally, comprehensive transcriptomic and proteomic analyses in various cellular contexts will be crucial to delineate the specific RXR heterodimer pathways modulated by this compound and their downstream functional consequences. A deeper understanding of the this compound-RXR axis will undoubtedly pave the way for its optimized clinical application in oncology and other therapeutic areas.
References
- 1. Transcriptome profiling and genome-wide DNA binding define the differential role of this compound and all-trans RA in regulating the death and survival of human hepatocellular carcinoma Huh7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mediated retinoic acid receptor signalling and inhibition of ceramide biosynthesis regulates adipogenesis, lipid accumulation, mitochondrial function and nutrient stress signalling in adipocytes and adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
Fenretinide and Reactive Oxygen Species (ROS) Generation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic retinoid, has garnered significant interest in oncology for its potent pro-apoptotic activity across a spectrum of cancer cell types. A pivotal mechanism underpinning its cytotoxicity is the generation of reactive oxygen species (ROS). This technical guide provides an in-depth exploration of the molecular mechanisms governing this compound-induced ROS production, consolidates quantitative data from pertinent studies, and furnishes detailed experimental protocols for the investigation of this phenomenon. Furthermore, this document includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mode of action.
Molecular Mechanisms of this compound-Induced ROS Generation
This compound's capacity to induce ROS is a cornerstone of its anticancer effects, primarily originating from the mitochondria.[1][2] Unlike other retinoids, its apoptotic effects are often independent of retinoic acid receptors (RARs) and are instead linked to the induction of oxidative stress.[3][4]
The Central Role of Mitochondria
The primary source of this compound-induced ROS is the mitochondrial respiratory chain.[1] Specifically, this compound has been shown to interact with Complex II (succinate dehydrogenase) of the electron transport chain, leading to the generation of superoxide radicals. This mitochondrial origin is substantiated by several lines of evidence:
-
Detection of Mitochondrial Superoxide: The use of mitochondria-specific fluorescent probes, such as MitoSOX, confirms the localization of superoxide production within the mitochondria following this compound treatment.
-
Scavenging by Mitochondrial-Targeted Antioxidants: The mitochondrial-specific antioxidant, MitoQ, effectively scavenges this compound-induced ROS, thereby attenuating downstream apoptotic events.
-
Studies in Rho Zero Cells: Cells depleted of mitochondrial DNA (Rho zero cells), which lack a functional respiratory chain, exhibit significantly reduced ROS production in response to this compound, further implicating the mitochondria as the primary source.
Downstream Signaling Pathways
The surge in mitochondrial ROS triggers a cascade of signaling events culminating in apoptosis. Key downstream pathways include:
-
Mitochondrial Permeability Transition and Apoptosis: Increased mitochondrial ROS leads to the depolarization of the inner mitochondrial membrane, a critical event in the intrinsic apoptotic pathway. This is followed by the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and the downstream executioner caspase-3, leading to the cleavage of substrates such as poly(ADP-ribose) polymerase (PARP) and ultimately, apoptotic cell death.
-
Endoplasmic Reticulum (ER) Stress: this compound-induced oxidative stress can also lead to the unfolded protein response (UPR) and ER stress. This is characterized by the phosphorylation of eIF2α, splicing of XBP-1 mRNA, and increased expression of ER stress markers like GADD153 (CHOP). The antioxidant Vitamin C has been shown to inhibit these ER stress responses, suggesting they are a consequence of this compound-induced ROS.
-
PI3K/Akt/mTOR Pathway Modulation: this compound has been reported to modulate the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation. The generation of ROS can influence the activity of components within this pathway, contributing to the pro-apoptotic effects of this compound.
-
Rac GTPase and NADPH Oxidase: In some cancer cell types, such as head and neck squamous cell carcinoma, this compound can activate the small GTPase Rac, a regulatory subunit of the NADPH oxidase complex. This activation can contribute to ROS production, suggesting a potential alternative or parallel pathway to mitochondrial ROS generation in certain cellular contexts.
Quantitative Data on this compound-Induced Effects
The following tables summarize quantitative data from various studies, providing insights into the dose-dependent effects of this compound on cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| IMR32 | Neuroblastoma | 6-12 fold lower than NASS | |
| NASS | Neuroblastoma | Most resistant | |
| A2780 | Ovarian Carcinoma | ~10-15 | |
| A2780/HPR | Ovarian Carcinoma (this compound-resistant) | >20 | |
| CHL-1 | Melanoma | 14 (95% CI: 10-20) | |
| A375 | Melanoma | 24 (95% CI: 12-47) | |
| WM266-4 | Melanoma | 25 (95% CI: 13-51) | |
| NCI-H82 | Small-Cell Lung Cancer | Dose-dependent inhibition | |
| NCI-H446 | Small-Cell Lung Cancer | Dose-dependent inhibition |
Table 2: this compound-Induced ROS Generation
| Cell Line | This compound Concentration (µM) | Incubation Time | Fold Increase in ROS | Reference |
| Neuroblastoma Cell Lines | Not specified | 1 hour | 163-680% | |
| Rh4 | Not specified | 18 hours | ~2.5 (CellRox), ~3.0 (MitoSox) | |
| A2780 | 10 | 6 hours | 2.1 (vs. control) | |
| DAOY (Medulloblastoma) | 5-10 | 2 hours | Significant increase | |
| ONS-76 (Medulloblastoma) | 5-10 | 2 hours | Significant increase | |
| RDES (Ewing's Sarcoma) | 3 | 30 min - 2 hours | Significant increase | |
| SKES-1 (Ewing's Sarcoma) | 3 | 30 min - 2 hours | Significant increase |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound-induced ROS generation and its consequences.
Measurement of Mitochondrial Superoxide with MitoSOX Red
This protocol is for the detection of mitochondrial superoxide in live cells using the fluorescent probe MitoSOX Red.
Materials:
-
MitoSOX Red reagent (Thermo Fisher Scientific, Cat. No. M36008)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Cell culture medium
-
This compound
-
96-well black plate or imaging dishes
-
Fluorescence microscope or plate reader (Excitation/Emission: ~510/580 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black plate or on coverslips in imaging dishes to be ~70-80% confluent on the day of the experiment.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 4 hours). Include a vehicle-treated control group.
-
Preparation of MitoSOX Staining Solution:
-
Prepare a 5 mM stock solution of MitoSOX Red by dissolving the contents of one vial in 13 µL of anhydrous DMSO.
-
Immediately before use, dilute the stock solution to a final working concentration of 1-5 µM in pre-warmed HBSS with Ca2+ and Mg2+. The optimal concentration should be determined empirically for each cell type.
-
-
Staining:
-
Remove the cell culture medium and wash the cells once with pre-warmed HBSS.
-
Add the MitoSOX working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Wash: Gently wash the cells three times with pre-warmed HBSS.
-
Imaging/Measurement:
-
Fluorescence Microscopy: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for red fluorescence.
-
Plate Reader: Measure the fluorescence intensity using a plate reader with excitation at ~510 nm and emission at ~580 nm.
-
Measurement of General Intracellular ROS with CM-H2DCFDA
This protocol describes the use of the general ROS indicator CM-H2DCFDA to measure intracellular ROS levels.
Materials:
-
CM-H2DCFDA (e.g., from MedChemExpress, HY-D0941)
-
Anhydrous DMSO
-
Serum-free cell culture medium or PBS
-
This compound
-
Flow cytometer or fluorescence plate reader (Excitation/Emission: ~495/530 nm)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 3.1.
-
Preparation of CM-H2DCFDA Working Solution:
-
Prepare a 5 mM stock solution of CM-H2DCFDA in anhydrous DMSO.
-
Dilute the stock solution in pre-warmed serum-free medium or PBS to a final working concentration of 1-10 µM.
-
-
Staining:
-
Remove the culture medium and wash the cells once with PBS.
-
Add the CM-H2DCFDA working solution and incubate for 5-30 minutes at 37°C in the dark.
-
-
Cell Harvesting (for Flow Cytometry):
-
Wash the cells twice with PBS.
-
Trypsinize the cells and resuspend them in serum-free medium or PBS.
-
-
Measurement:
-
Flow Cytometry: Analyze the cells on a flow cytometer using the FITC channel.
-
Plate Reader: Measure the fluorescence intensity at an excitation of ~495 nm and an emission of ~530 nm.
-
Assessment of Mitochondrial Membrane Potential using JC-1
This protocol details the use of the ratiometric dye JC-1 to measure changes in mitochondrial membrane potential (ΔΨm).
Materials:
-
JC-1 Mitochondrial Membrane Potential Assay Kit (e.g., from G-Biosciences, Cat. No. 786-1321)
-
This compound
-
FCCP or CCCP (positive control for depolarization)
-
96-well black plate
-
Fluorescence plate reader capable of measuring both green (~485/535 nm) and red (~540/590 nm) fluorescence.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound. Include a vehicle control and a positive control (e.g., 5-50 µM FCCP for 15-30 minutes).
-
Preparation of JC-1 Staining Solution: Prepare the JC-1 staining solution according to the manufacturer's instructions, typically by diluting a stock solution in cell culture medium to a final concentration of 1-10 µM.
-
Staining: Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.
-
Wash: Centrifuge the plate at 400 x g for 5 minutes, carefully aspirate the supernatant, and wash the cells with the provided assay buffer.
-
Measurement: Measure the fluorescence intensity for both JC-1 monomers (green, Ex/Em = ~485/535 nm) and J-aggregates (red, Ex/Em = ~540/590 nm).
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.
Western Blot Analysis of Apoptosis Markers
This protocol outlines the detection of key apoptotic proteins by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound-induced ROS generation.
Signaling Pathways
Caption: this compound-induced ROS signaling pathways.
Experimental Workflows
Caption: Experimental workflows for ROS detection.
Caption: Workflows for apoptosis analysis.
Conclusion
This compound's ability to robustly induce ROS, primarily through the mitochondrial respiratory chain, is a key driver of its anticancer activity. This induction of oxidative stress triggers multiple downstream signaling pathways, including the intrinsic apoptotic cascade and ER stress, ultimately leading to cancer cell death. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers investigating the mechanism of action of this compound and for the development of novel cancer therapeutics that exploit ROS-mediated cell death. The visualizations further serve to clarify the complex molecular interactions and experimental procedures involved in the study of this promising anticancer agent.
References
- 1. This compound induces a new form of dynamin-dependent cell death in pediatric sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting homeostatic mechanisms of endoplasmic reticulum stress to increase susceptibility of cancer cells to this compound-induced apoptosis: the role of stress proteins ERdj5 and ERp57 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Non-Receptor Mediated Effects of Fenretinide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenretinide [N-(4-hydroxyphenyl) retinamide, 4-HPR] is a synthetic retinoid that has garnered significant interest as a promising anti-cancer agent.[1] Unlike many other retinoids that primarily function through nuclear retinoic acid receptors (RARs), a substantial body of evidence highlights that this compound's potent anti-neoplastic effects are often mediated through receptor-independent pathways.[1][2][3] This document provides an in-depth technical overview of the core non-receptor mediated mechanisms of this compound, focusing on the generation of reactive oxygen species (ROS), disruption of ceramide metabolism, and induction of endoplasmic reticulum (ER) stress. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Core Non-Receptor Mediated Mechanisms of Action
This compound's ability to induce cell death, particularly apoptosis, in a variety of tumor cells is a hallmark of its therapeutic potential.[1] This activity is often independent of RAR activation and is attributed to a cascade of cellular events initiated by the drug. The primary non-receptor mediated effects of this compound converge on cellular stress pathways, ultimately leading to cell demise.
Generation of Reactive Oxygen Species (ROS)
A prominent and widely documented non-receptor mediated effect of this compound is the induction of oxidative stress through the generation of ROS. This increase in ROS is a key initiator of the apoptotic cascade in many cancer cell types.
Mitochondrial Origin of ROS: Evidence strongly suggests that the primary source of this compound-induced ROS is the mitochondria. Specifically, studies have pinpointed complex II of the mitochondrial respiratory chain as the site of ROS production. This is supported by the observation that ROS generation is significantly reduced in cells lacking a functional mitochondrial respiratory chain (Rho zero cells). The mitochondrial origin of ROS is further confirmed by the use of mitochondria-specific antioxidants like MitoQ, which effectively scavenge the this compound-induced ROS.
Signaling Pathway:
Alteration of Ceramide Metabolism
This compound significantly impacts sphingolipid metabolism, a key pathway in regulating cell fate. Its primary effect in this pathway is the inhibition of the enzyme dihydroceramide desaturase (DES1).
Mechanism of Action: DES1 is responsible for the final step in the de novo synthesis of ceramide, catalyzing the conversion of dihydroceramide to ceramide. By inhibiting DES1, this compound leads to an accumulation of dihydroceramides and a concurrent depletion of ceramides. This altered ratio of dihydroceramide to ceramide is a critical stress signal that can trigger downstream cellular responses, including apoptosis and autophagy. The inhibitory effect of this compound on DES1 has been demonstrated to be direct and competitive.
Signaling Pathway:
Induction of Endoplasmic Reticulum (ER) Stress
This compound is a potent inducer of ER stress, a condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. This effect is often linked to the generation of ROS.
Markers of ER Stress: Treatment with this compound leads to the activation of the unfolded protein response (UPR), a set of signaling pathways aimed at restoring ER homeostasis. Key markers of this compound-induced ER stress include:
-
Phosphorylation of eIF2α: This leads to a general attenuation of protein synthesis.
-
Increased expression of ATF4: A transcription factor that upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis.
-
Splicing of XBP-1 mRNA: This generates a potent transcriptional activator that drives the expression of genes involved in protein folding and degradation.
Signaling Pathway:
Quantitative Data
The following tables summarize key quantitative data related to the non-receptor mediated effects of this compound across various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CHL-1 | Melanoma | 14 | |
| A375 | Melanoma | 24 | |
| WM266-4 | Melanoma | 25 | |
| KG-1 | Leukemia | ~1-8 | |
| HL-60 | Leukemia | ~1-8 | |
| HL-60/VCR | Leukemia (multidrug resistant) | ~1-8 | |
| SMS-KCNR | Neuroblastoma | IC50 of 2.32 µM for DES1 inhibition |
Table 2: this compound's Effect on Dihydroceramide and Ceramide Levels
| Cell Line/Tissue | Treatment | Fold Increase in Dihydroceramides | Fold Change in Ceramides | Reference |
| SMS-KCNR Neuroblastoma | 0.25 µM 4-HPR | 1.8 | - | |
| SMS-KCNR Neuroblastoma | 0.5 µM 4-HPR | 2.7 | - | |
| SMS-KCNR Neuroblastoma | 1 µM 4-HPR | 5.5 | - | |
| SMS-KCNR Neuroblastoma | 2.5 µM 4-HPR | 11.7 | - | |
| 3T3-L1 Adipocytes | This compound | 5- to 16-fold | - | |
| Raw 264.7 Macrophages | This compound | 14.4-fold | 63% decrease |
Detailed Experimental Protocols
This section provides an overview of the methodologies used to investigate the core non-receptor mediated effects of this compound.
Measurement of Mitochondrial ROS Production
Assay: MitoSOX Red Assay
Principle: MitoSOX Red is a fluorescent probe that selectively targets mitochondria and is oxidized by superoxide, a primary mitochondrial ROS, to produce red fluorescence.
Protocol Outline:
-
Cell Culture: Plate cells (e.g., neuroblastoma cell lines) in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0-20 µM) for a specified duration (e.g., 4 hours).
-
MitoSOX Staining: Remove the treatment medium and incubate the cells with a solution containing MitoSOX Red (e.g., 1 µM in HBSS) for a short period (e.g., 10 minutes) at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for the oxidized probe (e.g., excitation ~510 nm, emission ~580 nm).
-
Data Analysis: Quantify the increase in fluorescence relative to untreated control cells to determine the fold-increase in mitochondrial ROS.
Experimental Workflow:
Assessment of Dihydroceramide Desaturase (DES1) Activity
Assay: In Vitro DES Activity Assay using Rat Liver Microsomes
Principle: This assay measures the conversion of a labeled dihydroceramide substrate to ceramide by DES1 present in rat liver microsomes. The activity is quantified by detecting the formation of a byproduct (e.g., tritiated water).
Protocol Outline:
-
Microsome Preparation: Isolate microsomes from rat liver tissue.
-
Reaction Mixture: Prepare a reaction mixture containing rat liver microsomes, a labeled substrate (e.g., N-C8:0-d-erythro-dihydroceramide), and the cofactor NADH.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Product Detection: Stop the reaction and measure the formation of the labeled product (e.g., tritiated water) to determine DES1 activity.
-
Data Analysis: Calculate the percentage of DES1 inhibition by comparing the activity in the presence of this compound to the control. Determine the IC50 value.
Experimental Workflow:
Detection of ER Stress Markers
Assay: Western Blotting for Phosphorylated eIF2α and RT-PCR for XBP-1 Splicing
Principle: These assays detect key molecular events that occur upon the activation of the UPR in response to ER stress.
Protocol Outline for Western Blotting (p-eIF2α):
-
Cell Lysis: Treat cells with this compound for various time points and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated eIF2α and total eIF2α (as a loading control), followed by incubation with appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated eIF2α to total eIF2α.
Protocol Outline for RT-PCR (XBP-1 Splicing):
-
RNA Extraction: Treat cells with this compound and extract total RNA.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP-1 mRNA. This will amplify both the unspliced and spliced forms.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel. The spliced form will migrate faster than the unspliced form.
-
Visualization: Visualize the DNA bands using a DNA stain (e.g., ethidium bromide).
Experimental Workflow:
Conclusion
The non-receptor mediated effects of this compound are central to its potent anti-cancer activity. The induction of mitochondrial ROS, the disruption of ceramide metabolism through the inhibition of DES1, and the triggering of ER stress represent three interconnected pathways that converge to promote cell death in a manner that is independent of classical retinoid receptor signaling. A thorough understanding of these mechanisms, supported by the quantitative data and experimental protocols presented in this guide, is crucial for the continued development and optimization of this compound as a therapeutic agent. This knowledge will aid researchers and drug development professionals in designing more effective cancer therapies and in identifying patient populations that are most likely to benefit from this promising compound.
References
- 1. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effector mechanisms of this compound-induced apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of N-(4-hydroxyphenyl)retinamide (Fenretinide)
Abstract
N-(4-hydroxyphenyl)retinamide (4-HPR), more commonly known as this compound, is a synthetic retinoid that has garnered significant interest in the scientific community for its potent anti-cancer properties and favorable toxicity profile compared to other retinoids. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanisms of action of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, quantitative data on its efficacy, and visual representations of its signaling pathways and experimental workflows.
Discovery and History
This compound was first synthesized in the late 1960s by Robert J. Gander at the Johnson & Johnson pharmaceutical company.[1] Initially investigated for dermatological applications, it was found to be inactive for its intended purpose.[1] However, subsequent research in the 1970s unveiled its potential as a chemopreventive agent, particularly against breast cancer.[1][2] Studies in animal models demonstrated that this compound was a potent inhibitor of mammary carcinogenesis and was markedly less toxic than other retinoids like retinyl acetate.[2] A key advantage of this compound is its preferential accumulation in fatty tissues, such as the breast, which may contribute to its efficacy against breast cancer.
Synthesis of N-(4-hydroxyphenyl)retinamide
The synthesis of N-(4-hydroxyphenyl)retinamide is a multi-step process that involves the conversion of all-trans-retinoic acid to its acid chloride, followed by amidation with 4-aminophenol.
Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)retinamide
This protocol is adapted from the method described by Moon et al. in Cancer Research (1979).
Materials:
-
all-trans-Retinoic acid
-
Thionyl chloride
-
Pyridine
-
p-Aminophenol
-
Ethyl ether
-
Hexane
-
Anhydrous sodium sulfate
-
Sintered-glass Buchner funnel
-
Vacuum desiccator
Procedure:
-
Preparation of Retinoyl Chloride:
-
Dissolve all-trans-retinoic acid in a suitable solvent (e.g., anhydrous benzene).
-
Add a slight excess of thionyl chloride dropwise while stirring in an ice bath.
-
Allow the reaction to proceed for 2 hours at room temperature to ensure complete conversion to the acid chloride.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
-
Amidation Reaction:
-
In a separate flask, dissolve p-aminophenol in pyridine.
-
Cool the solution in an ice bath.
-
Slowly add the retinoyl chloride solution to the p-aminophenol solution with constant stirring.
-
Let the reaction mixture stir overnight at room temperature.
-
-
Purification:
-
Transfer the reaction mixture to a larger flask and dilute with ethyl ether.
-
Filter the ether suspension rapidly through a coarse sintered-glass Buchner funnel with suction to remove solid p-aminophenol hydrochloride.
-
Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with water.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Evaporate the ether to obtain a crude product.
-
Recrystallize the crude product from a mixture of ethyl ether and hexane.
-
Precipitation of the retinoid begins when about one-third of the hexane has been added.
-
Cool the crystal slurry in a refrigerator overnight, then filter and dry the product in a vacuum desiccator.
-
Expected Yield and Characteristics:
-
The final product should be a yellow crystalline solid.
-
Melting point: 162-163°C (uncorrected).
-
UV (CHCl3): λmax 370 nm.
-
UV (CH3OH): λmax 362 nm.
Mechanism of Action
This compound exerts its anti-cancer effects through a variety of mechanisms, primarily by inducing apoptosis in cancer cells. This process is mediated by both retinoic acid receptor (RAR)-dependent and -independent pathways. The RAR-independent mechanisms are particularly significant and involve the generation of reactive oxygen species (ROS) and the modulation of ceramide metabolism.
Signaling Pathways
3.1.1. Reactive Oxygen Species (ROS)-Mediated Apoptosis
This compound treatment leads to a rapid increase in intracellular ROS levels. This oxidative stress triggers the mitochondrial apoptotic pathway, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.
References
The Impact of Fenretinide on Ceramide Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic retinoid, has demonstrated significant anti-neoplastic and metabolic regulatory properties. A substantial body of evidence now points to the modulation of sphingolipid metabolism, particularly the de novo ceramide synthesis pathway, as a core component of its mechanism of action. This technical guide provides an in-depth analysis of this compound's effects on ceramide metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. The primary action of this compound is the direct inhibition of dihydroceramide desaturase (DES1), leading to a significant accumulation of dihydroceramides and a concurrent decrease in ceramides. This shift in the bioactive lipid landscape triggers a cascade of cellular events, including the generation of reactive oxygen species (ROS), induction of apoptosis, and modulation of critical signaling pathways, highlighting its therapeutic potential.
Introduction to Ceramide Metabolism
Ceramides are a class of bioactive sphingolipids that play a central role in regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and senescence. Intracellular ceramide levels are tightly controlled through a complex network of synthesis and catabolic pathways. There are three primary pathways for ceramide generation:
-
The De Novo Synthesis Pathway: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT), the rate-limiting enzyme. A series of subsequent reactions leads to the formation of dihydroceramide, which is then converted to ceramide by dihydroceramide desaturase (DES1).
-
The Sphingomyelinase Pathway: Hydrolysis of sphingomyelin, a major component of cell membranes, by sphingomyelinases (SMases) releases ceramide.
-
The Salvage Pathway: Complex sphingolipids are broken down in the lysosomes, and the resulting sphingosine can be re-acylated by ceramide synthases to form ceramide.
This compound's Primary Mechanism of Action: Inhibition of Dihydroceramide Desaturase (DES1)
Contrary to early hypotheses suggesting that this compound increases ceramide levels, subsequent and more precise lipidomic analyses have revealed that its principal target in the ceramide metabolic pathway is dihydroceramide desaturase (DES1)[1][2]. This compound acts as a potent inhibitor of DES1, the enzyme responsible for introducing the 4,5-trans double bond into dihydroceramide to form ceramide[3][4][5]. This inhibition leads to a significant accumulation of various dihydroceramide (dhCer) species and a corresponding decrease in ceramide levels.
The inhibition of DES1 by this compound has been demonstrated to be dose-dependent and, with longer incubation times, irreversible. The inhibitory effect is competitive at shorter time points. One of this compound's major metabolites, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), exhibits even greater inhibitory potency against DES1 than the parent compound.
Quantitative Impact of this compound on Sphingolipid Levels
The inhibition of DES1 by this compound results in a dramatic shift in the cellular concentrations of dihydroceramides and ceramides. The following tables summarize quantitative data from various studies, illustrating this effect across different cell types and experimental conditions.
| Cell Line/Tissue | This compound Concentration | Duration of Treatment | Fold Change in Dihydroceramides (dhCer) | Percent Change in Ceramides (Cer) | Reference |
| RAW 264.7 (mouse macrophage) | 5 µM | 8 hours | 19.5-fold increase (total dhCer) | 36% decrease (total Cer) | |
| 3T3-L1 (mouse adipocyte) | Not specified | Not specified | 9 to 16-fold increase (Cer 40:0 and 42:0) | Not specified | |
| Soleus Muscle (mouse) | 10 mg/kg (single injection) | 12 hours | Robust increase | Slight decrease | |
| Liver (mouse) | 10 mg/kg (single injection) | 12 hours | Increase | Not specified | |
| SMS-KCNR (neuroblastoma) | Dose-dependent | Not specified | Accumulation of endogenous dhCer | Not specified |
| Dihydroceramide Species | Cell Line | Fold Change | Reference |
| Long-chain (C16) and very-long-chain (C22, C24, C24:1) | RAW 264.7 | Significant increase | |
| Cer 34:0, 40:0, 42:0 | 3T3-L1 | 5 to 16-fold increase |
| Ceramide Species | Cell Line | Percent Change | Reference |
| Very-long-chain (C22, C24, C24:1) | RAW 264.7 | Significant decrease |
Downstream Signaling Consequences of Altered Ceramide Metabolism
The this compound-induced accumulation of dihydroceramides and depletion of ceramides trigger a range of downstream cellular responses and modulate key signaling pathways.
Induction of Reactive Oxygen Species (ROS)
A well-documented consequence of this compound treatment is the generation of reactive oxygen species (ROS). While the precise mechanism linking dihydroceramide accumulation to ROS production is still under investigation, it is a critical component of this compound's cytotoxic effects in cancer cells.
Apoptosis and Autophagy
The alteration of the dihydroceramide-to-ceramide ratio is a potent trigger for programmed cell death (apoptosis) and autophagy. The accumulation of dihydroceramides is thought to induce cellular stress, leading to the activation of these pathways.
Modulation of Signaling Pathways
This compound has been shown to modulate several critical signaling pathways, in part through its effects on ceramide metabolism. These include:
-
Inhibition of Pro-inflammatory Pathways: this compound can inhibit the JAK-STAT, PI3K-Akt, and PKC signaling pathways, which are often activated in inflammatory responses.
-
Upregulation of MAPK Signaling: In some contexts, this compound has been observed to up-regulate the MAPK signaling pathway.
Experimental Protocols
In Vitro Dihydroceramide Desaturase (DES) Activity Assay
This protocol is adapted from studies using rat liver microsomes to directly measure the enzymatic activity of DES and the inhibitory effect of this compound.
Materials:
-
Rat liver microsomes
-
N-C8:0-d-erythro-dihydroceramide (C8-dhCer) as substrate
-
Tritiated N-C8:0-d-erythro-dihydroceramide ([3H]C8-dhCer)
-
NADH
-
This compound (4-HPR) and its metabolites
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing rat liver microsomes, NADH, and the assay buffer.
-
Add a mixture of labeled ([3H]C8-dhCer) and unlabeled C8-dhCer to the reaction mixture to initiate the reaction.
-
To test for inhibition, pre-incubate the microsomes with varying concentrations of this compound or its metabolites before adding the substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes for competitive inhibition studies, longer for irreversible inhibition).
-
Stop the reaction (e.g., by adding a chloroform/methanol mixture).
-
Separate the aqueous phase, which contains the tritiated water produced during the desaturation reaction.
-
Quantify the amount of tritiated water using a scintillation counter. The amount of tritiated water is directly proportional to the DES activity.
-
Kinetic parameters (Km and Vmax) can be determined by varying the substrate and cofactor concentrations. IC50 values for inhibitors are calculated from dose-response curves.
Lipidomics Analysis of Sphingolipids by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This is a generalized workflow for the quantification of cellular ceramide and dihydroceramide species.
Procedure:
-
Cell Culture and Treatment: Culture cells of interest to a desired confluency and treat with this compound or a vehicle control for a specified duration.
-
Lipid Extraction:
-
Harvest and wash the cells.
-
Perform a lipid extraction using a solvent system such as chloroform/methanol.
-
Include internal standards for various sphingolipid species to ensure accurate quantification.
-
-
LC-MS/MS Analysis:
-
Separate the lipid species using liquid chromatography (LC), typically with a C18 reverse-phase column.
-
Introduce the separated lipids into a tandem mass spectrometer (MS/MS) for detection and quantification.
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify individual ceramide and dihydroceramide species based on their unique precursor and product ion masses.
-
-
Data Analysis:
-
Normalize the levels of each lipid species to the internal standard and total protein or cell number.
-
Compare the lipid profiles of this compound-treated and control cells to determine the relative changes in sphingolipid levels.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound inhibited de novo ceramide synthesis and proinflammatory cytokines induced by Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Prevents Lipid-induced Insulin Resistance by Blocking Ceramide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of dihydroceramide desaturase as a direct in vitro target for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preclinical Profile of Fenretinide in Neuroblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic retinoid, has demonstrated significant preclinical activity against neuroblastoma, a common and often aggressive childhood cancer. Unlike other retinoids that primarily induce differentiation, this compound's potent anti-tumor effects are largely mediated through the induction of apoptosis.[1][2] Its favorable toxicity profile and activity in chemoresistant models have positioned it as a promising candidate for neuroblastoma therapy, both as a single agent and in combination with other cytotoxic drugs.[3][4] This technical guide provides an in-depth overview of the preclinical data on this compound in neuroblastoma, focusing on its cytotoxic and apoptotic activity, underlying molecular mechanisms, and relevant experimental protocols.
In Vitro Efficacy of this compound in Neuroblastoma Cell Lines
This compound exhibits potent cytotoxic effects across a range of neuroblastoma cell lines, including those with MYCN amplification and those resistant to conventional chemotherapeutic agents.[4] The primary mechanism of cell death is apoptosis, characterized by key molecular events such as caspase activation and DNA fragmentation.
Quantitative Analysis of Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various neuroblastoma cell lines, demonstrating its broad efficacy.
| Cell Line | MYCN Status | IC50 (µM) | Duration of Treatment | Reference |
| IMR32 | Amplified | Not Specified (Most Sensitive) | Not Specified | |
| NASS | Not Specified | Not Specified (Most Resistant) | Not Specified | |
| CHLA-90 | Not Specified | ~9.5 (LD99) | 24 hours | |
| SMS-KCNR | Amplified | Not Specified | Not Specified | |
| GI-LI-N | Amplified | Not Specified | Not Specified | |
| LAN1 | Amplified | Not Specified | Not Specified | |
| SK-N-BE(2) | Amplified | Not Specified | Not Specified | |
| SH-SY5Y | Non-amplified | Not Specified | Not Specified | |
| SK-N-AS | Non-amplified | Not Specified | Not Specified | |
| SK-N-FI | Non-amplified | Not Specified (Moderate Resistance) | Not Specified | |
| SK-N-SH | Non-amplified | Not Specified (Marked Resistance) | Not Specified |
Key Signaling Pathways in this compound-Induced Apoptosis
This compound's pro-apoptotic activity in neuroblastoma is multifactorial, primarily revolving around the generation of reactive oxygen species (ROS) and the modulation of ceramide metabolism. These upstream events trigger a cascade of downstream signaling pathways culminating in caspase-dependent cell death.
Reactive Oxygen Species (ROS) Generation
A hallmark of this compound's action is the rapid induction of intracellular ROS. This oxidative stress is a critical upstream event that initiates multiple apoptotic signaling cascades.
Caption: this compound-induced ROS generation and downstream signaling.
Ceramide-Mediated Apoptosis
This compound treatment leads to a significant, dose-dependent increase in intracellular ceramide levels. This is achieved through the coordinate activation of serine palmitoyltransferase and ceramide synthase, key enzymes in the de novo ceramide synthesis pathway. Ceramide then acts as a second messenger to initiate apoptotic signaling.
Caption: De novo ceramide synthesis pathway activated by this compound.
Caspase-Dependent Apoptosis
The ultimate execution of apoptosis by this compound is dependent on the activation of the caspase cascade. This compound treatment leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3. Furthermore, this compound has been shown to upregulate the expression of caspase-8, sensitizing metastatic neuroblastoma cells to apoptosis.
Caption: this compound-induced caspase-dependent apoptotic pathway.
In Vivo Efficacy and Preclinical Models
This compound has demonstrated significant anti-tumor activity in various preclinical models of neuroblastoma, including xenografts in immunodeficient mice. Oral administration of this compound has been shown to suppress tumor growth and improve survival.
Summary of In Vivo Studies
| Animal Model | Neuroblastoma Cell Line | Treatment Regimen | Key Findings | Reference |
| Nude Mice | IGR-N-91 | Not Specified | This compound up-regulates caspase-8 expression in metastatic cells, leading to increased apoptosis. | |
| Nude Mice | SK-N-AS (xenograft) | Oral administration | Decreased tumor weight by 50% compared to 13-cis RA. | |
| Nude Mice | SK-N-BE(2) (xenograft) | Oral administration | Decreased tumor weight by 80% compared to 13-cis RA. | |
| Nude Mice | HTLA-230 | 15 mg/kg/total dose (5 days) | Increased survival of neuroblastoma-bearing mice. |
Combination Therapies
The pro-apoptotic effects of this compound can be synergistically enhanced when combined with conventional chemotherapeutic agents and other targeted therapies. Pre-treatment with this compound has been shown to increase the apoptotic response to cisplatin, etoposide, and carboplatin. This synergy is often attributed to the this compound-induced generation of free radicals. More recent studies have highlighted the potent synergy between this compound and BCL-2 inhibitors like venetoclax (ABT-199). This compound induces the expression of the pro-apoptotic protein NOXA, which in turn sensitizes high BCL-2-expressing neuroblastoma cells to venetoclax.
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: Human neuroblastoma cell lines (e.g., IGR-N-91, SH-EP, SH-SY5Y, SK-N-BE(2), LAN5) are cultured in appropriate media (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound is typically dissolved in a suitable solvent like ethanol or DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.
Cytotoxicity and Apoptosis Assays
-
MTS Proliferation Assay: Cell viability is assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. Cells are seeded in 96-well plates and treated with this compound for specified durations. The MTS reagent is then added, and the absorbance is measured to determine the percentage of viable cells compared to untreated controls.
-
Propidium Iodide (PI) Staining for Apoptosis: Apoptosis is quantified by flow cytometry after staining with propidium iodide. Treated cells are harvested, fixed in ethanol, and then stained with a solution containing PI and RNase. The percentage of cells in the sub-G1 phase of the cell cycle, which represents apoptotic cells with fragmented DNA, is then determined.
-
TUNEL Assay: Apoptosis can also be detected in situ in tumor sections using the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay, which labels DNA strand breaks.
Caption: General workflow for in vitro analysis of this compound.
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Cells are treated with this compound and then incubated with DCFH-DA. The fluorescence intensity, which is proportional to the amount of ROS, is then measured by flow cytometry or a fluorescence microplate reader.
Analysis of Ceramide Levels
Ceramide levels can be quantified by radiolabeling and thin-layer chromatography. Cells are incubated with a radioactive precursor, such as [3H]palmitic acid, during this compound treatment. Lipids are then extracted, separated by thin-layer chromatography, and the amount of radiolabeled ceramide is quantified.
Western Blotting
To analyze protein expression levels, cells are lysed and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., caspases, BCL-2 family members). Bound antibodies are detected using secondary antibodies conjugated to an enzyme that generates a chemiluminescent signal.
In Vivo Xenograft Models
-
Animal Model: Immunodeficient mice (e.g., nude mice) are commonly used.
-
Tumor Implantation: Human neuroblastoma cells are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors are established, mice are treated with this compound, typically administered orally.
-
Monitoring: Tumor volume is measured regularly, and animal survival is monitored. At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for markers of proliferation and apoptosis.
Conclusion
The extensive body of preclinical evidence strongly supports the potential of this compound as a therapeutic agent for neuroblastoma. Its unique mechanism of action, centered on the induction of ROS and ceramide-mediated apoptosis, provides a strong rationale for its clinical development, particularly in combination with other anti-cancer agents. The detailed methodologies and signaling pathways outlined in this guide offer a comprehensive resource for researchers and drug development professionals working to advance novel therapies for this challenging pediatric malignancy.
References
- 1. Differentiating Neuroblastoma: A Systematic Review of the Retinoic Acid, Its Derivatives, and Synergistic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Combination therapies improve the anticancer activities of retinoids in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BBC3 mediates this compound-induced cell death in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Studies of Fenretinide on Lung Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenretinide [N-(4-hydroxyphenyl)retinamide, 4-HPR], a synthetic retinoid, has emerged as a promising agent in oncology research due to its potent cytotoxic effects against a variety of cancer cell lines, including those derived from lung malignancies. Unlike other retinoids that primarily induce cellular differentiation, this compound's primary mechanism of action is the induction of apoptosis, making it a subject of intense investigation for cancer therapy.[1][2] This technical guide provides an in-depth overview of the initial in vitro studies of this compound on lung cancer cell lines, focusing on its effects on cell viability, the molecular mechanisms of apoptosis induction, and the signaling pathways involved.
Data Presentation: Quantitative Analysis of this compound's In Vitro Efficacy
The cytotoxic effects of this compound have been evaluated across a range of small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, varies among different cell lines, reflecting their diverse genetic and molecular backgrounds.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SCLC | |||
| NCI-H82 | Small Cell Lung Cancer | Not specified | [3] |
| NCI-H446 | Small Cell Lung Cancer | Not specified | [3] |
| 12 SCLC Lines | Small Cell Lung Cancer | 3.3 - 8.5 | [1] |
| NSCLC | |||
| A549 | Non-Small Cell Lung Cancer | Not specified | |
| 9 NSCLC Lines | Non-Small Cell Lung Cancer | 3.3 - 8.5 |
Table 1: IC50 Values of this compound in Lung Cancer Cell Lines. This table summarizes the reported IC50 values for this compound in various SCLC and NSCLC cell lines. The range of IC50 values highlights the differential sensitivity of lung cancer cells to this compound.
Core Mechanism of Action: Induction of Apoptosis
A hallmark of this compound's anti-cancer activity is its ability to induce programmed cell death, or apoptosis. This has been consistently demonstrated across multiple lung cancer cell lines through various established assays.
Quantitative Apoptosis Data
| Cell Line | Treatment | Apoptotic Cells (%) | Assay | Reference |
| A549 | This compound (5 µg/mL) + Gemcitabine | Synergistically enhanced | Time-lapse microscopy, Western Blot | |
| A549 | This compound | Dose-dependent increase | Time-lapse microscopy, Western Blot | |
| Lung Cancer Xenograft | 4HPR-HSA | ~86% TUNEL-positive area | TUNEL Assay |
Table 2: Quantitative Analysis of this compound-Induced Apoptosis. This table presents data on the percentage of apoptotic cells in lung cancer cell lines following treatment with this compound, alone or in combination with other agents.
The induction of apoptosis by this compound is mediated by the activation of the caspase cascade, a family of cysteine proteases that execute the apoptotic program. Specifically, this compound has been shown to increase the activity of caspase-3, a key executioner caspase. This activation can occur through mechanisms that are both dependent on and independent of the generation of reactive oxygen species (ROS). Furthermore, this compound can up-regulate the expression of caspase-8, an initiator caspase in the extrinsic apoptotic pathway, in small cell lung cancer cell lines.
The apoptotic response to this compound also involves the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. While the precise interplay is complex and can be cell-type dependent, studies in other cancer models suggest that this compound can synergize with Bcl-2 inhibitors, indicating an involvement of this pathway.
Signaling Pathways Modulated by this compound
This compound exerts its pro-apoptotic effects by modulating key signaling pathways that govern cell survival and death. Two of the most prominent pathways implicated in this compound's mechanism of action in lung cancer cells are the generation of reactive oxygen species (ROS) and the inhibition of the PI3K/Akt/mTOR survival pathway.
Reactive Oxygen Species (ROS) Generation
A primary mechanism by which this compound induces apoptosis is through the generation of intracellular ROS. This oxidative stress triggers a cascade of events leading to mitochondrial dysfunction and the activation of apoptotic pathways.
Figure 1: this compound-Induced ROS-Mediated Apoptosis. This diagram illustrates the central role of mitochondria in this compound-induced ROS production, which subsequently leads to the initiation of the apoptotic cascade.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. This compound has been shown to inhibit this pathway, thereby promoting apoptosis. Specifically, it can lead to the de-phosphorylation of Akt at serine 473, a key step in its activation.
Figure 2: Inhibition of the PI3K/Akt/mTOR Pathway by this compound. This diagram depicts how this compound inhibits the PI3K/Akt/mTOR signaling cascade, leading to a decrease in pro-survival signals and the induction of apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the in vitro studies of this compound on lung cancer cell lines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed lung cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dose. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed and treat lung cancer cells with this compound as described for the cell viability assay in appropriate culture dishes or plates.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
In Situ Nick-End Labeling (TUNEL) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Grow and treat lung cancer cells on glass coverslips or chamber slides.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., BrdUTP or dUTP-FITC), for 60 minutes at 37°C in a humidified chamber.
-
Staining and Visualization: If using a biotin-labeled nucleotide, follow with an incubation with a streptavidin-HRP conjugate and a suitable substrate (e.g., DAB) to generate a colored precipitate. If using a fluorescently labeled nucleotide, counterstain the nuclei with a DNA dye such as DAPI.
-
Microscopy: Visualize the cells under a light or fluorescence microscope. TUNEL-positive cells will exhibit a dark brown nuclear staining (for colorimetric detection) or bright nuclear fluorescence.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and signaling pathways.
-
Protein Extraction: Treat lung cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, Akt, phospho-Akt) overnight at 4°C. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common for purified antibodies.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
References
- 1. Is growth inhibition and induction of apoptosis in lung cancer cell lines by this compound [N-(4-hydroxyphenyl)retinamide] sufficient for cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of this compound-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of this compound plus chemotherapeutic agents in small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenretinide: A Technical Guide to its Potential as a Chemopreventive Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fenretinide [N-(4-hydroxyphenyl)retinamide, 4-HPR] is a synthetic retinoid that has garnered significant interest as a potential chemopreventive agent due to its unique mechanisms of action and favorable safety profile. Unlike other retinoids that primarily induce cellular differentiation, this compound exerts its anticancer effects predominantly through the induction of apoptosis.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanisms of action, quantitative data from key preclinical and clinical studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of cancer chemoprevention.
Mechanism of Action
This compound's chemopreventive activity is multifaceted, involving both receptor-dependent and -independent pathways that converge to induce programmed cell death in malignant and premalignant cells.[3]
Induction of Apoptosis
A hallmark of this compound's action is its potent ability to induce apoptosis.[2] This process is mediated by a complex interplay of signaling molecules, including reactive oxygen species (ROS), ceramide, and the ganglioside GD3.[3] Notably, the apoptotic pathway triggered by this compound is often independent of the p53 tumor suppressor protein, suggesting its potential efficacy in cancers with mutated or non-functional p53.
Generation of Reactive Oxygen Species (ROS)
This compound treatment leads to a significant increase in intracellular ROS levels. This oxidative stress is a key upstream event that initiates the apoptotic cascade. The generation of ROS appears to be a common mediator of this compound's effects across various cancer cell types.
Modulation of Ceramide Metabolism
This compound has been shown to increase intracellular levels of the pro-apoptotic lipid second messenger, ceramide. This is achieved, in part, through the activation of de novo ceramide synthesis. The accumulation of ceramide contributes to the activation of downstream apoptotic signaling pathways.
Inhibition of the mTOR Signaling Pathway
Recent studies have identified the mammalian target of rapamycin (mTOR) as a direct target of this compound. This compound can inhibit the activity of both mTORC1 and mTORC2 complexes, leading to the suppression of downstream signaling pathways involved in cell growth, proliferation, and survival.
Quantitative Data from Preclinical Studies
The following tables summarize the in vitro and in vivo efficacy of this compound in various cancer models.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HL-60 | Acute Myeloid Leukemia | ~1.0 - 8.0 | Not Specified | |
| KG-1 | Acute Myeloid Leukemia | ~1.0 - 8.0 | Not Specified | |
| HL-60/VCR | Acute Myeloid Leukemia | ~1.0 - 8.0 | Not Specified | |
| Molt-3 | Acute Lymphoblastic Leukemia | ~1.0 - 8.0 | Not Specified | |
| OVCAR-5 | Ovarian Cancer | > 1.0 | 72 | |
| Endothelial Cells | N/A | 2.4 | Not Specified |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Cancer Type | This compound Dose | Treatment Duration | Tumor Growth Inhibition | Reference |
| Nude rats with human neuroblastoma xenografts | Neuroblastoma | 10-300 mg/kg/day (oral) | 10 days | No significant effect | |
| Sprague-Dawley rats (MNU-induced) | Mammary Cancer | 1, 2, or 3 mmol/kg diet | Chronic | Dose-dependent decrease in tumor multiplicity | |
| Nude mice with Kaposi's sarcoma xenografts | Kaposi's Sarcoma | Not Specified | Until sacrifice | Significant reduction (P<0.001) |
Quantitative Data from Clinical Trials
The following tables summarize the outcomes of key clinical trials investigating this compound as a chemopreventive agent.
Table 3: Phase III Trial of this compound for the Prevention of Second Breast Malignancy
| Patient Group | Treatment Arm | No. of Patients | No. of Events (Second Breast Cancer) | Hazard Ratio (95% CI) | p-value | Reference |
| Overall | This compound | 872 | 168 | 0.83 (0.67-1.03) | Not Significant | |
| Observation | 867 | 190 | ||||
| Premenopausal | This compound | Not Specified | 83 | 0.62 (0.46-0.83) | Significant | |
| Observation | Not Specified | 126 | ||||
| Postmenopausal | This compound | Not Specified | 85 | 1.23 (0.63-2.40) | Not Significant | |
| Observation | Not Specified | 64 |
Table 4: this compound for the Prevention of Ovarian Carcinoma in Patients with a History of Breast Cancer
| Time Period | Treatment Arm | No. of Ovarian Cancer Cases | p-value | Reference |
| 5-year Intervention | This compound | 0 | 0.0327 | |
| Control | 6 | |||
| Post-Intervention | This compound | 6 | 0.7563 | |
| Control | 4 |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the chemopreventive potential of this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization followed by centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
This compound-Induced Apoptotic Signaling Pathways
Caption: Key signaling pathways activated by this compound leading to apoptosis.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: A typical workflow for the in vitro assessment of this compound.
Conclusion
This compound continues to be a promising candidate for cancer chemoprevention, particularly due to its unique apoptosis-inducing capabilities and favorable safety profile. The quantitative data from both preclinical and clinical studies, while showing some variability, provide a strong rationale for its further investigation. The detailed experimental protocols and signaling pathway diagrams presented in this guide are intended to facilitate future research and development efforts aimed at harnessing the full potential of this compound in the fight against cancer. Further studies are warranted to optimize dosing strategies, identify predictive biomarkers of response, and explore combination therapies to enhance its chemopreventive efficacy.
References
The Pharmacodynamics of Fenretinide in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenretinide [N-(4-hydroxyphenyl)retinamide, 4-HPR] is a synthetic retinoid that has garnered significant interest as a promising chemotherapeutic and chemopreventive agent.[1] Unlike other retinoids that primarily induce cellular differentiation, this compound's principal mechanism of action is the induction of apoptosis, making it a potent cytotoxic agent against a variety of cancer cell lines.[2][3] Extensive preclinical evaluation in numerous animal models has elucidated its complex pharmacodynamic profile, revealing a multi-faceted approach to cancer cell killing that involves the generation of reactive oxygen species (ROS), modulation of ceramide metabolism, and interaction with various signaling pathways. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in animal models, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular pathways.
Core Mechanisms of Action
This compound's anticancer activity is multifaceted, primarily revolving around the induction of apoptosis through both receptor-dependent and -independent mechanisms. The two most well-characterized pathways are the generation of reactive oxygen species (ROS) and the modulation of ceramide metabolism.
Reactive Oxygen Species (ROS) Generation
A hallmark of this compound's action is the rapid induction of ROS within cancer cells.[4] This oxidative stress is a primary driver of its cytotoxic effects. The increase in ROS leads to mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential, and subsequent activation of stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK, which are critical mediators of stress-induced apoptosis.[4] The pivotal role of oxidative stress is underscored by the observation that antioxidants like Trolox can inhibit this compound-induced ROS accumulation and its associated cytotoxicity.
Ceramide Metabolism
This compound significantly impacts sphingolipid metabolism, leading to an increase in intracellular ceramide levels. Ceramides are bioactive lipids that act as second messengers in signaling cascades that regulate cellular processes, including apoptosis. This compound is thought to increase ceramide levels by enhancing the activity of sphingomyelinase, an enzyme that hydrolyzes sphingomyelin to generate ceramide. This accumulation of ceramide contributes to the apoptotic cascade initiated by this compound.
Key Signaling Pathways Modulated by this compound
This compound's induction of ROS and ceramide accumulation triggers a cascade of downstream signaling events that ultimately converge on the apoptotic machinery.
Quantitative Pharmacodynamic Data in Animal Models
The in vivo efficacy of this compound has been demonstrated in various animal models of cancer. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Cytotoxicity of this compound in Neuroblastoma Cell Lines
| Cell Line | IC50 (µM) | Assay Duration (h) | Assay Type |
| IMR32 | ~2.5 | 72 | Cell Proliferation |
| NASS | ~15 | 72 | Cell Viability |
| SK-N-BE(2) | 4.7 ± 1 | 168 | Cytotoxicity |
| CHLA-90 | 4.7 ± 1 | 168 | Cytotoxicity |
| Average (16 lines) | IC90: 4.7 ± 1 | 168 | Cytotoxicity |
| Average (16 lines) | IC99: 9.9 ± 1.8 | 168 | Cytotoxicity |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | This compound Formulation & Dose | Route | Key Findings |
| Neuroblastoma | Nude mice | Not specified | Oral | No significant anti-tumor growth effects with oral treatment in established xenografts. |
| Neuroblastoma | Nude mice | Nanomicellar combination with lenalidomide | Intravenous | Significantly decreased tumor growth. |
| Lung Cancer | Nude mice | Complexed with human serum albumin | Not specified | Significant reduction in tumor volume; 86% apoptotic area in treated group. |
| Breast Cancer | HER2/neu transgenic mice | Bionanothis compound (100 mg/kg) | Oral gavage | Inhibited metastasis initiation and progression. |
| Lung, Colon, Melanoma | NOD/SCID mice | Bionanothis compound (50, 100, 150 mg/kg) | Oral gavage | Marked antitumor activity. |
Detailed Experimental Protocols
A representative experimental workflow for evaluating the pharmacodynamics of this compound in a mouse xenograft model is outlined below.
Protocol 1: Oral Administration of this compound in a Mouse Xenograft Model
This protocol is adapted from studies using oral formulations of this compound in mouse models of cancer.
Materials:
-
This compound formulation (e.g., Bionanothis compound)
-
Sterile water or appropriate vehicle
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Animal balance
Procedure:
-
Preparation of Dosing Solution: Reconstitute the this compound formulation in sterile water to the desired concentration (e.g., 20 mg/mL). Prepare serial dilutions if multiple dose levels are required.
-
Animal Handling: Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
-
Gavage Administration:
-
Measure the appropriate volume of the this compound solution based on the mouse's body weight and the target dose (e.g., 100 mg/kg).
-
Insert the gavage needle gently into the esophagus. A slight resistance indicates correct placement.
-
Slowly administer the solution.
-
-
Monitoring: Observe the mouse for any signs of distress during and after the procedure. Monitor body weight and tumor volume regularly throughout the study.
Protocol 2: TUNEL Assay for Apoptosis Detection in Frozen Tumor Sections
This protocol is a modified version for detecting DNA fragmentation in apoptotic cells within tumor tissue.
Materials:
-
Frozen tumor sections (5-10 µm) on slides
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., FITC-dUTP)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Fixation: Thaw frozen sections at room temperature for 20 minutes, then fix in 4% paraformaldehyde for 20-30 minutes.
-
Washing: Rinse slides twice with PBS.
-
Permeabilization: Incubate slides in permeabilization solution for 2 minutes on ice.
-
Labeling:
-
Wash slides twice with PBS.
-
Apply the TUNEL reaction mixture to the tissue sections and incubate in a humidified chamber at 37°C for 60 minutes.
-
-
Staining and Visualization:
-
Wash slides three times with PBS.
-
Counterstain with DAPI for 10 minutes.
-
Mount slides and visualize under a fluorescence microscope. Apoptotic cells will show green fluorescence (FITC) in the nucleus, while all nuclei will show blue fluorescence (DAPI).
-
Protocol 3: Western Blot for Cleaved Caspase-3 and PARP
This protocol outlines the detection of key apoptotic markers in tumor lysates.
Materials:
-
Tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize tumor tissue in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system. An increase in the cleaved forms of caspase-3 (~17/19 kDa) and PARP (~89 kDa) indicates apoptosis.
-
Protocol 4: In Vivo Measurement of Mitochondrial ROS using MitoSOX Red
This protocol describes a method for detecting mitochondrial superoxide in vivo.
Materials:
-
MitoSOX Red reagent
-
DMSO
-
PBS or appropriate buffer
-
Animal imaging system (e.g., IVIS) or flow cytometer for ex vivo analysis
Procedure:
-
Reagent Preparation: Prepare a stock solution of MitoSOX Red in DMSO. Immediately before use, dilute the stock solution to the working concentration (e.g., 5 µM) in warm PBS.
-
Administration: Inject the MitoSOX Red solution intraperitoneally or intravenously into the mice.
-
In Vivo Imaging: At a specified time point after injection (e.g., 30 minutes), anesthetize the mice and acquire fluorescence images using an in vivo imaging system.
-
Ex Vivo Analysis (Optional):
-
Euthanize the mice and excise the tumors.
-
Prepare single-cell suspensions from the tumors.
-
Incubate the cells with MitoSOX Red for 10-30 minutes at 37°C.
-
Wash the cells and analyze by flow cytometry to quantify the fluorescence intensity, which is indicative of mitochondrial ROS levels.
-
Protocol 5: Quantification of Ceramide in Tumor Tissue by LC-MS/MS
This protocol provides a method for the sensitive and specific quantification of different ceramide species.
Materials:
-
Tumor tissue
-
Internal standards (e.g., C17-ceramide)
-
Chloroform, Methanol
-
LC-MS/MS system
Procedure:
-
Lipid Extraction:
-
Homogenize the tumor tissue.
-
Add the internal standard.
-
Extract lipids using a modified Bligh-Dyer method with a chloroform:methanol mixture.
-
-
Sample Preparation:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate different ceramide species using a C8 or C18 reverse-phase column.
-
Detect and quantify the ceramides using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis: Quantify the amount of each ceramide species by comparing its peak area to that of the internal standard.
Conclusion
The pharmacodynamics of this compound in animal models reveal a potent and multifaceted anticancer agent. Its ability to induce apoptosis through the generation of reactive oxygen species and modulation of ceramide metabolism, coupled with its impact on key signaling pathways, provides a strong rationale for its clinical development. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of this compound. Continued investigation, particularly with novel formulations designed to enhance bioavailability, will be crucial in translating the promising preclinical findings into effective clinical outcomes.
References
An In-depth Technical Guide to Early Research on Fenretinide for Pediatric Cancers
Introduction
Fenretinide (N-(4-hydroxyphenyl) retinamide, 4-HPR), a synthetic derivative of retinoic acid, emerged as a promising agent in early pediatric oncology research due to its unique cytotoxic mechanisms, which differ from other retinoids that primarily induce differentiation.[1][2] Preclinical studies demonstrated its potent activity against a range of pediatric cancer cell lines, including neuroblastoma, Ewing's sarcoma, and rhabdomyosarcoma, often at concentrations achievable in early clinical trials.[3][4] Unlike its parent compounds, this compound's primary mode of action involves the induction of apoptosis through pathways mediated by reactive oxygen species (ROS) and ceramide accumulation.[5] This guide provides a detailed overview of the foundational preclinical and clinical research, focusing on quantitative data, experimental methodologies, and the core signaling pathways involved.
Mechanism of Action: A Multi-faceted Approach to Cell Death
Early investigations revealed that this compound's anti-cancer effects are not mediated by a single pathway but rather a complex interplay of cellular stress responses. Its activity is largely independent of retinoic acid receptors (RARs), a significant departure from other retinoids. The primary effector mechanisms identified in early studies include the generation of ROS and the de novo synthesis of ceramide, a sphingolipid second messenger involved in apoptosis.
This compound treatment leads to a rapid increase in intracellular ROS, which in turn triggers downstream apoptotic signaling. Concurrently, it stimulates a significant, up to 10-fold, increase in intracellular ceramide levels. These two events converge to activate stress-activated protein kinase pathways, such as JNK and p38 MAPK, and promote caspase-dependent apoptosis. This process involves the mitochondrial release of cytochrome c, independent of major changes in mitochondrial permeability. Later research also identified a novel form of dynamin-dependent cell death in sarcoma cells, driven by ROS production from the mitochondrial respiratory chain's complex II, which was distinct from classical apoptosis, necroptosis, or ferroptosis.
Preclinical Data
This compound demonstrated significant cytotoxic activity in vitro across a variety of pediatric cancer cell lines, even those resistant to other retinoids. This promising in vitro activity was subsequently evaluated in in vivo models, which confirmed its potential and explored synergistic combinations.
In Vitro Efficacy
The effective concentration for inducing apoptosis in preclinical studies typically ranged from 1 to 10 µmol/L, a level that early clinical trials aimed to achieve in patient plasma.
| Cancer Type | Key Cell Lines | Effective Concentration (µmol/L) | Primary Observed Effect | Reference |
| Neuroblastoma | LA-N-5, SMS-KCNR, SH-SY5Y | 1 - 10 | Apoptosis, ROS Generation | |
| Ewing's Sarcoma | Multiple Cell Lines | 1 - 10 | p38MAPK-Dependent Cell Death | |
| Rhabdomyosarcoma | Rh4, Rh30 | 3 - 12 | Dynamin-Dependent Cell Death | |
| Leukemia | Multiple Cell Lines | 1 - 10 | Cytotoxicity | |
| DIPG | SU-DIPGVI, HSJD-DIPG007 | Not Specified | Potent Cytotoxicity |
In Vivo Animal Studies
Animal xenograft models provided crucial evidence of this compound's anti-tumor activity and the benefit of combination therapies. Studies often utilized athymic mice bearing subcutaneous tumors derived from human pediatric cancer cell lines.
| Cancer Model | Treatment Regimen | Key Findings | Reference |
| Neuroblastoma | This compound (120 mg/kg/day) + PPMP (80 mg/kg/day) | Survival benefit of 123% for the combination vs. 41% for this compound alone (P < 0.0001). | |
| Rhabdomyosarcoma | This compound + Radiation | This compound acted as a potent radiosensitizer. | |
| DIPG | This compound (LYM-X-SORB or nanomicellar formulation) | Significantly enhanced survival of tumor-bearing animals due to effective blood-brain barrier penetration. |
Experimental Protocols
In Vitro Apoptosis and Cell Death Assays
A common workflow to determine the mechanism of cell death and potential for synergy involved treating cancer cell lines with this compound alone or in combination with other agents, followed by analysis using flow cytometry.
-
Cell Culture: Pediatric cancer cell lines (e.g., neuroblastoma lines SH-SY5Y, SK-N-BE(2)) were cultured in standard media.
-
Treatment: Cells were pre-treated with this compound for a set period before the addition of chemotherapeutic agents like cisplatin, etoposide, or carboplatin.
-
Mechanism Elucidation: To identify the specific cell death pathway, cells were co-treated with this compound and pharmacological inhibitors such as z-vad (pan-caspase inhibitor for apoptosis), necrostatin-1 (necroptosis), and ferrostatin-1 (ferroptosis).
-
Analysis: Flow cytometry was the primary method used to quantify apoptosis, measure intracellular ROS generation (using fluorescent probes), and assess changes in mitochondrial membrane potential.
Phase I Clinical Trial Design
Early clinical trials in children were designed primarily to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of oral this compound. A standard 3+3 dose-escalation design was commonly employed.
-
Patient Population: Children with refractory or recurrent high-risk solid tumors, most commonly neuroblastoma.
-
Dose Escalation: Patients were enrolled in cohorts of three at escalating dose levels. If no DLTs were observed, the next cohort received a higher dose. If one of three patients experienced a DLT, the cohort was expanded to six patients. The MTD was defined as the dose level at which two or more patients in a cohort of three to six experienced a DLT.
-
Pharmacokinetic Sampling: Blood samples were collected at specified time points on days 1 and 7 (or day 28 in some studies) of the first treatment course to determine this compound plasma concentrations.
Early Phase Clinical Trial Data
Several Phase I and one Phase II trial evaluated an oral capsule formulation of this compound in pediatric patients. A major recurring theme was the challenge of low bioavailability, which likely limited clinical efficacy.
Phase I Studies
These studies established the initial safety profile and MTD for different dosing schedules. Toxicities were generally mild and reversible, with nyctalopia (night blindness) and skin xerosis (dry skin) being common.
| Study / Reference | Cancer Type(s) | No. of Patients | Dosing Regimen | MTD / Recommended Dose | Key Pharmacokinetics (at MTD/Max Dose) | Key Toxicities / Outcomes |
| Garaventa et al. (2003) | Neuroblastoma | 54 (53 evaluable) | 100-4000 mg/m²/day for 28 days, then 7-day rest | 4000 mg/m²/day (MTD not reached due to capsule burden) | Peak plasma level: ~12.9 µM (Day 28) | Manageable, reversible toxicities (nyctalopia, skin xerosis). 41/53 patients had stable disease. |
| Villablanca et al. / CCG 09709 (2006) | Solid Tumors (39 Neuroblastoma) | 54 | 350-3300 mg/m²/day for 7 days, every 21 days | 2,475 mg/m²/day | Mean plasma level: 9.9 µmol/L (Day 7) | DLTs at 3,300 mg/m² (hepatic toxicity, pseudotumor cerebri). 1 CR and 13 SD in 30 neuroblastoma patients. |
| Mauer et al. / NANT | Neuroblastoma | 32 | 352-2210 mg/m²/day (LXS powder formulation) for 7 days, every 21 days | MTD not reached. Recommended Phase II dose: 1500 mg/m²/day | Mean peak plasma level: 21 µM (at 1700 mg/m²/day) | Minimal toxicity. 4 CRs and 6 SD in 29 patients. Several-fold higher plasma levels than capsules. |
Phase II Study
A single Phase II study was reported for the oral capsular formulation in children with recurrent or refractory neuroblastoma.
| Study / Reference | Patient Stratum | No. of Patients | Dosing Regimen | Response Rate (Evaluable Patients) | Key Finding |
| Villablanca et al. (COG) | Stratum 1 (Measurable Disease) | 38 | 2,475 mg/m²/day (<18 yrs) or 1,800 mg/m²/day (≥18 yrs) for 7 days, every 21 days | 1 Partial Response (PR) | Protocol criteria for efficacy not met, but 1 PR and 13 prolonged Stable Diseases (SD) occurred across both strata. |
| Stratum 2 (Evaluable Disease) | 24 | 13 Prolonged Stable Disease (SD) | The capsule formulation was deemed suboptimal due to poor bioavailability and difficulty in administration. |
Conclusion and Future Directions
Early research established this compound as a unique retinoid with a promising, non-classical mechanism of action against a range of pediatric cancers. Preclinical data were encouraging, demonstrating potent cytotoxicity and synergistic potential with conventional chemotherapy and radiation. However, clinical trials with the initial oral capsule formulation were hampered by poor bioavailability, which prevented plasma concentrations from consistently reaching the therapeutic window identified in vitro. This limitation led to modest clinical activity, although the drug was well-tolerated. The development of newer formulations, such as the LXS oral powder, demonstrated the potential to achieve significantly higher plasma levels with continued minimal toxicity and more encouraging anti-tumor responses. These early studies were critical in highlighting the therapeutic potential of this compound while underscoring the pharmacological challenges, paving the way for formulation optimization to unlock its full efficacy in treating high-risk pediatric cancers.
References
- 1. Retinoid therapy of childhood cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical development of this compound as an antineoplastic drug: Pharmacology perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. | BioWorld [bioworld.com]
Methodological & Application
Application Notes and Protocols for Fenretinide Powder Preparation in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Fenretinide (4-HPR) powder for use in a variety of in vitro assays. The information compiled is essential for ensuring accurate and reproducible experimental outcomes.
This compound, a synthetic retinoid derivative, has demonstrated significant cytotoxic activity against a broad spectrum of cancer cell lines. However, its efficacy in in vitro studies is highly dependent on proper solubilization and preparation due to its hydrophobic nature and poor aqueous solubility. These protocols outline the necessary steps for dissolving this compound powder, preparing stable stock solutions, and making subsequent dilutions for cell-based assays.
Data Presentation: Quantitative Summary
For ease of reference, the following tables summarize the key quantitative data for the preparation of this compound solutions.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | > 19.6 mg/mL[1], ~10 mg/mL[2], 39.16 mg/mL (100 mM), 78 mg/mL[3], 100 mg/mL (with ultrasound) | Fresh, moisture-free DMSO is recommended to avoid reduced solubility. Warming to 37°C and/or sonication can aid dissolution. |
| Ethanol (EtOH) | ≥ 47.8 mg/mL (with gentle warming), ~10 mg/mL, 39.16 mg/mL (100 mM) | Purging with an inert gas is recommended. |
| Dimethylformamide (DMF) | ~10 mg/mL | Purging with an inert gas is recommended. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Insoluble in water. A 1:2 solution of ethanol:PBS (pH 7.2) yields a solubility of approximately 0.3 mg/mL. |
Table 2: Stock Solution Preparation and Storage
| Parameter | Recommendation |
| Recommended Solvents | DMSO, Ethanol |
| Typical Stock Concentration | 10 mM - 100 mM |
| Storage Temperature | -20°C or -80°C |
| Long-Term Stability (Powder) | ≥ 4 years at -20°C |
| Long-Term Stability (in Solvent) | Several months at -20°C; 1 year at -80°C, 1 month at -20°C |
| Aqueous Solution Stability | Not recommended for storage for more than one day. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro studies.
Materials:
-
This compound powder (MW: 391.55 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 3.92 mg of this compound powder.
-
Aliquot this compound: Carefully transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the powder: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes to aid dissolution. The solution should be clear and free of any visible precipitate.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the this compound stock solution to final working concentrations for treating cells in culture. It is crucial to perform serial dilutions to achieve the desired low micromolar concentrations typically used in cell-based assays (IC50 values often range from 0.3 to 10 µM).
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Thaw the stock solution: Remove an aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw at room temperature.
-
Prepare an intermediate dilution: To minimize the amount of DMSO added to the final cell culture, it is good practice to first prepare an intermediate dilution. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock solution 1:10 in cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
Prepare the final working solution: Further dilute the intermediate solution to the desired final concentration in cell culture medium. For example, to prepare a 10 µM working solution from a 1 mM intermediate, perform a 1:100 dilution (e.g., 5 µL of 1 mM intermediate + 495 µL of medium).
-
Vehicle Control: It is critical to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of this compound used to treat the cells.
-
Immediate Use: It is recommended to use the freshly prepared aqueous working solutions immediately, as their stability is limited.
Visualizations
The following diagrams illustrate the experimental workflow for this compound preparation and a simplified representation of a signaling pathway influenced by this compound.
Caption: Workflow for preparing this compound stock and working solutions.
References
Protocol for the Dissolution of Fenretinide in DMSO
Introduction
Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid derivative with demonstrated anti-cancer properties. Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions, necessitating the use of organic solvents for in vitro and some in vivo experimental applications. Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound to create stock solutions for laboratory use. This document provides a detailed protocol for the preparation, storage, and handling of this compound solutions in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block
-
Ultrasonic bath (optional)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Quantitative Data Summary
The solubility of this compound in DMSO can vary depending on the purity of the compound and the DMSO, as well as the dissolution technique. The following table summarizes reported solubility data.
| Parameter | Value | Source(s) |
| Solubility in DMSO | > 19.6 mg/mL | APExBIO[1] |
| ~10 mg/mL | Cayman Chemical[2] | |
| 78 mg/mL (199.2 mM) | Selleck Chemicals[3] | |
| ≥ 100 mg/mL (255.40 mM) | MedchemExpress[4] | |
| Molecular Weight | 391.55 g/mol | APExBIO, Selleck Chemicals[1] |
| Storage (Powder) | -20°C for up to 3 years | Selleck Chemicals, MedchemExpress |
| Storage (DMSO Stock) | -20°C for up to 1 month | Selleck Chemicals |
| -80°C for up to 1 year | Selleck Chemicals |
Experimental Protocol: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. Adjustments to the final concentration can be made by modifying the initial mass of this compound.
-
Pre-dissolution Preparations:
-
Bring the this compound powder and DMSO to room temperature before opening to minimize water absorption, especially for DMSO which is hygroscopic.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 1 mL of 10 mM stock solution, weigh out 3.92 mg of this compound (Molecular Weight: 391.55 g/mol ).
-
-
Dissolution Procedure:
-
Add the appropriate volume of fresh, high-purity DMSO to the tube containing the this compound powder.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the this compound does not fully dissolve, proceed with the following steps.
-
-
Aiding Dissolution (Optional but Recommended):
-
Warming: Warm the solution in a water bath or on a heating block at 37°C for 10-15 minutes. Periodically vortex the tube during warming.
-
Sonication: Alternatively, or in combination with warming, place the tube in an ultrasonic bath for 5-10 minutes to facilitate dissolution.
-
-
Final Steps:
-
Once the this compound is completely dissolved, centrifuge the tube briefly to collect any solution from the lid.
-
The stock solution is now ready for use or for aliquoting and storage.
-
Caption: Workflow for dissolving this compound in DMSO.
Storage and Stability
-
Powder: Store the solid this compound at -20°C. Under these conditions, it is stable for at least three years.
-
Stock Solution: It is highly recommended to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can decrease the solubility of the compound and introduce moisture.
-
For short-term storage (up to one month), store the aliquots at -20°C.
-
For long-term storage (up to one year), store the aliquots at -80°C.
-
-
Before use, thaw the frozen aliquots at room temperature or in a 37°C water bath.
Application Notes
-
DMSO Concentration in Cell Culture: When using the this compound-DMSO stock solution for cell-based assays, ensure that the final concentration of DMSO in the cell culture medium is low, typically less than 0.5%, to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Hygroscopicity of DMSO: DMSO is hygroscopic and will absorb moisture from the air, which can reduce the solubility of this compound. It is recommended to use fresh, anhydrous grade DMSO and to minimize the time the solvent is exposed to the atmosphere.
-
Precipitation: If the stock solution is diluted too rapidly in an aqueous buffer, this compound may precipitate. To avoid this, it is advisable to perform serial dilutions.
Safety Precautions
-
This compound should be handled as a potentially hazardous compound.
-
DMSO can facilitate the absorption of substances through the skin. Therefore, appropriate personal protective equipment, including gloves, a lab coat, and safety glasses, should be worn at all times.
-
All handling of this compound powder and DMSO solutions should be performed in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for both this compound and DMSO for complete safety information.
References
Application Notes and Protocols: Intravenous Fenretinide Lipid Emulsion Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of an intravenous fenretinide lipid emulsion. This compound, a synthetic retinoid, has demonstrated significant anticancer activity; however, its poor aqueous solubility has historically limited its clinical efficacy. Intravenous lipid emulsion formulations offer a promising strategy to enhance the systemic delivery and therapeutic potential of this compound.
Formulation of this compound Lipid Emulsion
The following protocol outlines the preparation of a sterile oil-in-water lipid emulsion of this compound suitable for intravenous administration. The formulation is based on a composition of soybean oil, egg phospholipids, glycerin, and ethanol.
Materials and Equipment
-
This compound (N-(4-hydroxyphenyl)retinamide)
-
Soybean Oil (USP grade)
-
Egg Phospholipids (e.g., Lipoid E 80)
-
Glycerin (USP grade)
-
Dehydrated Alcohol (USP grade)
-
Water for Injection (WFI)
-
High-shear mixer
-
High-pressure homogenizer
-
0.22 µm sterile filter
-
Autoclave
-
Aseptic filling line
Experimental Protocol: Preparation of this compound Lipid Emulsion
-
Preparation of the Oil Phase:
-
Accurately weigh the required amount of soybean oil and egg phospholipids.
-
In a suitable vessel, dissolve the this compound and egg phospholipids in dehydrated alcohol with gentle heating and stirring until a clear solution is obtained.
-
Add the soybean oil to this mixture and continue stirring until homogeneous.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the required amount of glycerin and dissolve it in Water for Injection (WFI).
-
-
Formation of the Coarse Emulsion:
-
Heat both the oil and aqueous phases to approximately 60-70°C.
-
Gradually add the oil phase to the aqueous phase while mixing with a high-shear mixer to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer at a pressure of 15,000-20,000 psi for 5-10 cycles. Maintain the temperature at 60-70°C during homogenization. This step is critical for reducing the droplet size to the nanometer range.
-
-
Cooling and pH Adjustment:
-
Cool the resulting nanoemulsion to room temperature.
-
If necessary, adjust the pH of the emulsion to a physiologically compatible range (typically 7.0-8.0) using a suitable pH adjuster (e.g., sodium hydroxide or hydrochloric acid).
-
-
Sterile Filtration:
-
Sterilize the final emulsion by filtering it through a 0.22 µm sterile filter into a sterile receiving vessel under aseptic conditions.[1]
-
-
Aseptic Filling:
-
Aseptically fill the sterile emulsion into sterile vials or infusion bags.
-
Formulation Composition
| Component | Concentration (w/v) |
| This compound | 0.1 - 1.0% |
| Soybean Oil | 10 - 20% |
| Egg Phospholipids | 1.2 - 2.5% |
| Glycerin | 2.25 - 2.5% |
| Dehydrated Alcohol | 1 - 2% |
| Water for Injection | q.s. to 100% |
Characterization of this compound Lipid Emulsion
Proper characterization of the lipid emulsion is crucial to ensure its quality, stability, and performance. The key parameters to evaluate are particle size, polydispersity index (PDI), zeta potential, and drug encapsulation efficiency.
Experimental Protocol: Particle Size, PDI, and Zeta Potential Analysis
-
Sample Preparation: Dilute the this compound lipid emulsion with WFI to an appropriate concentration to avoid multiple scattering effects.
-
Instrumentation: Use a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Measurement:
-
Equilibrate the instrument and sample to 25°C.
-
For particle size and PDI, perform the measurement using DLS. The instrument will report the Z-average diameter and the PDI.
-
For zeta potential, use laser Doppler electrophoresis. The instrument will measure the electrophoretic mobility and calculate the zeta potential using the Helmholtz-Smoluchowski equation.
-
-
Data Analysis: Record the mean particle size, PDI, and zeta potential. An acceptable formulation for intravenous administration should have a mean particle size of less than 200 nm, a PDI below 0.2, and a sufficiently high negative zeta potential (e.g., more negative than -30 mV) to ensure colloidal stability.
Experimental Protocol: Determination of Encapsulation Efficiency
-
Separation of Free Drug:
-
Place a known amount of the this compound lipid emulsion in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 100,000 x g) for a sufficient time (e.g., 1-2 hours) at 4°C to pellet the lipid droplets.
-
Carefully collect the supernatant which contains the unencapsulated (free) this compound.
-
-
Quantification of this compound:
-
Quantify the amount of this compound in the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection.[2][3][4][5]
-
To determine the total amount of this compound, disrupt a known amount of the original emulsion (before centrifugation) with a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated drug, and then quantify the total this compound concentration using the same HPLC method.
-
-
Calculation of Encapsulation Efficiency (EE%):
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Physicochemical Characterization Data
| Parameter | Typical Value |
| Mean Particle Size (Z-average) | 150 - 250 nm |
| Polydispersity Index (PDI) | < 0.25 |
| Zeta Potential | -30 to -50 mV |
| Encapsulation Efficiency | > 90% |
| pH | 7.0 - 8.0 |
| Osmolality | 280 - 320 mOsm/kg |
In Vitro Evaluation
Experimental Protocol: In Vitro Drug Release Study
The dialysis bag method is commonly used to evaluate the in vitro release of this compound from the lipid emulsion.
-
Preparation of Dialysis Setup:
-
Select a dialysis membrane with a suitable molecular weight cut-off (MWCO) that allows the passage of free this compound but retains the lipid emulsion droplets.
-
Soak the dialysis membrane in the release medium to remove any preservatives.
-
Pipette a known volume (e.g., 1-2 mL) of the this compound lipid emulsion into the dialysis bag and securely seal it.
-
-
Release Study:
-
Place the sealed dialysis bag in a vessel containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4, containing a surfactant like Tween 80 to maintain sink conditions).
-
Maintain the temperature at 37°C and stir the release medium at a constant speed.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.
-
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of anticancer agents.
-
Cell Seeding:
-
Seed cancer cells (e.g., neuroblastoma, ovarian, or lung cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the this compound lipid emulsion and a placebo (drug-free) lipid emulsion in cell culture medium.
-
Remove the old medium from the wells and add the different concentrations of the this compound emulsion and placebo emulsion. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
In Vivo Evaluation
Experimental Protocol: In Vivo Efficacy in a Xenograft Mouse Model
This protocol describes a typical xenograft model to evaluate the antitumor efficacy of the intravenous this compound lipid emulsion.
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice), typically 4-6 weeks old.
-
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a specific number of cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound lipid emulsion at different doses).
-
-
Drug Administration:
-
Administer the this compound lipid emulsion intravenously (e.g., via tail vein injection) according to a predetermined schedule (e.g., daily for 5 days, or every other day for 2 weeks).
-
-
Tumor Volume Measurement:
-
Measure the tumor dimensions (length and width) with a digital caliper at regular intervals (e.g., twice or three times a week).
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Monitoring and Endpoint:
-
Monitor the body weight and general health of the mice throughout the study.
-
The study endpoint can be defined by a specific tumor volume limit, a predetermined time point, or signs of significant toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Perform statistical analysis to compare the tumor growth between the treatment and control groups.
-
Pharmacokinetic Data from Preclinical Studies
| Formulation | Animal Model | Dose and Route | Cmax (µM) | T1/2 (hours) |
| This compound Lipid Emulsion | Dog | 1 mg/kg IV | 5.6 | 25.3 |
| This compound in Diluent-12 | Dog | 1 mg/kg IV | 6.6 | 34.7 |
| Oral this compound Capsule | Dog | 10 mg/kg Oral | 3.1 | - |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound induces apoptosis in cancer cells through multiple mechanisms, primarily involving the generation of reactive oxygen species (ROS) and the modulation of ceramide metabolism. These events trigger downstream signaling cascades that lead to programmed cell death.
References
- 1. Sterile filtration of a parenteral emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. is.muni.cz [is.muni.cz]
- 3. Quality control for HPLC assay and surrogate end point biomarkers from the this compound (4-HPR) breast cancer prevention trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of this compound and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administering Fenretinide in Mouse Models of Breast Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fenretinide (N-4-hydroxyphenyl-retinamide, 4-HPR) is a synthetic derivative of all-trans retinoic acid that has garnered significant interest as a chemopreventive and therapeutic agent for breast cancer.[1][2] Its preferential accumulation in breast tissue and favorable safety profile make it a compelling candidate for clinical investigation.[1][3] this compound's primary mechanism of action involves the induction of apoptosis in cancer cells, a process it can initiate through both retinoid-receptor-dependent and -independent pathways.[4] It is effective against both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines. Preclinical studies in various mouse models are crucial for elucidating its mechanisms, optimizing delivery, and evaluating its efficacy. These notes provide a comprehensive overview of the administration of this compound in mouse models of breast cancer, including quantitative data summaries, detailed experimental protocols, and visualizations of key pathways and workflows.
Quantitative Data Summary
The administration of this compound in preclinical mouse models varies depending on the specific formulation, the mouse model used, and the experimental goals. Recent advancements include nanoencapsulated formulations designed to improve the poor bioavailability of standard this compound.
Table 1: this compound Dosage and Administration in Preclinical Mouse Models
| Mouse Model | This compound Formulation | Dosage | Route of Administration | Vehicle | Treatment Schedule | Reference |
|---|---|---|---|---|---|---|
| HER2/neu Transgenic (neuT) | Bionanothis compound (Bio-nFeR) | 100 mg/kg | Oral Gavage | Water | Daily, 5 days/week, starting at 14 weeks post-birth (preventive) | |
| Cancer Stem Cell Xenografts | Bionanothis compound (Bio-nFeR) | 50, 100, or 150 mg/kg | Oral Gavage | Water | 5 days on, 2 days off for 3 weeks (therapeutic) | |
| MMTV-Cre/BRCA1co/co/p53+/- | IRX-4204 (a retinoid) | 10 and 20 mg/kg | Oral Gavage | Sesame Oil | 5 days a week from 4 months of age |
| NMU-Induced (Rat Model) | Microemulsion-Fenretinide | Not specified | Mammary Administration | Microemulsion | Every 3 weeks for 3 months | |
Table 2: Efficacy Metrics in this compound-Treated Mouse Models
| Mouse Model | Treatment Regimen | Primary Outcome(s) | Key Findings | Reference |
|---|---|---|---|---|
| HER2/neu Transgenic (neuT) | 100 mg/kg Bio-nFeR, oral gavage | Tumor Onset, Metastasis, Survival | Delayed tumor occurrence and significantly counteracted metastatic progression by promoting tumor dormancy. | |
| HER2/neu Transgenic (neuT) | This compound | Inhibition of mammary tumors | This compound demonstrated inhibitory effects on carcinogenesis in this model. |
| MNU-Induced (Rat Model) | this compound + Tamoxifen | Prevention of mammary carcinomas | The combination of this compound and tamoxifen proved to be additive and synergistic in preventing tumors. | |
Key Signaling Pathways Affected by this compound
This compound exerts its anti-cancer effects by modulating multiple signaling pathways. A primary mechanism is the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of ceramide synthesis. It also interferes with growth factor signaling, such as the Insulin-like Growth Factor (IGF) system, and can inhibit the mTOR pathway, which is crucial for cell growth and proliferation. In cancer cells with defective apoptotic machinery (e.g., lacking caspase-3), this compound can induce an alternative form of cell death known as autophagy.
Caption: Key signaling pathways modulated by this compound in breast cancer cells.
Experimental Protocols
General Experimental Workflow
A typical preclinical study evaluating this compound in a mouse model of breast cancer follows a structured workflow from model selection and tumor induction to treatment and endpoint analysis.
Caption: A standard experimental workflow for in vivo this compound efficacy studies.
Protocol: Preparation and Administration of this compound
Objective: To prepare and administer this compound to mice via oral gavage.
Materials:
-
This compound (powder)
-
Vehicle (e.g., corn oil and polysorbate 80 for standard formulation; sterile water for nanoformulations)
-
Balance, weigh boats, spatulas
-
Microcentrifuge tubes
-
Vortexer and/or sonicator
-
Animal feeding needles (gavage needles), 20-22 gauge, ball-tipped
-
1 mL syringes
Procedure:
-
Preparation of this compound Formulation (Example: Standard NCI-FeR):
-
Calculate the total amount of this compound and vehicle needed for the study cohort and duration.
-
In a suitable tube, weigh the required amount of this compound powder.
-
Add the vehicle (e.g., a mixture of corn oil and polysorbate 80) to the powder.
-
Vortex vigorously and/or sonicate until the powder is fully suspended to create a homogenous mixture. Prepare fresh daily or as stability allows.
-
-
Oral Gavage Administration:
-
Gently but firmly restrain the mouse, ensuring control of the head and neck to prevent movement.
-
Draw the calculated dose volume into a 1 mL syringe fitted with a gavage needle.
-
Introduce the gavage needle into the mouse's mouth, slightly to one side to pass over the tongue.
-
Gently advance the needle along the roof of the mouth until it passes into the esophagus. There should be no resistance.
-
Slowly dispense the liquid from the syringe.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the animal for a few minutes to ensure recovery and check for any signs of distress.
-
Protocol: Subcutaneous Xenograft Mouse Model
Objective: To establish subcutaneous breast cancer tumors in immunodeficient mice.
Materials:
-
Breast cancer cells (e.g., 4T1, MCF-7) cultured to ~80% confluency.
-
6-week-old female immunodeficient mice (e.g., BALB/c nude).
-
Phosphate-buffered saline (PBS) or serum-free media.
-
Trypsin-EDTA, hemocytometer.
-
1 mL syringes with 25-27 gauge needles.
-
70% ethanol.
Procedure:
-
Cell Preparation:
-
Aspirate culture media, wash cells with PBS, and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete media and centrifuge the cell suspension.
-
Resuspend the cell pellet in cold, sterile PBS or serum-free media.
-
Count the cells using a hemocytometer and determine viability (e.g., via trypan blue).
-
Adjust the cell concentration to the desired density (e.g., 1 x 10^7 cells/mL for a 1 x 10^6 cell injection in 100 µL). Keep cells on ice.
-
-
Tumor Inoculation:
-
Anesthetize the mouse if required by institutional protocols.
-
Wipe the injection site (typically the flank) with 70% ethanol.
-
Gently lift the skin to create a "tent."
-
Insert the needle subcutaneously and inject the cell suspension (e.g., 100 µL).
-
Withdraw the needle and monitor the mouse until it has recovered from anesthesia.
-
Begin monitoring for palpable tumors approximately 5-7 days post-inoculation.
-
Protocol: Tumor Volume Measurement
Objective: To monitor tumor growth by caliper measurement.
Materials:
-
Digital calipers
-
Anesthesia (e.g., isoflurane chamber), if necessary for animal welfare and accurate measurement.
-
Animal scale
-
Monitoring log sheet
Procedure:
-
Anesthetize the mouse if necessary to ensure it remains still for accurate measurement.
-
Weigh the animal and record its body weight.
-
Using digital calipers, measure the longest diameter of the tumor (Length, L) and the diameter perpendicular to the length (Width, W). Avoid applying excessive pressure that could compress the tumor.
-
Record the measurements. Measurements are typically taken two to three times per week.
-
Calculate the tumor volume using the modified ellipsoid formula: V = 0.5 x (Length × Width²) .
-
Return the animal to its cage and observe until it has fully recovered from anesthesia.
Protocol: Immunohistochemistry (IHC) for Tumor Analysis
Objective: To detect the presence and localization of specific proteins within harvested tumor tissue.
Materials:
-
Formalin or other fixatives
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Antigen retrieval buffer (e.g., citrate buffer)
-
Blocking solution (e.g., normal goat serum, BSA)
-
Primary antibody (specific to the protein of interest)
-
Biotinylated secondary antibody
-
Enzyme conjugate (e.g., HRP-streptavidin)
-
Chromogen substrate (e.g., DAB)
-
Hematoxylin counterstain
Procedure (General Overview):
-
Tissue Fixation and Processing: Excise tumors at the study endpoint and fix them in 10% neutral buffered formalin. Process the fixed tissue and embed it in paraffin blocks.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome and mount them on charged microscope slides.
-
Deparaffinization and Rehydration: Dewax the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in an appropriate buffer and heating (e.g., in a pressure cooker or water bath).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Then, block non-specific antibody binding using a blocking serum.
-
Primary Antibody Incubation: Incubate the slides with the primary antibody at a predetermined optimal concentration, typically overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by an enzyme conjugate like HRP-streptavidin.
-
Visualization: Apply a chromogen substrate (e.g., DAB), which will produce a colored precipitate at the antigen site.
-
Counterstaining: Lightly stain the tissue with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip using a permanent mounting medium.
-
Analysis: Examine the slides under a microscope to assess the staining intensity and localization of the target protein.
Protocol: Western Blotting for Protein Analysis
Objective: To detect and quantify specific proteins from tumor tissue lysates to assess the effect of this compound on signaling pathways.
Materials:
-
Harvested tumor tissue (snap-frozen)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure (General Overview):
-
Protein Extraction: Homogenize snap-frozen tumor tissue in ice-cold RIPA buffer. Centrifuge the homogenate at high speed at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature a standardized amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (specific for the target protein) overnight at 4°C on a shaker. Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash thoroughly with TBST.
-
Detection: Apply an ECL substrate to the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. The intensity of the bands corresponds to the amount of target protein, which can be quantified using densitometry software. A loading control protein (e.g., GAPDH, β-actin) should always be probed on the same membrane to ensure equal protein loading.
References
Application Notes and Protocols for Determining Fenretinide Dosage in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid analog that has demonstrated significant anti-cancer activity in a variety of preclinical models.[1][2][3] Unlike other retinoids that primarily induce differentiation, this compound's primary mechanism of action is the induction of apoptosis, or programmed cell death.[2][4] This unique characteristic makes it a promising candidate for cancer therapy and chemoprevention. The cytotoxic effects of this compound are mediated through both retinoid receptor-dependent and -independent pathways, involving the generation of reactive oxygen species (ROS), modulation of the PI3K/Akt/mTOR signaling pathway, and activation of the ceramide pathway.
These application notes provide a comprehensive guide for researchers to determine the appropriate dosage of this compound for in vitro cell culture experiments. The protocols outlined below will enable the determination of key parameters such as the half-maximal inhibitory concentration (IC50) and the optimal effective concentration for mechanistic studies.
Data Presentation: Effective Concentrations of this compound in Various Cancer Cell Lines
The effective concentration of this compound can vary significantly depending on the cell line. The following table summarizes reported effective concentrations and IC50 values from various studies.
| Cell Line | Cancer Type | Effective Concentration (µM) | IC50 (µM) | Reference |
| A549 | Lung Cancer | 5 | ~5 | |
| D54 | Glioma | 1 - 5 | ~3 | |
| PC-3 | Prostate Cancer | Not specified | Not specified, induces apoptosis | |
| Neuroblastoma Cell Lines | Neuroblastoma | 1 - 10 | Varies | |
| HT29 | Colon Cancer | 3 - 6 | >6 (parental), ~3 (sphere cells) | |
| HCT116 | Colon Cancer | 3 | >6 (parental), ~3 (sphere cells) | |
| Glioma Cell Lines | Glioma | 3 - 5 | Not specified, induces apoptosis |
Note: The optimal concentration for any given cell line should be determined empirically using the protocols described below.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is poorly soluble in aqueous solutions. Therefore, a stock solution in an appropriate organic solvent is required.
-
Reagent: this compound powder, Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). This compound is soluble in DMSO at concentrations up to 78 mg/mL (199.2 mM).
-
Ensure the powder is completely dissolved by vortexing or gentle warming.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
Determining the Optimal this compound Dosage using a Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol will allow for the determination of the IC50 value of this compound.
-
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration and use a suitable software to calculate the IC50 value.
-
-
Mandatory Visualizations
This compound Signaling Pathways
Caption: Simplified signaling pathways of this compound-induced apoptosis.
Experimental Workflow for Determining Optimal this compound Dosage
Caption: Workflow for determining the optimal this compound dosage in cell culture.
References
Measuring Fenretinide and its Metabolite 4-MPR: A Detailed HPLC Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the quantitative analysis of the synthetic retinoid Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) and its primary metabolite, N-(4-methoxyphenyl)retinamide (4-MPR), using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are crucial for pharmacokinetic studies, drug metabolism research, and formulation development.
Introduction
This compound is a promising synthetic derivative of vitamin A investigated for its potential in cancer prevention and treatment.[1][2] Its therapeutic efficacy is closely linked to its concentration in biological matrices, making accurate and reliable quantification essential. 4-MPR is the most abundant metabolite of this compound in human plasma and accumulates in fatty tissues.[1] This document details established HPLC methods for the simultaneous determination of this compound and 4-MPR in biological samples such as plasma and tissue.
Metabolic Pathway
This compound is metabolized to various analogues, with 4-MPR being a significant product. The conversion involves the methylation of the hydroxyl group on the phenyl ring. Understanding this metabolic relationship is fundamental for interpreting pharmacokinetic data.
Experimental Protocols
This section details the methodologies for sample preparation and HPLC analysis, synthesized from validated methods in the literature.
Sample Preparation
Accurate quantification begins with efficient and reproducible extraction of the analytes from the biological matrix. Two common methods are ultrasonic extraction for tissues and protein precipitation for plasma.
1. Tissue Homogenate Preparation (Ultrasonic Extraction)
This protocol is adapted from a method for quantifying 4-HPR and 4-MPR in tissues.[3]
-
Materials:
-
Tissue sample
-
Acetonitrile (ACN)
-
Internal Standard (IS) working solution (e.g., N-(4-ethoxyphenyl)retinamide, 4-EPR)
-
Ultrasonic bath
-
Centrifuge
-
-
Procedure:
-
Weigh a portion of the minced tissue sample.
-
Add a specific volume of ACN and the internal standard.
-
Sonicate the mixture in an ultrasonic bath. This step is more efficient than shaking.[4]
-
Centrifuge the sample to pellet the precipitated proteins and tissue debris.
-
Collect the supernatant for HPLC analysis.
-
2. Plasma Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma samples and is based on methods developed for pharmacokinetic studies.
-
Materials:
-
Plasma sample
-
Ethanol
-
Internal Standard (IS) working solution (e.g., 4-EPR)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette a known volume of plasma (e.g., 25 µL) into a microtube.
-
Add the internal standard solution.
-
Add ethanol to precipitate plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for HPLC or LC-MS/MS analysis.
-
HPLC and LC-MS/MS Instrumentation and Conditions
The following tables summarize the instrumental conditions for the analysis of this compound and 4-MPR, providing a comparative overview of different validated methods.
Table 1: HPLC-UV Method Parameters
| Parameter | Method 1 |
| Column | Not specified |
| Mobile Phase | Acetonitrile, H₂O, and acetic acid |
| Elution Mode | Isocratic |
| Flow Rate | Not specified |
| Detection | UV Absorbance at 340 nm |
| Internal Standard | N-(4-ethoxyphenyl)retinamide (4-EPR) |
| Reference |
Table 2: LC-MS/MS Method Parameters
| Parameter | Method 2 | Method 3 |
| Column | Zorbax SB-C18 (3.5µm, 50x2.1mm) | Imtakt, Cadenza C18 (5µm, 150x2.0mm) |
| Mobile Phase | A: 0.1% formic acid in waterB: Acetonitrile | A: 0.1% formic acid in waterB: 0.1% formic acid in methanol |
| Elution Mode | Gradient | Gradient |
| Flow Rate | 0.5 mL/min | 0.2 mL/min |
| Detection | ESI-MS/MS (Positive ion mode) | MS/MS |
| Internal Standard | N-(4-ethoxyphenyl)retinamide (4-EPR) | Not specified |
| Reference |
Quantitative Data Summary
The performance of the analytical methods is summarized in the table below, highlighting the key validation parameters.
Table 3: Method Validation and Performance Data
| Parameter | Method 1 (HPLC-UV) | Method 2 (LC-MS/MS) |
| Matrix | Tissue | Human Plasma |
| Linearity Range | Not specified | 0.2–50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL (Detection Limit) | 0.2 ng/mL |
| Accuracy | 93 to 110% (Recovery) | 94.92 to 105.43% |
| Precision (RSD) | Not specified | < 7.64% |
| Recovery | 93 to 110% | > 90.39% |
| Reference |
Experimental Workflow
The overall process from sample collection to data analysis is depicted in the following workflow diagram.
Conclusion
The HPLC and LC-MS/MS methods described provide sensitive and reliable approaches for the quantification of this compound and its major metabolite, 4-MPR, in biological matrices. The choice between a UV-based HPLC method and a more sensitive LC-MS/MS method will depend on the required lower limit of quantification and the complexity of the sample matrix. The detailed protocols and compiled data in this application note serve as a valuable resource for researchers in the field of drug development and pharmacology.
References
- 1. Analysis of this compound and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the metabolism of this compound by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography method for quantifying N-(4-hydroxyphenyl)retinamide and N-(4-methoxyphenyl)retinamide in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. is.muni.cz [is.muni.cz]
Application Notes and Protocols for Fenretinide Chemoprevention Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting chemoprevention studies with Fenretinide (N-(4-hydroxyphenyl)retinamide), a synthetic retinoid with promising anti-cancer properties. This document includes summaries of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic derivative of retinoic acid that has demonstrated significant cytotoxic activity against a variety of cancer cell lines.[1] Its chemopreventive and therapeutic effects are attributed to multiple mechanisms of action, including the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of ceramide metabolism.[2][3] Unlike other retinoids, this compound's activity can be independent of retinoic acid receptors (RARs), and it has shown efficacy in cell lines resistant to conventional retinoid therapies.[4] This unique profile makes it a compelling candidate for further investigation in cancer chemoprevention.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies of this compound, as well as relevant data from human clinical trials.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Bel-7402 | Hepatoma | 13.1 | [2] |
| HepG2 | Hepatoma | 15.5 | |
| SMMC-7721 | Hepatoma | 14.8 | |
| A2780 | Ovarian | 1.0 | |
| NCI-H82 | Small-Cell Lung Cancer | Data not specified | |
| NCI-H446 | Small-Cell Lung Cancer | Data not specified | |
| AGS | Gastric Cancer (Primary) | Similar to metastatic | |
| NCI-N87 | Gastric Cancer (Metastatic) | Similar to primary | |
| Various | Head and Neck, Breast, Ovarian, Prostate, Neuroblastoma, Ewing's Sarcoma, Leukemia, Multiple Myeloma, Pancreatic | 1 - 10 |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | This compound Dose | Tumor Growth Inhibition | Reference |
| Hepatoma (Bel-7402) | Athymic Mouse | 25-100 mg/kg (once per 3 days) | 37.2% - 57.2% | |
| Lung Cancer (A549) | Athymic Nude Mouse | 10 mg/kg (i.p., 3x/week) | 52% | |
| Lung Cancer (A549) | Athymic Nude Mouse | 40 mg/kg (i.p., 3x/week) | 73% | |
| Kaposi's Sarcoma (KS-Imm) | Nude Mouse | Not specified | Significant reduction (P<0.001) |
Table 3: Human Clinical Trial Data for this compound
| Trial Phase | Cancer Type / Condition | Dose | Key Findings | Reference |
| Phase II | Recurrent Malignant Gliomas | 600 or 900 mg/m² bid (orally, days 1-7 & 22-28 of 6-week cycle) | Inactive at this dosage. | |
| Prevention Trial | Contralateral Breast Cancer | 200 mg/day (orally, 5 years) | Possible benefit in premenopausal women. Most common adverse events: diminished dark adaptation (19%) and dermatologic disorders (18.6%). | |
| Phase II | Geographic Atrophy (AMD) | 100 mg or 300 mg daily (orally, 2 years) | Dose-dependent reduction in serum RBP-retinol; trend in reduced lesion growth. | |
| Phase I (LXS powder formulation) | Relapsed/Refractory Neuroblastoma | Up to 2210 mg/m²/day (divided into 2 doses, 7 consecutive days, every 3 weeks) | 2- to 6-fold higher plasma levels than capsules. Recommended Phase II dose: 1500 mg/m²/day. |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in this compound chemoprevention studies.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis. Include both positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound, measuring long-term cytotoxicity.
Materials:
-
Cell culture medium
-
Trypsin-EDTA
-
PBS
-
6-well plates or culture dishes
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Plating: Plate a known number of single cells into 6-well plates. The number of cells plated will need to be optimized based on the expected toxicity of the treatment.
-
Treatment: After allowing cells to attach, treat with various concentrations of this compound for a specified duration.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks until visible colonies are formed.
-
Fixation and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with the fixation solution. After fixation, stain the colonies with crystal violet solution.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculation: Calculate the surviving fraction for each treatment group relative to the untreated control.
Reactive Oxygen Species (ROS) Detection
This protocol describes the use of a fluorescent probe to measure intracellular ROS levels following this compound treatment.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS-sensitive probe
-
Cell culture medium without phenol red
-
PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add the ROS-sensitive probe (e.g., 10 µM DCFH-DA) in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the probe-containing medium and wash the cells twice with PBS.
-
Fluorescence Measurement: Add PBS or phenol red-free medium to the wells and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.
Ceramide Level Measurement
This protocol outlines a method for quantifying changes in cellular ceramide levels in response to this compound.
Materials:
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standards (e.g., C17:0 ceramide)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash the cell pellet.
-
Lipid Extraction: Perform a lipid extraction using a method such as the Bligh-Dyer method. Add internal standards before extraction for quantification.
-
Sample Preparation: Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.
-
LC-MS Analysis: Separate and quantify different ceramide and dihydroceramide species using a suitable LC-MS method with a C18 column and a gradient elution.
Western Blot Analysis
This protocol is for assessing changes in the expression or phosphorylation of proteins in signaling pathways affected by this compound.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathways of this compound
The following diagram illustrates the key signaling pathways modulated by this compound in cancer cells.
Experimental Workflow for In Vitro this compound Studies
The diagram below outlines a typical experimental workflow for evaluating the in vitro effects of this compound.
References
- 1. Clinical development of this compound as an antineoplastic drug: Pharmacology perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-proliferative activity of this compound in human hepatoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Phase II Study of this compound (NSC 374551) in Adults With Recurrent Malignant Gliomas: A North American Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Fenretinide Treatment Protocols in Animal Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of long-term Fenretinide treatment protocols derived from various animal studies. The information is intended to guide the design and implementation of preclinical research involving this synthetic retinoid.
This compound (N-(4-hydroxyphenyl)retinamide or 4-HPR) is a synthetic derivative of all-trans retinoic acid that has demonstrated significant potential in both cancer chemoprevention and the management of metabolic diseases in numerous preclinical models.[1] Its favorable safety profile and unique mechanisms of action, which include both retinoid receptor-dependent and -independent pathways, make it a compound of continuing interest.[2]
Data Presentation: Quantitative Summary of Long-Term this compound Treatment Protocols
The following tables summarize key quantitative data from various long-term animal studies, providing a comparative overview of dosing strategies, treatment durations, and observed outcomes.
Table 1: Long-Term this compound Treatment in Cancer Chemoprevention Animal Models
| Animal Model | Cancer Type | This compound Administration | Dosage | Treatment Duration | Key Outcomes |
| ras+myc-induced mouse prostate reconstitution model | Prostate Cancer | Dietary | Not specified, but effective in reducing tumor incidence and mass | Prolonged (latency period before cancer development) | Reduced tumor incidence by 49% and tumor mass by 52%.[1][3] |
| Rat carcinogenesis model | Prostate Cancer | Not specified | Not specified | Not specified | Demonstrated to decrease the development of prostate cancer.[4] |
| MNU-induced mammary carcinoma model (rats) | Breast Cancer | Not specified | Not specified | Not specified | Prevention of mammary carcinomas, with synergistic effects when combined with tamoxifen. |
Table 2: Long-Term this compound Treatment in Metabolic Disease Animal Models
| Animal Model | Condition | This compound Administration | Dosage | Treatment Duration | Key Outcomes |
| High-fat diet (HFD)-fed wild-type mice | Obesity, Insulin Resistance, Hepatic Steatosis | Dietary (in HFD) | 0.1% w/w | 32-33 weeks | Prevented the severity of obesity, normalized HFD-induced hyperinsulinemia, and improved insulin tolerance. |
| HFD-induced obese mice | Obesity, Insulin Resistance | Dietary (in HFD) | 0.1% w/w | 12 weeks (intervention) | Ameliorated obesity and insulin resistance. |
| Genetically obese (ob/ob) mice on HFD | Obesity, Insulin Resistance, Fatty Liver | Intraperitoneal injection | 20 mg/kg body weight, 3 times weekly | 24 days | Improved whole-body insulin sensitivity, decreased plasma lipids, and reduced hepatic steatosis. |
| Aged nulliparous and parous female mice on HFD | Obesity | Dietary (in HFD) | Not specified | Not specified | Prevented HFD-induced increase in adiposity and leptin levels. |
| LDLR-/- mice on high-fat/high-cholesterol diet | Atherosclerosis, NAFLD | Dietary | Not specified | Not specified | Prevented obesity and improved insulin sensitivity, but worsened aortic plaque formation. |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in long-term this compound studies.
Protocol 1: Long-Term this compound Administration via Diet in Rodents
Objective: To administer this compound to rodents over a prolonged period for chemoprevention or metabolic studies.
Materials:
-
This compound powder
-
Standard or high-fat rodent chow
-
Appropriate mixing equipment (e.g., V-blender)
-
Animal caging and husbandry supplies
Procedure:
-
Dose Calculation: Determine the target dose of this compound (e.g., 0.1% w/w). For a 1 kg batch of chow, this would be 1 gram of this compound.
-
Diet Preparation: a. Accurately weigh the required amount of this compound powder. b. In a well-ventilated area, thoroughly mix the this compound with a small portion of the powdered chow. c. Gradually add the remaining chow and continue mixing until a homogenous mixture is achieved. Using a V-blender is recommended for large batches to ensure even distribution. d. Store the this compound-containing diet in airtight, light-protected containers at 4°C.
-
Animal Acclimation: Acclimate animals to the powdered diet for a week before introducing the this compound-containing diet.
-
Treatment: Provide the this compound-containing diet ad libitum, replacing it with fresh diet every 2-3 days to maintain potency.
-
Monitoring: Monitor food intake and animal body weight regularly throughout the study.
Protocol 2: Tissue Collection and Processing for Pharmacokinetic and Molecular Analysis
Objective: To collect and process tissues from this compound-treated animals for subsequent analysis.
Materials:
-
Anesthesia (e.g., isoflurane, CO2)
-
Surgical instruments (scissors, forceps)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cryovials
-
Liquid nitrogen
-
10% Neutral Buffered Formalin
-
Paraffin embedding supplies
Procedure:
-
Euthanasia: Euthanize the mouse via an approved method, such as CO2 asphyxiation followed by cervical dislocation.
-
Tissue Dissection: a. Perform a midline incision to expose the abdominal and thoracic cavities. b. Carefully dissect the target tissues (e.g., liver, adipose tissue, tumor).
-
Sample Processing for Molecular Analysis (e.g., Western Blot, qPCR): a. Immediately rinse the tissue with ice-cold PBS to remove excess blood. b. Blot the tissue dry. c. Snap-freeze the tissue in a cryovial by immersing it in liquid nitrogen. d. Store the frozen tissue at -80°C until further processing.
-
Sample Processing for Histological Analysis: a. Place the dissected tissue in a cassette and immerse it in at least 10-20 times its volume of 10% neutral buffered formalin for 24-48 hours. b. After fixation, process the tissue through graded alcohols and xylene, and embed in paraffin wax according to standard protocols.
Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Signaling Pathway
Objective: To assess the protein expression and phosphorylation status of key components of the PI3K/Akt/mTOR pathway in tissues from this compound-treated animals.
Materials:
-
Frozen tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: a. Homogenize the frozen tissue in ice-cold lysis buffer. b. Incubate on ice for 30 minutes, with vortexing every 10 minutes. c. Centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Detect the signal using an ECL substrate and image the blot. b. Quantify the band intensities using densitometry software.
Protocol 4: Quantitative RT-PCR (qPCR) for Gene Expression Analysis
Objective: To measure the mRNA expression levels of target genes in tissues from this compound-treated animals.
Materials:
-
Frozen tissue samples
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
cDNA synthesis kit
-
qPCR primers for target and reference genes
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction: a. Homogenize the frozen tissue and extract total RNA using an RNA extraction kit according to the manufacturer's instructions. b. Perform an on-column DNase I treatment to remove any contaminating genomic DNA. c. Assess RNA quantity and purity using a spectrophotometer.
-
cDNA Synthesis: a. Reverse transcribe 500 ng of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR: a. Prepare the qPCR reaction mixture containing cDNA, primers, and qPCR master mix. b. Perform the qPCR reaction using a real-time PCR instrument.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Normalize the Ct values of the target genes to the Ct values of one or more stable reference genes. c. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
Visualizations
Signaling Pathways
Caption: this compound's multifaceted signaling pathways in preclinical models.
Experimental Workflows
Caption: General experimental workflow for long-term this compound studies.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Long-term this compound treatment prevents high-fat diet-induced obesity, insulin resistance, and hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound prevents obesity in aged female mice in association with increased retinoid and estrogen signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of prostate cancer in the rat with the synthetic retinoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Elucidating Retinoid Signaling Pathways with Fenretinide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic derivative of all-trans-retinoic acid (ATRA) that has garnered significant interest as a promising agent in cancer chemoprevention and therapy.[1][2][3] Unlike naturally occurring retinoids that primarily induce cell differentiation, this compound is distinguished by its potent ability to induce apoptosis, or programmed cell death, in a wide range of malignant cells.[4][5] Its unique mechanism of action, which involves both retinoid receptor-dependent and -independent pathways, makes it an invaluable tool for studying the complex network of retinoid signaling. This compound's favorable safety profile and selective accumulation in fatty tissues, such as the breast, further enhance its clinical and research potential.
This application note provides a comprehensive overview of this compound's mechanisms of action, protocols for its use in key experiments, and quantitative data to guide researchers in leveraging this compound to investigate retinoid signaling pathways.
Mechanism of Action: A Dual Signaling Approach
This compound exerts its cellular effects through at least two distinct pathways, making it a versatile tool for dissecting retinoid signaling.
-
Receptor-Dependent Pathway: Like other retinoids, this compound can bind to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The binding of this compound to these receptors, particularly RARβ, can modulate the transcription of target genes that regulate cell growth, differentiation, and apoptosis. Studies have shown that the overexpression of RARβ can increase sensitivity to this compound, suggesting this pathway is crucial for its activity in certain cell types. This receptor-mediated activity allows researchers to study the classical, genomic effects of retinoid signaling.
-
Receptor-Independent Pathway: A key distinction of this compound is its ability to induce apoptosis through mechanisms that do not require nuclear receptor activation. This pathway is primarily driven by the generation of reactive oxygen species (ROS) and the modulation of sphingolipid metabolism. This compound has been shown to inhibit dihydroceramide desaturase 1 (DES1), leading to the accumulation of dihydroceramides. This disruption in ceramide biosynthesis, coupled with increased ROS production, induces stress in the endoplasmic reticulum and mitochondria, ultimately triggering the caspase cascade and apoptosis. This pathway provides a unique model for studying cellular stress responses and receptor-independent cell death.
Caption: this compound's dual signaling mechanisms.
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data from various studies, providing a reference for experimental design.
Table 1: Cytotoxicity (IC50) of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |
|---|---|---|---|---|
| Ishikawa | Endometrial Cancer | ~5 | 48 h | |
| D54, U251, U87MG | Glioma | 1-10 | Dose-dependent | |
| A2780 | Ovarian Carcinoma | ~1-2 | Not Specified | |
| IGROV-1 | Ovarian Carcinoma | >10 | Not Specified | |
| HL-60 | Acute Myeloid Leukemia | <2 | 3 days | |
| MCF-7 | Breast Cancer | ~5-10 | Not Specified | |
| HT29, HCT116 | Colon Cancer | >6 (Parental) | 48-72 h |
| HT29, HCT116 | Colon Cancer (Spheres) | ~3 | Not Specified | |
Note: IC50 values can vary significantly based on experimental conditions, such as serum concentration and specific assay used.
Table 2: Molecular and Cellular Effects of this compound Treatment
| Effect | System/Cell Line | Concentration | Result | Citation |
|---|---|---|---|---|
| Gene Expression | Ishikawa Cells | Not Specified | Significant increase in STRA6, CRBP1, CYP26A1 mRNA | |
| Gene Expression | A2780 Ovarian Cells | 1 µM | ~2-fold increase in RARβ mRNA | |
| Gene Expression | Huh7 Hepatoma Cells | Not Specified | Upregulation of DEDD2, CASP8, CASP4 | |
| Apoptosis Induction | Hepatoma Cells | 10-15 µM | 35-40% apoptotic cells | |
| Apoptosis Induction | Ishikawa Cells | 6-20 µM | 38-99% decrease in cell viability | |
| Ceramide Production | MCF-7 Cells | 10 µM | Up to 10-fold increase | |
| ROS Production | Rh4 Sarcoma Cells | 3-12 µM | ~2.5-fold increase |
| Plasma Retinol | Human Clinical Trial | 200 mg/day | Marked decrease | |
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound on retinoid signaling pathways.
Caption: Workflow for in vitro this compound studies.
Protocol 1: Cell Viability (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell proliferation (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a 2X working solution of this compound in culture medium from a concentrated stock (e.g., 10 mM in DMSO). Create a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with DMSO).
-
Treatment: Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Analysis (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
-
Cell Seeding & Treatment: Seed 2x10^5 cells per well in a 6-well plate. After 24 hours, treat with the desired concentration of this compound (e.g., 1X and 2X the IC50 value) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold 1X PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Gene Expression Analysis (RT-qPCR)
This protocol measures changes in the mRNA levels of target genes involved in retinoid signaling.
-
Cell Seeding & Treatment: Seed cells in a 6-well plate and treat with this compound as described in Protocol 2.
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR instrument, SYBR Green master mix, and primers specific for target genes (e.g., RARβ, BCL2, CASP3, STRA6) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method. Results are typically expressed as fold change relative to the vehicle-treated control.
Protocol 4: Protein Analysis (Western Blot)
This protocol detects changes in the expression and activation of key proteins in signaling pathways.
-
Cell Seeding & Treatment: Seed cells in a 6-well or 10 cm plate and treat with this compound.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody overnight at 4°C (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-RARβ, anti-β-actin).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin).
References
Illuminating the Path of a Promising Anti-Cancer Agent: In Vivo Imaging Techniques to Track Fenretinide Distribution
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic retinoid, has demonstrated significant promise as a chemopreventive and therapeutic agent against a variety of cancers, including neuroblastoma, breast, and ovarian cancer.[1][2][3] Its multi-faceted mechanism of action, which includes the induction of apoptosis through reactive oxygen species (ROS) generation and ceramide accumulation, sets it apart from other retinoids.[2][4] A critical aspect of optimizing this compound's therapeutic efficacy is understanding its biodistribution and target engagement in vivo. This document provides an overview of potential in vivo imaging techniques to track the distribution of this compound, along with detailed, adaptable protocols and quantitative data to guide researchers in this endeavor.
While direct in vivo imaging of this compound is not yet a routine practice, this application note outlines methodologies for labeling this compound for various imaging modalities and provides representative protocols. These approaches are based on established techniques for imaging the distribution of small molecule drugs.
Signaling Pathway of this compound in Cancer Cells
This compound exerts its anti-cancer effects through a complex interplay of signaling pathways, primarily revolving around the induction of apoptosis and the inhibition of cell survival pathways.
Caption: this compound's anti-cancer signaling pathways.
In Vivo Imaging Modalities for Tracking this compound
Several in vivo imaging techniques can be adapted to track the distribution of this compound. The choice of modality depends on the research question, required sensitivity, resolution, and the feasibility of labeling.
1. Positron Emission Tomography (PET): PET offers high sensitivity for quantitative biodistribution studies. This compound can be radiolabeled with a positron-emitting isotope, such as Fluorine-18 (¹⁸F), to enable in vivo tracking.
2. Single-Photon Emission Computed Tomography (SPECT): SPECT is another nuclear imaging technique that can be used for tracking radiolabeled molecules. It offers good sensitivity and is widely available. Isotopes like Technetium-99m (⁹⁹ᵐTc) or Indium-111 (¹¹¹In) could be used to label this compound, potentially through a chelating agent conjugated to the molecule.
3. Optical Imaging (Fluorescence): This modality involves labeling this compound with a fluorescent probe, typically in the near-infrared (NIR) spectrum, to allow for deep tissue penetration. While quantification can be more challenging than with nuclear imaging, it offers a non-radioactive alternative suitable for longitudinal studies in small animals.
Quantitative Data on this compound Distribution
The following tables summarize quantitative data on this compound distribution from preclinical and clinical studies. It is important to note that this data was primarily obtained using non-imaging techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). However, it provides a valuable baseline for what can be expected in terms of tissue concentrations.
Table 1: this compound Concentration in Plasma and Tumors (Preclinical)
| Animal Model | Formulation | Dose | Time Point | Plasma Concentration | Tumor Concentration | Reference |
| Mice | Bionanothis compound (BNF) | 100 mg/kg (daily for 3 weeks) | 2 h post last dose | 1669 ng/mL | 1774 ng/g |
Table 2: Representative Quantitative Biodistribution Data of Radiolabeled Small Molecules from Preclinical PET Imaging
| Radiotracer | Animal Model | Organ/Tissue | % Injected Dose per Gram (%ID/g) at 1h post-injection | Reference |
| [¹⁸F]IDIF | Wild-type mice | Blood | ~1.5 | |
| Brain | ~0.5 | |||
| Liver | ~5 | |||
| Kidneys | ~2 | |||
| [¹⁸F]Olaparib | Mice xenografts | Tumor | ~1.5 | |
| Liver | ~3 | |||
| Kidneys | ~2 |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with ¹⁸F for PET Imaging
This protocol describes a potential method for radiolabeling this compound with ¹⁸F via a prosthetic group approach, as direct fluorination of the this compound molecule may be challenging without significant chemical modification.
Caption: Workflow for PET imaging of this compound.
Materials:
-
This compound
-
Click chemistry reagents (e.g., copper sulfate, sodium ascorbate)
-
¹⁸F-fluoride (from cyclotron)
-
Prosthetic group precursor (e.g., ethylene glycol-bis(tosylate))
-
Solvents (acetonitrile, DMSO, water)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Animal model (e.g., tumor-bearing mice)
-
PET/CT scanner
Methodology:
-
Precursor Synthesis:
-
Chemically modify this compound to introduce a reactive handle for click chemistry (e.g., an alkyne group on the phenyl ring). This requires synthetic chemistry expertise.
-
Synthesize an ¹⁸F-labeled prosthetic group, for example, [¹⁸F]fluoroethylazide, from [¹⁸F]fluoride and a suitable precursor.
-
-
Radiolabeling:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction between the modified this compound and the ¹⁸F-prosthetic group.
-
The reaction is typically carried out in a mixture of water and an organic solvent at an elevated temperature for 15-30 minutes.
-
-
Purification:
-
Purify the resulting ¹⁸F-labeled this compound using semi-preparative HPLC to remove unreacted ¹⁸F-prosthetic group and other impurities.
-
The product is collected, and the solvent is removed. The final product is formulated in a biocompatible solution (e.g., saline with a small amount of ethanol).
-
-
In Vivo Imaging:
-
Anesthetize the animal model (e.g., with isoflurane).
-
Administer a known activity of the purified ¹⁸F-Fenretinide via intravenous (tail vein) injection.
-
Perform a dynamic or static whole-body PET/CT scan at desired time points (e.g., 30, 60, 120 minutes post-injection).
-
The CT scan provides anatomical reference for localizing the PET signal.
-
-
Data Analysis:
-
Reconstruct the PET images and co-register them with the CT images.
-
Draw regions of interest (ROIs) over various organs and the tumor to determine the radioactivity concentration.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for quantitative analysis of biodistribution.
-
Protocol 2: Labeling of this compound with a Fluorescent Dye for Optical Imaging
This protocol outlines a general strategy for labeling this compound with a near-infrared (NIR) fluorescent dye for in vivo optical imaging.
Caption: Workflow for optical imaging of this compound.
Materials:
-
This compound
-
NIR fluorescent dye with a reactive group (e.g., NHS ester or maleimide)
-
Conjugation buffers (e.g., PBS, bicarbonate buffer)
-
Solvents (e.g., DMSO)
-
HPLC system with a fluorescence detector
-
Animal model (e.g., tumor-bearing mice)
-
In vivo optical imaging system
Methodology:
-
Labeling Chemistry:
-
The phenolic hydroxyl group on this compound can be a target for conjugation. Alternatively, the retinoid backbone could be modified to introduce a more reactive group.
-
Select a NIR dye (e.g., Cy7, IRDye 800CW) with an appropriate reactive group (e.g., N-hydroxysuccinimide [NHS] ester for reacting with amines, though this compound lacks a primary amine). A custom synthesis approach may be needed to create a suitable linker and reactive group on this compound.
-
Dissolve this compound and the activated NIR dye in a suitable solvent (e.g., DMSO) and then dilute in a reaction buffer (e.g., PBS at a slightly basic pH for NHS ester reactions).
-
Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature, protected from light.
-
-
Purification:
-
Purify the this compound-dye conjugate from the unreacted dye using HPLC.
-
Collect the fraction containing the conjugate and formulate it in a biocompatible vehicle for injection.
-
-
In Vivo Imaging:
-
Anesthetize the animal model.
-
Inject the this compound-dye conjugate intravenously.
-
Acquire whole-body fluorescence images at various time points using an in vivo imaging system with the appropriate excitation and emission filters for the chosen dye.
-
-
Data Analysis:
-
Draw ROIs over the tumor and other organs to measure the fluorescence intensity.
-
For semi-quantitative analysis, the fluorescence signal can be expressed as radiant efficiency or average radiance. For more quantitative results, a standard curve of the dye can be used.
-
Protocol 3: SPECT Imaging of this compound-Loaded Nanoparticles
This protocol describes the tracking of this compound encapsulated within nanoparticles, where the nanoparticles themselves are radiolabeled for SPECT imaging.
Caption: Workflow for SPECT imaging of this compound-loaded nanoparticles.
Materials:
-
This compound
-
Lipids for liposome formulation (e.g., DSPC, cholesterol)
-
Chelating lipid (e.g., DOTA-DSPE)
-
⁹⁹ᵐTc-pertechnetate or ¹¹¹In-chloride
-
Size-exclusion chromatography columns
-
Animal model
-
SPECT/CT scanner
Methodology:
-
Nanoparticle Formulation and Labeling:
-
Prepare this compound-loaded liposomes incorporating a chelating lipid (e.g., DOTA-DSPE) into the lipid bilayer during formulation.
-
Radiolabel the liposomes by incubating them with a solution of ⁹⁹ᵐTc or ¹¹¹In at an appropriate temperature and pH. The metal ion will be chelated by the DOTA on the liposome surface.
-
-
Purification:
-
Remove any unbound radionuclide from the labeled liposomes using size-exclusion chromatography.
-
-
In Vivo Imaging:
-
Administer the radiolabeled this compound-loaded liposomes to the animal model via intravenous injection.
-
Perform SPECT/CT imaging at different time points (e.g., 1, 4, 24, and 48 hours) to track the biodistribution of the nanoparticles over time.
-
-
Data Analysis:
-
Reconstruct the SPECT images and fuse them with the CT data.
-
Quantify the radioactivity in various organs and the tumor by drawing ROIs and calculate the %ID/g.
-
Conclusion
In vivo imaging techniques offer powerful tools to non-invasively study the pharmacokinetics and biodistribution of this compound. While direct imaging of the unmodified drug remains a challenge, the labeling strategies and protocols outlined in this document provide a roadmap for researchers to visualize the delivery of this promising anti-cancer agent to its target sites. The quantitative data from such studies will be invaluable for optimizing dosing regimens, developing novel formulations, and ultimately enhancing the clinical potential of this compound.
References
- 1. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanisms of this compound-mediated anti-cancer activity and prevention of obesity and type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Notes and Protocols for Fenretinide Use in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid that has demonstrated potent anti-cancer activity in a variety of preclinical models.[1] Unlike other retinoids that primarily regulate gene expression through nuclear receptors, this compound induces apoptosis through mechanisms that are largely independent of retinoic acid receptors (RAR).[1] Its primary modes of action include the generation of reactive oxygen species (ROS), induction of ceramide synthesis, and modulation of key signaling pathways involved in cell survival and proliferation.[1]
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a superior preclinical platform for evaluating the efficacy of anti-cancer agents. These models better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts. This document provides detailed application notes and protocols for the utilization of this compound in PDX models, targeting researchers and professionals in the field of oncology drug development.
Signaling Pathways of this compound
This compound exerts its cytotoxic effects through a multi-pronged approach targeting several key signaling pathways within cancer cells. The diagram below illustrates the primary mechanisms of action.
Caption: this compound's primary signaling pathways leading to apoptosis.
Experimental Workflow for this compound Studies in PDX Models
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in PDX models.
Caption: Experimental workflow for this compound PDX studies.
Quantitative Data Presentation
The following tables summarize quantitative data from a preclinical study evaluating this compound in combination with the BCL-2 inhibitor venetoclax in a neuroblastoma PDX model. Data on this compound monotherapy in PDX models is limited in the available literature, highlighting an area for future investigation.
Table 1: Efficacy of this compound and Venetoclax in a High BCL-2 Expressing Neuroblastoma PDX Model (COG-N-452x)
| Treatment Group | Median Event-Free Survival (Days) | Statistical Significance (vs. Control) |
| Control | 21 | - |
| This compound (4-HPR) + Ketoconazole | 28 | p < 0.05 |
| Venetoclax (ABT-199) + Ketoconazole | 35 | p < 0.01 |
| This compound + Venetoclax + Ketoconazole | 56 | p < 0.001 |
Ketoconazole is used to inhibit the metabolism of this compound, thereby increasing its plasma concentration.
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the key steps for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Transport medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile dissection tools (scalpels, forceps)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
6-8 week old immunodeficient mice (e.g., NOD-scid gamma (NSG) or athymic nude mice)
-
Anesthetics (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical glue or sutures
Procedure:
-
Tissue Collection and Transport:
-
Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection tube containing transport medium.
-
Transport the tissue to the laboratory on ice as quickly as possible (ideally within 2-4 hours).
-
-
Tumor Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS to remove any blood or necrotic tissue.
-
Mince the tumor into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin of the flank or the desired orthotopic location.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel (50-100 µL per fragment).
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical glue or sutures.
-
-
Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth by palpation and caliper measurements.
-
Once the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor and process it as described in step 2 for implantation into new recipient mice (passaging). It is recommended to use early-passage PDXs (less than 5 passages) for studies to maintain the characteristics of the original tumor.
-
This compound Formulation and Administration
This protocol describes the preparation and oral administration of a nanoencapsulated formulation of this compound (Bio-nFeR).
Materials:
-
This compound powder
-
Nanoencapsulation reagents (specific to the chosen formulation)
-
Sterile water or appropriate vehicle
-
Oral gavage needles
Procedure:
-
Formulation Preparation:
-
Prepare the nanoencapsulated this compound formulation according to the specific protocol for the chosen technology. This typically involves dissolving this compound and encapsulating agents in an organic solvent, followed by an emulsification and solvent evaporation process to form nanoparticles.
-
Resuspend the final nanoformulation in sterile water or a suitable vehicle to the desired concentration (e.g., 100 mg/kg).
-
-
Oral Administration:
-
Gently restrain the mouse.
-
Insert the oral gavage needle carefully into the esophagus.
-
Slowly administer the prepared this compound suspension.
-
The typical dosing schedule is daily for 5 consecutive days per week.
-
Evaluation of Treatment Efficacy
Procedure:
-
Measure tumor dimensions (length and width) with a digital caliper two to three times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Plot the mean tumor volume for each treatment group over time to generate tumor growth curves.
-
At the end of the study, calculate the percentage of tumor growth inhibition (% TGI) for each treatment group relative to the control group using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
This protocol provides a general outline for performing a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay on paraffin-embedded PDX tumor tissue sections.
Materials:
-
Paraffin-embedded PDX tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL assay kit (commercial kits are recommended)
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) and finally in PBS.
-
-
Permeabilization:
-
Incubate the sections with Proteinase K solution to retrieve the antigenic sites.
-
-
TUNEL Staining:
-
Follow the manufacturer's instructions for the specific TUNEL assay kit. This typically involves:
-
Equilibration of the sections with the provided buffer.
-
Incubation with the TdT reaction mixture containing labeled dUTPs.
-
Stopping the reaction.
-
Detection of the incorporated labeled dUTPs, often with a fluorescently labeled antibody or streptavidin conjugate.
-
-
-
Counterstaining and Imaging:
-
Counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst.
-
Mount the slides with an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells by counting the number of fluorescently labeled nuclei relative to the total number of nuclei in multiple fields of view.
-
This protocol describes the immunohistochemical (IHC) staining for the anti-apoptotic protein BCL-2 in PDX tumor tissue.
Materials:
-
Paraffin-embedded PDX tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (to block endogenous peroxidase activity)
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody against BCL-2
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Light microscope
Procedure:
-
Deparaffinization, Rehydration, and Antigen Retrieval:
-
Deparaffinize and rehydrate the tissue sections as described for the TUNEL assay.
-
Perform heat-induced antigen retrieval by incubating the slides in the antigen retrieval solution in a steamer or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the sections with the primary anti-BCL-2 antibody at the recommended dilution and incubation time.
-
Wash the sections with PBS.
-
Incubate with the HRP-conjugated secondary antibody.
-
Wash the sections with PBS.
-
Apply the DAB substrate, which will produce a brown precipitate at the site of the antigen-antibody reaction.
-
Counterstain the nuclei with hematoxylin.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate the sections through a graded ethanol series.
-
Clear in xylene.
-
Mount the slides with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope.
-
Assess the intensity and localization of BCL-2 staining. The staining can be scored semi-quantitatively (e.g., H-score) based on the percentage of positive cells and the staining intensity.
-
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Fenretinide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of Fenretinide (N-(4-hydroxyphenyl)retinamide; 4-HPR).
Frequently Asked Questions (FAQs)
Q1: Why does oral this compound exhibit low bioavailability?
This compound's low oral bioavailability is primarily attributed to its poor aqueous solubility and high lipophilicity (LogP > 6).[1][2] This leads to limited dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[3][4] Consequently, a significant portion of the orally administered drug passes through the gastrointestinal tract without being absorbed into the systemic circulation. The drug is classified under the Biopharmaceutical Classification System (BCS) as Class IV, having both low solubility and low permeability.[3] Additionally, it undergoes a high first-pass hepatic metabolism, further reducing the amount of active drug that reaches systemic circulation.
Q2: What are the common formulation strategies to improve the oral bioavailability of this compound?
Several formulation strategies have been investigated to enhance the oral bioavailability of this compound. These primarily focus on improving its solubility and dissolution rate. Key approaches include:
-
Lipid-Based Formulations: These formulations, such as the Lym-X-Sorb (LXS) system, incorporate this compound into a lipid matrix. This can enhance absorption through the lymphatic pathway, bypassing the hepatic first-pass metabolism to some extent.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution. Polymeric nanoparticles, such as those made with polyvinylpyrrolidone (PVP) or poly(lactic-co-glycolic acid) (PLGA), have been explored.
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level. This creates an amorphous solid dispersion, which has a higher dissolution rate compared to the crystalline form of the drug.
-
Micellar Formulations: Encapsulating this compound within micelles, which are nano-sized colloidal particles with a hydrophobic core and a hydrophilic shell, can improve its solubility and absorption.
Q3: What kind of plasma concentrations can be expected with improved formulations compared to the conventional corn oil capsules?
Clinical and preclinical studies have demonstrated that advanced formulations can significantly increase this compound plasma concentrations compared to the traditional corn oil-based capsules. For instance, the Lym-X-Sorb (LXS) oral powder formulation has been shown to achieve two- to six-fold higher plasma levels in patients. In a phase I trial in neuroblastoma patients, the LXS formulation achieved mean peak plasma concentrations of up to 21 µM, whereas the corn oil capsules typically result in levels between 6-13 µM with high inter-patient variability.
Troubleshooting Guides
Issue 1: High variability in this compound plasma concentrations between experimental subjects.
-
Possible Cause: Inconsistent absorption due to the highly lipophilic nature of this compound. The presence and composition of food in the gastrointestinal tract can significantly influence the absorption of lipid-based formulations.
-
Troubleshooting Steps:
-
Standardize Food Intake: For preclinical and clinical studies, it is crucial to standardize the diet of the subjects, particularly the fat content, when administering lipid-based this compound formulations. For the Lym-X-Sorb formulation, it was mandated to be mixed into a liquid nutritional supplement to ensure uniformity.
-
Fasting vs. Fed State: Evaluate the effect of administering the formulation in both fasting and fed states to understand the food effect on bioavailability.
-
Formulation Homogeneity: Ensure the homogeneity of the drug within the formulation. For solid dispersions and nanoparticles, verify uniform drug distribution.
-
Issue 2: Poor drug release from the formulation in vitro.
-
Possible Cause: The polymer matrix in solid dispersions or nanoparticles may not be dissolving or degrading as expected in the dissolution medium. The drug might be recrystallizing within the formulation over time.
-
Troubleshooting Steps:
-
Polymer Selection: Experiment with different types and molecular weights of hydrophilic polymers (e.g., PVP, PLGA) to find one that provides the optimal dissolution profile.
-
Drug-to-Polymer Ratio: Optimize the drug-to-polymer ratio. A higher polymer content can sometimes improve the stability of the amorphous state and enhance dissolution.
-
Inclusion of Surfactants: Incorporate surfactants or other excipients into the formulation to improve the wettability and dissolution of the drug.
-
Stability Studies: Conduct stability studies under controlled temperature and humidity conditions to check for recrystallization of this compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Issue 3: Difficulty in achieving a stable nanoparticle formulation.
-
Possible Cause: Aggregation or precipitation of nanoparticles upon reconstitution or during storage.
-
Troubleshooting Steps:
-
Lyophilization with Cryoprotectants: If preparing a solid nanoparticle formulation for reconstitution, use cryoprotectants like lactose to maintain particle size and prevent aggregation during lyophilization.
-
Surface Modification: Consider surface modification of the nanoparticles with hydrophilic polymers like polyethylene glycol (PEG) to improve stability and reduce aggregation.
-
Zeta Potential Measurement: Measure the zeta potential of the nanoparticle suspension. A higher absolute zeta potential value (typically > ±30 mV) indicates better colloidal stability.
-
Quantitative Data Summary
Table 1: Comparison of this compound Plasma Concentrations with Different Oral Formulations
| Formulation | Subject | Dose | Mean Peak Plasma Concentration (Cmax) | Fold Increase vs. Corn Oil Capsule | Reference |
| Corn Oil Capsule | Human (Neuroblastoma) | 1800-2475 mg/m²/day | 6 - 13 µM | - | |
| Lym-X-Sorb (LXS) Powder | Human (Neuroblastoma) | 1700 mg/m²/day | 21 µM | 2 to 6-fold | |
| Lym-X-Sorb (LXS) Powder | Mouse | 560 mg/kg/day | 4-fold higher than capsule | 4-fold | |
| PVP-Fenretinide Nanoparticles (4:1 ratio) | In vitro (Caco-2 cells) | N/A | Significantly higher flux than control | N/A | |
| Bionanothis compound (Bio-nFeR) | Mouse | 100 mg/kg | ~1669 ng/mL (~4.2 µM) | N/A |
Experimental Protocols
1. Preparation of PVP-Fenretinide Nanoparticles
This protocol is based on the methodology described for preparing hydrophilic this compound nanoparticles using polyvinylpyrrolidone (PVP).
-
Materials: this compound, Polyvinylpyrrolidone (PVP), Methanol, Dichloromethane, Water.
-
Procedure:
-
Dissolve this compound and PVP (e.g., in a 1:4 drug-to-polymer ratio by weight) in a mixture of methanol and dichloromethane (2:23 v/v).
-
Remove the organic solvents using a rotary evaporator at 80°C and 100 RPM to form a thin film of the drug-polymer mixture.
-
Reconstitute the thin film with a specific volume of water.
-
Sonicate the aqueous suspension using a bath sonicator to ensure complete recovery and dispersion of the material.
-
To form nanoparticles of a uniform size, process the suspension using a high-pressure homogenizer.
-
The resulting nanoparticle suspension can be used for in vitro experiments or lyophilized for long-term storage.
-
2. Quantification of this compound in Plasma using LC-MS/MS
This protocol provides a general outline for the quantitative analysis of this compound in plasma samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Materials: Plasma samples, Acetonitrile, Formic Acid, this compound analytical standard, Internal Standard (e.g., deuterated this compound or N-(4-ethoxyphenyl)retinamide).
-
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 30-100 µL), add the internal standard.
-
Add a protein precipitating agent, such as acetonitrile or ethanol (typically 3-4 times the plasma volume).
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column. The mobile phase typically consists of a gradient of an aqueous solution with formic acid (e.g., 0.1%) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
-
Visualizations
Caption: Workflow for the preparation and characterization of this compound nanoparticles.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Development and In Vitro-In Vivo Evaluation of this compound-Loaded Oral Mucoadhesive Patches for Site-Specific Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Fenretinide Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Fenretinide.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line shows increasing resistance to this compound. What are the common underlying mechanisms?
A1: this compound resistance is a multifaceted issue. The primary mechanisms include:
-
Altered Sphingolipid Metabolism: this compound's cytotoxic effects are often mediated by the induction of ceramide, a pro-apoptotic sphingolipid.[1][2][3] Resistant cells may upregulate the metabolism of ceramide into non-toxic forms like glucosylceramide (GC) or sphingosine-1-phosphate (S1P), which is anti-apoptotic.[1][2] Overexpression of glucosylceramide synthase (GCS) is a key factor in this process.
-
MYCN Amplification: In neuroblastoma, amplification of the MYCN oncogene is associated with resistance to retinoids. While this compound can sometimes bypass this resistance, high MYCN expression can still be a contributing factor.
-
Increased Drug Efflux: Like other chemotherapeutic agents, cancer cells can develop resistance by increasing the expression of ATP-binding cassette (ABC) transporters, which actively pump the drug out of the cell.
-
Generation of Reactive Oxygen Species (ROS): this compound induces apoptosis partly through the generation of ROS. Cells with enhanced antioxidant capacity may be more resistant.
-
Alterations in Retinoid Receptors: Although this compound can act independently of retinoic acid receptors (RAR), loss or alteration of these receptors can contribute to a more malignant phenotype that is resistant to retinoids in general.
Q2: I am observing high variability in this compound's IC50 value across different passages of my cell line. What could be the cause?
A2: This is a common issue that can arise from several factors:
-
Cell Line Heterogeneity: Cancer cell lines are often heterogeneous populations. Continuous passaging can lead to the selection of a more resistant sub-population. The SK-N-SH neuroblastoma cell line, for instance, is known to contain both neuroblastic (N-type) and stromal (S-type) cells, which may exhibit different sensitivities.
-
Changes in Gene Expression: Key genes involved in this compound's mechanism of action, such as those in the ceramide metabolic pathway or MYCN, can change their expression levels over time in culture.
-
Experimental Conditions: Ensure that experimental parameters like cell seeding density, serum concentration in the media, and the age of the this compound stock solution are consistent across experiments.
Q3: How can I experimentally verify if altered ceramide metabolism is the cause of resistance in my cell line?
A3: You can perform a series of experiments to investigate the role of ceramide metabolism:
-
Measure Ceramide Levels: Use techniques like HPLC-tandem mass spectrometry or radiolabeling with [3H]palmitic acid to quantify intracellular ceramide levels in both sensitive and resistant cells after this compound treatment.
-
Assess Gene/Protein Expression: Use qPCR or Western blotting to measure the expression of key enzymes in the sphingolipid pathway, such as serine palmitoyltransferase (SPT), ceramide synthases (CerS), and particularly glucosylceramide synthase (GCS).
-
Inhibitor Studies: Treat resistant cells with this compound in combination with an inhibitor of GCS, such as 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP). A restoration of sensitivity would strongly suggest that ceramide glycosylation is a key resistance mechanism.
Troubleshooting Guides
Issue 1: this compound fails to induce apoptosis in a previously sensitive cell line.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Development of Resistance | Profile the expression of key resistance-associated genes (e.g., GCS, MYCN, ABC transporters) via qPCR or Western blot. Compare current expression levels to those of an early-passage, sensitive batch of the same cells. | Increased expression of resistance-associated genes will be observed in the non-responsive cells. |
| Degraded this compound Stock | Prepare a fresh stock solution of this compound. Protect it from light and store it appropriately. Test the new stock on a known sensitive control cell line. | The control cell line should respond as expected, indicating the old stock was degraded. |
| Altered Apoptotic Pathway | Assess the expression and activation of key apoptotic proteins (e.g., caspases, Bcl-2 family members like Bak) post-treatment. For instance, check for caspase-8 activation, which can be downregulated in some resistant neuroblastoma cells. | A lack of caspase activation or altered expression of Bcl-2 family proteins may indicate a block in the apoptotic machinery. |
Issue 2: Combination therapy of this compound with another agent is not synergistic.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Combination Partner | The partner drug may not target a relevant resistance pathway. Re-evaluate the mechanism of resistance. If it's ceramide metabolism, use a GCS inhibitor. If it's MYCN-driven, consider a MYCN or mTOR inhibitor. | A rationally chosen combination therapy should show synergistic effects, which can be quantified by calculating the Combination Index (CI). |
| Suboptimal Dosing/Scheduling | Perform a dose-matrix experiment with varying concentrations of both drugs to identify the optimal synergistic ratio. Experiment with different scheduling (e.g., pre-treatment with one agent before adding the second). | A synergistic "sweet spot" of concentrations and a specific effective schedule will be identified. |
| Shared Resistance Mechanism | The cells may have a resistance mechanism that affects both drugs (e.g., a highly active multidrug efflux pump). | Test the combination in a different cell line or use an inhibitor of the suspected shared resistance mechanism (e.g., an ABC transporter inhibitor). |
Data Presentation
Table 1: this compound (4-HPR) IC50 Values in Various Leukemia Cell Lines
| Cell Line | Type | 4-HPR IC50 (µM) | Ceramide Increase (Fold) | Key Observation |
| KG-1 | AML | ~8.0 | 15 | Sensitive |
| HL-60 | AML | ~1.0 | 2 | Sensitive |
| HL-60/VCR | Multidrug Resistant AML | Not specified | 20 | Metabolizes ceramide to glucosylceramide (GC) |
| K562 | CML | Resistant | No ceramide increase | Resistant to 4-HPR but sensitive to C6-ceramide |
| Molt-3 | ALL | Resistant | 5 | Robustly converts ceramide to GC and sphingomyelin |
Data compiled from reference. AML: Acute Myeloid Leukemia; CML: Chronic Myeloid Leukemia; ALL: Acute Lymphoblastic Leukemia.
Table 2: Effect of Combination Therapies on this compound Efficacy
| Cancer Type | Combination Agent | Rationale | Observed Effect |
| Ovarian Cancer | Cisplatin | Enhance sensitivity in resistant tumors | Increased antitumor activity in both cisplatin-sensitive and -resistant models. |
| Neuroblastoma | Safingol (Sphingosine kinase inhibitor) | Inhibit ceramide catabolism | Synergistic cytotoxicity. |
| Neuroblastoma (MYCN-amplified) | BGA002 (MYCN inhibitor) | Overcome MYCN-mediated resistance | Synergistically overcomes resistance and reactivates differentiation or apoptosis. |
| Squamous Cell Carcinoma | Photodynamic Therapy (PDT) | Enhance apoptotic cell killing | Enhanced antitumor efficacy compared to either treatment alone. |
Experimental Protocols
Protocol 1: Assessment of Ceramide Glycosylation as a Resistance Mechanism
Objective: To determine if increased conversion of ceramide to glucosylceramide (GC) contributes to this compound resistance.
Methodology:
-
Cell Culture: Culture both this compound-sensitive (parental) and this compound-resistant cells in appropriate media.
-
Treatment:
-
Seed cells in 6-well plates.
-
Treat cells with this compound at its IC50 concentration (determined for the sensitive line).
-
For the combination group, pre-treat resistant cells with a GCS inhibitor (e.g., 10 µM PDMP) for 1-2 hours before adding this compound.
-
Include untreated controls for all cell types.
-
-
Lipid Extraction: After 24-48 hours, harvest cells. Extract lipids using a standard Bligh-Dyer method (chloroform:methanol:water).
-
Quantification of Ceramide and Glucosylceramide:
-
Radiolabeling (optional): During the last 4-6 hours of treatment, add [³H]palmitic acid to the medium to label newly synthesized lipids.
-
Thin Layer Chromatography (TLC): Separate the extracted lipids on a TLC plate.
-
Quantification: Visualize and quantify the spots corresponding to ceramide and GC using autoradiography (if radiolabeled) or by comparison to standards and densitometry. Alternatively, use LC-MS/MS for more precise quantification.
-
-
Data Analysis: Compare the ratio of GC to ceramide in sensitive vs. resistant cells. A higher ratio in resistant cells, which is reduced by the GCS inhibitor, indicates this as a resistance mechanism.
Protocol 2: Evaluating Cell Viability with Combination Therapy
Objective: To assess the synergistic effect of this compound and a second agent (e.g., an mTOR inhibitor) on cell viability.
Methodology:
-
Cell Seeding: Seed resistant cells in a 96-well plate at a predetermined optimal density.
-
Dose-Matrix Setup:
-
Prepare serial dilutions of this compound and the second agent (e.g., Rapamycin).
-
Add the drugs to the plate in a checkerboard pattern, with single-agent controls and a vehicle control.
-
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Viability Assay:
-
Add a viability reagent such as WST-1 or MTS to each well.
-
Incubate for 1-4 hours as per the manufacturer's instructions.
-
Read the absorbance on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the vehicle control.
-
Use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Visualizations
Caption: Key signaling pathways in this compound action and resistance.
References
- 1. Ceramide synthesis and metabolism as a target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynamics of ceramide generation and metabolism in response to this compound--diversity within and among leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamics of ceramide generation and metabolism in response to this compound--Diversity within and among leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenretinide Animal Study Support Center: Managing Side Effects
Welcome to the technical support center for researchers utilizing Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) in preclinical animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, monitor, and manage potential side effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported side effects of this compound in animal studies?
A1: The most common side effects depend on the dose, formulation, and animal model. Key reported effects include ocular toxicity (specifically night blindness), dermatological issues (skin dryness), and metabolic changes such as elevated triglycerides.[1][2][3] In studies using intravenous lipid emulsion formulations, hypertriglyceridemia is a notable side effect, often attributed to the lipid vehicle itself.[1][4] At higher doses, reversible hepatic toxicity has also been observed.
Q2: How does this compound's mechanism of action relate to its side effects?
A2: this compound's side effects are closely linked to its mechanisms of action. Its effect on vision is due to its ability to reduce circulating retinol-binding protein 4 (RBP4), which is essential for delivering retinol to the eye. This disruption leads to impaired dark adaptation. Its primary anti-cancer effects involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of ceramide metabolism, which can also impact non-cancerous cells and lead to side effects.
Q3: Are the side effects of this compound reversible?
A3: Yes, most of the commonly reported side effects, such as night blindness and skin dryness, are reversible upon cessation of treatment. Dose-limiting toxicities like hypertriglyceridemia associated with IV lipid emulsions also resolve after discontinuing the infusion.
Q4: Does the formulation of this compound impact the side effect profile?
A4: Absolutely. Oral formulations have historically suffered from poor bioavailability, which may limit systemic toxicities but also efficacy. To overcome this, intravenous lipid emulsions and oral powder formulations have been developed. Intravenous lipid emulsions can achieve significantly higher plasma concentrations but have been associated with dose-limiting hypertriglyceridemia, a side effect linked to the lipid vehicle.
Troubleshooting Guide: Ocular Toxicity
Ocular side effects, particularly impaired night vision, are a known class effect of retinoids.
Q: My animals are showing signs of impaired vision in low-light conditions. How can I confirm this is a this compound-induced side effect and what should I do?
A: This is a strong indicator of this compound-induced ocular toxicity. A systematic approach is needed for confirmation and management.
Logical Workflow for Investigating Ocular Toxicity
Caption: Workflow for troubleshooting suspected ocular toxicity.
Step 1: Quantitative Assessment
To confirm the observed signs, perform specific assays. A significant inverse correlation exists between dark adaptation and plasma retinol levels. Mild alterations can arise when plasma retinol is below 16 µg/dL, and moderate alterations below 10 µg/dL.
Step 2: Mitigation Strategies
-
Dose Reduction: Lowering the dose of this compound can alleviate the side effect while potentially maintaining a therapeutic window.
-
Treatment Holiday: Pausing treatment for 7-30 days can lead to the normalization of rod function.
-
Vitamin A Supplementation: While seemingly counterintuitive, controlled Vitamin A supplementation has been shown to reverse abnormal rod function. This should be done cautiously to avoid interfering with this compound's mechanism of action.
Experimental Protocol: Electroretinography (ERG) in Rodents
Objective: To assess the electrical function of retinal cells (rods and cones) to quantify vision impairment.
Methodology:
-
Dark Adaptation: Acclimate the animal to complete darkness for a minimum of 12 hours overnight. All subsequent steps until recording must be performed under dim red light.
-
Anesthesia: Anesthetize the animal using an appropriate method (e.g., ketamine/xylazine intraperitoneal injection). Confirm proper anesthetic depth by lack of pedal reflex.
-
Pupil Dilation: Apply a single drop of 1% tropicamide and 2.5% phenylephrine to the cornea of the test eye.
-
Electrode Placement:
-
Place a corneal electrode (gold or silver wire loop) on the anesthetized cornea, using a drop of 2.5% hypromellose for conduction.
-
Place a reference electrode subcutaneously in the mid-frontal scalp.
-
Place a ground electrode subcutaneously in the tail or a hind leg.
-
-
Recording:
-
Place the animal inside a Ganzfeld dome for uniform light stimulation.
-
Scotopic (Rod-Mediated) Response: Present single flashes of white light at increasing intensities to measure the response of rod cells.
-
Photopic (Cone-Mediated) Response: After scotopic readings, light-adapt the animal for 10 minutes with a standard background light. Present single flashes of white light to measure the response of cone cells.
-
-
Analysis: Analyze the resulting waveforms, paying close attention to the amplitude of the a-wave (photoreceptor function) and b-wave (inner retinal cell function). A reduced scotopic b-wave amplitude is characteristic of the night blindness associated with this compound.
Troubleshooting Guide: Metabolic Dysregulation
This compound can alter lipid metabolism. While it may improve fatty liver in some models, it has also been shown to increase circulating triglycerides and worsen atherosclerosis in others, such as LDLR−/− mice.
Q: I've observed elevated serum triglycerides in my this compound-treated animals. What is the likely cause and how should I manage it?
A: Elevated triglycerides can be a direct effect of the drug or, more commonly, a result of the intravenous lipid emulsion vehicle.
This compound Signaling and Off-Target Metabolic Effects
Caption: this compound's dual role in ceramide and lipid metabolism.
Step 1: Identify the Cause
-
Vehicle Effect: If using an intravenous lipid emulsion, the vehicle is the most likely cause. This is particularly true if the control group receiving the vehicle alone also shows elevated triglycerides.
-
Drug Effect: In specific genetic models like LDLR−/− mice on a high-fat diet, this compound itself can increase circulating ceramides and triglycerides. This appears to be mediated through the induction of hepatic sphingomyelinase (Smpd3).
Step 2: Monitor and Quantify
Consistent monitoring of the lipid panel is crucial.
Data Summary: this compound Effects in Animal Models
| Parameter | Animal Model | Formulation/Dose | Result | Reference |
| Hepatic Triglycerides | LDLR-/- Mice (High-Fat Diet) | 0.04% in diet | Completely Prevented accumulation | |
| Circulating Triglycerides | LDLR-/- Mice (High-Fat Diet) | 0.04% in diet | Enhanced levels | |
| Plasma Lipids (TG, Chol) | ob/ob Mice (High-Fat Diet) | 20 mg/kg IP | Decreased levels | |
| ALT, WBC, Neutrophils | Beagle Dogs | 25-50 mg/kg/day c.i.v. | Increased levels | |
| Total Protein, Albumin | Beagle Dogs | 25-50 mg/kg/day c.i.v. | Decreased levels |
Step 3: Management Strategies
-
Change Formulation: If hypertriglyceridemia is dose-limiting and linked to an IV lipid emulsion, consider switching to an oral powder formulation if the experimental goals allow.
-
Dietary Modification: Ensure animals are on a standard chow diet unless a high-fat diet is required for the disease model.
-
Dose Adjustment: Titrate the dose to find a balance between efficacy and metabolic disruption.
Experimental Protocol: Serum Lipid Profile Analysis
Objective: To quantify levels of triglycerides, total cholesterol, HDL, and LDL in serum or plasma.
Methodology:
-
Sample Collection: Collect whole blood from animals (e.g., via cardiac puncture at endpoint or tail vein for longitudinal studies) into serum separator tubes. A 4-6 hour fast is recommended before collection to reduce variability in triglyceride levels.
-
Serum Preparation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum).
-
Analysis: Use commercially available colorimetric assay kits for triglycerides, total cholesterol, and HDL.
-
Follow the manufacturer's instructions precisely. Typically, this involves incubating a small volume of serum with an enzyme reagent that produces a colored product.
-
Read the absorbance on a microplate reader at the specified wavelength (e.g., 570 nm for triglycerides).
-
-
Calculation: Calculate the concentration of each analyte based on a standard curve run in parallel. LDL can be calculated using the Friedewald equation if triglycerides are below 400 mg/dL: LDL = Total Cholesterol - HDL - (Triglycerides / 5).
Troubleshooting Guide: Hepatotoxicity
While this compound is generally considered to have low toxicity compared to other retinoids, mild and reversible liver toxicity can occur, especially at high doses.
Q: My routine bloodwork shows elevated ALT and/or AST in this compound-treated animals. How severe is this, and what are my next steps?
A: Elevated liver enzymes warrant further investigation to assess the extent of liver injury. In beagle dogs receiving a continuous intravenous infusion, increased ALT was noted. However, in mouse models of alcohol-induced liver disease, this compound actually mitigated liver injury, reducing ALT and AST levels. This highlights the context-dependent nature of its effects.
Step 1: Confirm and Characterize the Injury
-
Repeat Bloodwork: Confirm the initial findings with a repeat blood draw.
-
Histopathology: At the study endpoint, collect liver tissue for histological analysis. This is the gold standard for assessing liver damage.
Experimental Protocol: Liver Histopathology (H&E Staining)
Objective: To visualize liver morphology and identify signs of injury such as steatosis, inflammation, and necrosis.
Methodology:
-
Tissue Harvest: At the time of necropsy, excise a lobe of the liver.
-
Fixation: Immediately place the tissue in 10% neutral buffered formalin for 24-48 hours.
-
Processing: Dehydrate the fixed tissue through a series of graded ethanol baths, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (4-5 µm) using a microtome and mount them on glass slides.
-
Staining (Hematoxylin and Eosin):
-
Deparaffinize slides in xylene and rehydrate through graded alcohols to water.
-
Stain with Hematoxylin (stains nuclei blue/purple).
-
Rinse and "blue" the stain in a weak alkaline solution.
-
Counterstain with Eosin (stains cytoplasm and extracellular matrix pink/red).
-
-
Dehydration and Mounting: Dehydrate the stained slides, clear in xylene, and apply a coverslip using a permanent mounting medium.
-
Microscopic Analysis: Examine the slides under a light microscope. Look for:
-
Steatosis: Accumulation of lipid vacuoles within hepatocytes.
-
Inflammation: Infiltration of immune cells (e.g., lymphocytes, neutrophils).
-
Hepatocyte Ballooning: Swollen and enlarged hepatocytes, a sign of cell injury.
-
Necrosis/Apoptosis: Areas of cell death.
-
Step 2: Management
-
Dose Reduction: The most straightforward approach is to reduce the this compound dose.
-
Monitor: If the elevation in liver enzymes is mild (<3x the upper limit of normal) and the animal is otherwise healthy, you may choose to continue treatment with more frequent monitoring.
-
Discontinuation: If enzyme levels are markedly elevated or histological analysis shows significant damage, treatment should be discontinued.
References
- 1. scitechdevelopment.com [scitechdevelopment.com]
- 2. scitechdevelopment.com [scitechdevelopment.com]
- 3. Safety of the synthetic retinoid this compound: long-term results from a controlled clinical trial for the prevention of contralateral breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical development of this compound as an antineoplastic drug: Pharmacology perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fenretinide for Apoptosis Induction
Welcome to the technical support center for optimizing fenretinide concentration in apoptosis induction experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound to induce apoptosis?
A1: The effective concentration of this compound is highly cell-type dependent. However, a general starting range for in vitro studies is between 1 µM and 10 µM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. For some cell lines, concentrations up to 100 µM have been used.[2]
Q2: How long should I incubate my cells with this compound to observe apoptosis?
A2: The incubation time required to induce apoptosis can vary. Initial effects can be seen as early as 6 hours, with more significant apoptosis typically observed between 24 and 48 hours of treatment.[3] A time-course experiment is recommended to determine the optimal exposure time for your experimental model.
Q3: My cells are not undergoing apoptosis. What are some possible reasons?
A3: Several factors could contribute to a lack of apoptosis. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions. Common reasons include suboptimal this compound concentration, insufficient incubation time, cell line resistance, or issues with the apoptosis detection assay.
Q4: What are the known signaling pathways activated by this compound to induce apoptosis?
A4: this compound induces apoptosis through multiple signaling pathways, which can be both dependent and independent of retinoic acid receptors (RAR).[4][5] Key pathways include the generation of reactive oxygen species (ROS), increased ceramide production, and activation of the intrinsic (mitochondrial) and extrinsic apoptosis pathways involving caspases. It can also modulate the PI3K/Akt/mTOR signaling pathway.
Q5: Is this compound cytotoxic to all cell types?
A5: this compound has shown selective cytotoxicity towards cancer cells while often sparing normal cells. However, its effectiveness can vary significantly between different cancer cell lines.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low levels of apoptosis observed. | Suboptimal this compound Concentration: The concentration may be too low for the specific cell line. | Perform a dose-response curve with a broader range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 value. |
| Insufficient Incubation Time: Apoptosis may not have had enough time to develop. | Conduct a time-course experiment, analyzing apoptosis at multiple time points (e.g., 6, 12, 24, 48 hours). | |
| Cell Line Resistance: The cell line may be inherently resistant to this compound-induced apoptosis. | Consider using a different cell line or investigating mechanisms of resistance. You could also try combining this compound with other chemotherapeutic agents to enhance its effect. | |
| Incorrect Apoptosis Assay: The chosen assay may not be sensitive enough or appropriate for your model. | Use a combination of apoptosis assays for confirmation (e.g., Annexin V/PI staining and a functional caspase assay). | |
| High levels of necrosis instead of apoptosis. | This compound Concentration is Too High: Very high concentrations can lead to necrotic cell death. | Lower the this compound concentration and re-run the experiment. |
| Late Stage of Apoptosis: The cells may have progressed through apoptosis to secondary necrosis. | Harvest cells at earlier time points in your time-course experiment. | |
| Inconsistent results between experiments. | This compound Stock Solution Degradation: this compound is light-sensitive and can degrade over time. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them protected from light at -20°C or -80°C. |
| Cell Culture Variability: Differences in cell passage number, confluency, or growth conditions can affect results. | Maintain consistent cell culture practices, use cells within a defined passage number range, and ensure similar confluency at the time of treatment. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | ~2.5 | |
| SK-OV-3 | Ovarian Cancer | ~5 | |
| MCF-7 | Breast Cancer | ~4 | |
| MDA-MB-231 | Breast Cancer | ~7 | |
| SH-SY5Y | Neuroblastoma | ~1.5 | |
| IMR-32 | Neuroblastoma | ~2 | |
| NCI-H82 | Small Cell Lung Cancer | Not specified, but dose-dependent inhibition observed | |
| NCI-H446 | Small Cell Lung Cancer | Not specified, but dose-dependent inhibition observed | |
| D54 | Glioma | Growth inhibition seen at 1, 3, and 5 µM | |
| U251 | Glioma | Pronounced growth inhibition at 10 µM | |
| U87MG | Glioma | Pronounced growth inhibition at 10 µM | |
| EFC-2 | Glioma | Pronounced growth inhibition at 10 µM |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTS Assay
-
Cell Seeding: Seed 1 x 10^5 cells per well in a 96-well plate in 100 µL of complete medium and incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Detection of Apoptosis using Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blot Analysis of Caspase-3 Cleavage
-
Protein Extraction: After this compound treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against cleaved caspase-3. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the cleaved form of caspase-3 indicates apoptosis induction.
Visualizations
Caption: this compound-induced apoptosis signaling pathways.
Caption: General experimental workflow for optimizing this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Clinical development of this compound as an antineoplastic drug: Pharmacology perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Activates Caspases and Induces Apoptosis in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of this compound-induced apoptosis [pubmed.ncbi.nlm.nih.gov]
Stabilizing Fenretinide in solution for long-term experiments
Welcome to the Technical Support Center for Fenretinide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, stabilization, and troubleshooting of this compound solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a this compound stock solution?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] A common practice is to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO or ethanol. For immediate use in aqueous buffers, it is recommended to first dissolve this compound in ethanol before diluting with the buffer of choice.[2]
Q2: My this compound is precipitating when I add it to my cell culture medium. How can I prevent this?
A2: Precipitation in aqueous media is a common issue due to this compound's hydrophobic nature. To avoid this:
-
Use a low percentage of organic solvent: Ensure the final concentration of DMSO or ethanol in your culture medium is low (typically <0.5%) to minimize solvent toxicity.
-
Pre-warm the medium: Adding the this compound stock solution to pre-warmed media can sometimes help.
-
Increase serum concentration: Fetal bovine serum (FBS) can help stabilize retinoids in culture media.[3][4] However, be mindful of potential interactions with your experimental goals.
-
Use a stabilized formulation: Consider using formulations with solubilizing agents like cyclodextrins or lipid-based nanoparticles if precipitation persists.
Q3: How should I store my this compound stock solution for long-term use?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C, where it is stable for years.[2] Stock solutions in DMSO or ethanol should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. While specific long-term quantitative stability data in these solvents is limited, this practice minimizes degradation. One study on a this compound-extracellular vesicle formulation showed stability for at least 14 days at -80°C. It is advisable to prepare fresh dilutions for critical long-term experiments.
Q4: Is this compound sensitive to light?
A4: Yes, like other retinoids, this compound is sensitive to light. All procedures involving this compound solutions should be carried out under subdued light to prevent photodegradation. Use amber vials or wrap containers in aluminum foil for storage.
Q5: Can I use this compound for in vivo experiments in animal models?
A5: Yes, but due to its poor aqueous solubility and low bioavailability, direct injection of a simple solution is not recommended. Specialized formulations are necessary to achieve therapeutic plasma concentrations. Common approaches include the use of lipid emulsions, cyclodextrin complexes, or other nanoparticle formulations.
Troubleshooting Guides
Issue 1: Inconsistent results in long-term cell culture experiments.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh dilutions from a frozen stock solution for each experiment. If experiments run for several days, consider replacing the media with freshly prepared this compound-containing media every 24-48 hours. |
| Precipitation in Media | Visually inspect the culture medium for any signs of precipitation before and during the experiment. If precipitation is observed, refer to the FAQ on preventing precipitation. |
| Interaction with Media Components | The stability of retinoids can be lower in serum-free media. If using serum-free conditions, consider adding bovine serum albumin (BSA) to stabilize the this compound. |
Issue 2: Low or variable plasma concentrations in animal studies.
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability of Formulation | Ensure the formulation is optimized for in vivo delivery. For oral administration, consider lipid-based formulations like LYM-X-SORB. For intravenous administration, lipid emulsions or cyclodextrin complexes can improve solubility and circulation time. |
| Improper Formulation Preparation | Follow the preparation protocol for your chosen formulation meticulously. For example, when preparing lipid emulsions, sonication is a critical step to ensure a homogenous suspension. |
| Instability of the Formulation | Prepare the in vivo formulation fresh before each administration. Some diluted formulations are only stable for a few days. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL | |
| Ethanol | ~10 mg/mL | |
| Ethanol:PBS (1:2, pH 7.2) | ~0.3 mg/mL | |
| Aqueous Buffers | Sparingly soluble |
Table 2: Examples of Solubilization Strategies and Efficacy
| Solubilizing Agent/Method | Fold Increase in Aqueous Solubility | Reference |
| Polyvinylpyrrolidone (PVP) (9:1 ratio with this compound) | 50-fold | |
| Amphiphilic Dextrins | Significant increase | |
| 2-hydroxypropyl-β-cyclodextrin (with salification) | Significant increase | |
| Human Serum Albumin (HSA) Complexation | Enables aqueous formulation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Weigh out the desired amount of solid this compound in a sterile microcentrifuge tube under subdued light.
-
Add the required volume of 100% sterile DMSO or absolute ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber or foil-wrapped sterile tubes.
-
Store the aliquots at -20°C for long-term storage.
-
For experiments, thaw an aliquot and dilute it to the final working concentration in pre-warmed cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).
Protocol 2: Preparation of a this compound-Cyclodextrin Complex for In Vivo Use (Kneading Method)
This protocol is a general guideline based on established methods for preparing cyclodextrin inclusion complexes.
-
Weigh the appropriate amounts of this compound and 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). A molar ratio of 1:2 (this compound:HP-β-CD) is a common starting point.
-
Place the HP-β-CD in a mortar.
-
Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to the HP-β-CD to form a paste.
-
Add the this compound to the paste.
-
Knead the mixture for a defined period (e.g., 30-60 minutes) to facilitate the inclusion of this compound into the cyclodextrin cavity.
-
Dry the resulting complex under vacuum to remove the solvent.
-
The resulting powder can be reconstituted in a sterile aqueous vehicle (e.g., saline) for administration.
Protocol 3: Preparation of a this compound Lipid Emulsion for Intravenous Administration
This protocol is a simplified representation based on descriptions of lipid emulsion formulations used in preclinical studies.
-
Prepare the lipid phase by dissolving this compound in a suitable lipid vehicle (e.g., a mixture of L-α-phosphatidylcholine and glyceryl tributyrate in ethanol).
-
Remove the ethanol by rotary evaporation, leaving a dry lipid-drug residue.
-
Reconstitute the residue in an aqueous buffer (e.g., sterile water or PBS) at a controlled temperature (e.g., 30°C).
-
Sonciate the mixture using a bath sonicator to form nanomicelles.
-
The resulting emulsion should be sterile-filtered before use.
Visualizations
References
- 1. Lipid Emulsion Administered Intravenously or Orally Attenuates Triglyceride Accumulation and Expression of Inflammatory Markers in the Liver of Nonobese Mice Fed Parenteral Nutrition Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Fenretinide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenretinide. Inconsistent results in this compound experiments can arise from various factors, and this guide aims to address common issues to ensure experimental robustness and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound, or N-(4-hydroxyphenyl)retinamide (4-HPR), is a synthetic retinoid derivative of all-trans retinoic acid (ATRA).[1] Unlike ATRA, this compound's anticancer effects are mediated through both Retinoic Acid Receptor (RAR)-dependent and -independent pathways.[2] Its primary mechanisms include the induction of apoptosis through the generation of reactive oxygen species (ROS), modulation of ceramide metabolism, and to a lesser extent, interaction with RARs.[1][3]
Q2: Why am I observing high variability in the IC50 values for this compound across different experiments?
High variability in IC50 values is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: this compound is poorly soluble in aqueous solutions, which can lead to inconsistent concentrations in cell culture media.[2]
-
Stock Solution Stability: The stability of this compound stock solutions, typically prepared in DMSO or ethanol, can affect its potency over time. It is recommended to use freshly prepared solutions or aliquots stored at -80°C for no longer than a year.
-
Cell Line Specifics: Different cell lines exhibit varying sensitivities to this compound.
-
Assay-Dependent Factors: The choice of cell viability assay (e.g., MTT, CellTiter-Glo) and incubation times can influence the calculated IC50 value.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents like DMSO and ethanol at approximately 10 mg/mL. For cell culture experiments, a common practice is to prepare a high-concentration stock solution in DMSO. To minimize the impact of the solvent on cells, the final DMSO concentration in the culture medium should be kept low (typically <0.1%). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to one year). Aqueous solutions of this compound are not recommended for storage for more than a day due to its poor stability and solubility in aqueous buffers.
Troubleshooting Guides
Issue 1: Low or No Drug Efficacy in Cell Viability Assays
| Potential Cause | Recommended Solution |
| Poor Drug Solubility/Precipitation in Media | This compound has low aqueous solubility. Visually inspect the culture media for any precipitation after adding this compound. To improve solubility, first dissolve this compound in ethanol and then dilute with the aqueous buffer of choice. The use of a carrier solvent like DMSO is common, but ensure the final concentration is non-toxic to the cells. |
| Incorrect Drug Concentration | Verify the calculations for your stock solution and final dilutions. If possible, confirm the concentration of your stock solution using HPLC. |
| Degraded this compound Stock | This compound can degrade over time, especially with improper storage. Prepare a fresh stock solution from a new vial of the compound. |
| Resistant Cell Line | Some cell lines are inherently resistant to this compound. Consider using a positive control cell line known to be sensitive to this compound to validate your experimental setup. |
| Insufficient Incubation Time | The cytotoxic effects of this compound are time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for your specific cell line. |
Issue 2: Inconsistent ROS (Reactive Oxygen Species) Detection
| Potential Cause | Recommended Solution |
| Timing of Measurement | ROS generation can be an early event in this compound-induced apoptosis. Perform a time-course experiment to identify the peak of ROS production in your cell model. |
| Probe Sensitivity and Specificity | The choice of ROS probe is critical. DCFH-DA is a common probe for general ROS, while MitoSOX is specific for mitochondrial superoxide. Ensure you are using the appropriate probe for your hypothesis. |
| Probe Loading and Incubation | Optimize the concentration of the ROS detection probe and the incubation time to ensure adequate uptake without causing cellular stress. Follow the manufacturer's protocol for the specific probe you are using. |
| Antioxidants in Media | Components in the cell culture medium, such as phenol red or certain amino acids, can have antioxidant properties and interfere with ROS detection. Consider using a phenol red-free medium for the duration of the experiment. |
| Photobleaching of the Probe | Protect cells from light after adding the fluorescent probe to prevent photobleaching. |
Issue 3: Variable Apoptosis Assay Results
| Potential Cause | Recommended Solution |
| Incorrect Staining Protocol | Ensure that the Annexin V and Propidium Iodide (PI) staining protocol is followed correctly. Use appropriate controls, including unstained cells, cells stained only with Annexin V, and cells stained only with PI. |
| Late-Stage Apoptosis or Necrosis | If a high percentage of cells are PI-positive, it may indicate late-stage apoptosis or necrosis, where membrane integrity is compromised. Analyze cells at earlier time points to capture the early apoptotic population (Annexin V positive, PI negative). |
| Cell Handling | Over-trypsinization or harsh centrifugation can damage cell membranes, leading to false-positive PI staining. Handle cells gently throughout the staining procedure. |
| Compensation Issues in Flow Cytometry | If using a multi-color flow cytometry panel, ensure proper compensation is set to correct for spectral overlap between fluorochromes. |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| 222 | Ovarian Cancer | 0.3 | Not Specified | |
| UCI 101 | Ovarian Cancer | 0.4 | Not Specified | |
| A2780 | Ovarian Cancer | ~2.5 | 72 hours | |
| OVCAR-3 | Ovarian Cancer | ~5.0 | 72 hours | |
| T47-D | Breast Cancer | ~3.0 | 72 hours | |
| MCF-7 | Breast Cancer | ~4.0 | 72 hours | |
| SK-N-BE | Neuroblastoma | ~2.0 | 72 hours | |
| GI-LI-N | Neuroblastoma | ~3.5 | 72 hours | |
| AGS | Gastric Cancer | ~20-40 | 48 hours | |
| NCI-N87 | Gastric Cancer | ~20-40 | 48 hours |
Table 2: Pharmacokinetic Parameters of this compound in Clinical Trials
| Formulation | Dose | Cmax (µM) | Patient Population | Reference |
| Oral Capsule | 900 mg/m² bid | 3-5 | Adults with Oral Pre-Malignant Lesions | |
| Oral Capsule | 2475 mg/m² | 9.9 (mean on day 7) | Pediatric Neuroblastoma | |
| Oral Capsule | 2400-3400 mg/m² | 9-10 | Adults | |
| Oral Powder (LXS) | 1700 mg/m²/day | 21 (mean peak on day 6) | Not Specified | |
| Intravenous Emulsion | 600-1200 mg/m²/day | 7.0 - 15.0 µg/mL (steady state) | Malignant Solid Tumors |
Experimental Protocols
Cell Viability Assay (MTT-Based)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed and treat cells with this compound as described for the cell viability assay in a 6-well plate.
-
Cell Harvesting: After the treatment period, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
-
Cell Seeding: Seed cells in a 6-well plate or a 96-well black plate suitable for fluorescence measurements.
-
DCFH-DA Loading: Remove the culture medium and wash the cells once with serum-free medium. Add DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.
-
This compound Treatment: Add the this compound-containing medium to the cells. Include a positive control (e.g., H2O2) and a vehicle control.
-
Fluorescence Measurement: Measure the fluorescence intensity at various time points using a fluorescence microplate reader or a fluorescence microscope with excitation at ~485 nm and emission at ~535 nm.
This compound Quantification by HPLC
-
Sample Preparation:
-
Plasma: Perform protein precipitation by adding a solvent like ethanol or acetonitrile to the plasma sample, followed by vortexing and centrifugation.
-
Cell Lysates: Lyse the cells and extract this compound using an appropriate organic solvent.
-
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A common mobile phase is a gradient of an aqueous solution (e.g., water with 0.05% formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is around 0.3-1.0 mL/min.
-
-
Detection:
-
UV Detection: Monitor the absorbance at the maximum wavelength for this compound, which is approximately 363 nm.
-
Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, use a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Quantification: Create a standard curve using known concentrations of this compound to quantify the amount in the samples.
Visualizations
References
Technical Support Center: Enhancing Fenretinide Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions related to enhancing the delivery of fenretinide across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting this compound delivery to the central nervous system (CNS)?
A1: The primary challenges are two-fold. First, this compound is a lipophilic compound with very low water solubility, which complicates its formulation and limits its bioavailability when administered orally.[1][2] Second, the blood-brain barrier (BBB) itself is a formidable obstacle, with tight junctions between endothelial cells that severely restrict the passage of most molecules, including drugs.[3] Efflux pumps, such as P-glycoprotein (P-gp), can also actively transport this compound out of the brain endothelial cells, further reducing its concentration in the CNS.[4]
Q2: What are the most promising strategies to enhance this compound's BBB penetration?
A2: Several strategies are being explored, with nanoparticle-based delivery systems showing significant promise.[3] These include:
-
Polymeric Nanoparticles: Using biodegradable polymers like poly(lactic-co-glycolide) (PLGA) to encapsulate this compound can improve its solubility and permeability.
-
Lipid-Based Formulations: Novel oral formulations, such as the LYM-X-SORB (LXS) lipid matrix, have been shown to significantly increase the plasma concentration of this compound compared to older capsule formulations.
-
Liposomes: These vesicles can encapsulate this compound and can be surface-modified with ligands to target specific receptors on the BBB for enhanced transport.
-
Prodrugs: Modifying the this compound molecule to create a more permeable prodrug that converts to the active form in the CNS is another potential strategy.
Q3: How can I actively target my this compound formulation to the brain?
A3: Active targeting can be achieved through receptor-mediated transcytosis (RMT). This involves decorating the surface of your nanocarrier (e.g., a liposome or nanoparticle) with a ligand that binds to a specific receptor highly expressed on brain endothelial cells. A common target is the transferrin receptor (TfR), which is involved in iron transport into the brain. By attaching an antibody or peptide that binds to the TfR, the nanocarrier can "trick" the BBB into transporting it across into the brain parenchyma.
Q4: What are the key mechanisms of this compound's anti-tumor activity in the brain once it crosses the BBB?
A4: Mechanistic studies in glioma models show that this compound acts through multiple pathways. It can inhibit oncogenic pathways like PDGFRα, leading to an increase in reactive oxygen species (ROS), which in turn induces endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR). This cascade of events ultimately triggers apoptosis (programmed cell death) in cancer cells.
Q5: Which in vitro models are recommended for screening this compound formulations for BBB permeability?
A5: Several in vitro models can be used to predict BBB permeability before moving to expensive in vivo studies. These range from simple to complex:
-
Monolayer Models: Using immortalized human brain capillary endothelial cells (like hCMEC/D3) grown on a Transwell insert is a common starting point.
-
Co-culture Models: To better mimic the in vivo environment, endothelial cells can be co-cultured with other BBB cell types like astrocytes and pericytes.
-
Microfluidic "BBB-on-a-chip" Models: These advanced models incorporate physiological shear stress and can provide a more accurate prediction of permeability.
Troubleshooting Guides
Problem: My this compound nanoparticle formulation has very low encapsulation efficiency.
-
Possible Cause 1: Poor drug-polymer interaction.
-
Solution: The choice of polymer is critical. For this compound, hydrophobic polymers like PLGA have been successful. Experiment with different types of PLGA (e.g., acid-terminated vs. ester-terminated) as they can affect drug loading and release.
-
-
Possible Cause 2: Suboptimal formulation parameters.
-
Solution: Systematically vary the initial drug-to-polymer ratio. A higher initial amount of this compound does not always lead to higher loading. Also, optimize the solvent system used; a solvent in which both the drug and polymer are soluble is essential for efficient encapsulation.
-
-
Possible Cause 3: Drug crystallization during formulation.
-
Solution: The rapid removal of the organic solvent is key to trapping the drug in an amorphous state within the polymer matrix. Ensure your evaporation method (e.g., rotary evaporation or solvent displacement) is efficient. Adding crystallization inhibitors like polyvinyl pyrrolidone (PVP) can also help.
-
Problem: The permeability of my formulation is low in our in vitro BBB model, despite good physicochemical properties.
-
Possible Cause 1: Poor integrity of the in vitro BBB model.
-
Solution: Always validate your cell monolayer before each experiment. Measure the Transendothelial Electrical Resistance (TEER) to ensure tight junctions have formed. A low TEER value indicates a "leaky" barrier that is not representative of the in vivo BBB.
-
-
Possible Cause 2: The formulation is a substrate for efflux transporters.
-
Solution: this compound may be pumped out by transporters like P-glycoprotein (P-gp). To test this, run your permeability assay in the presence of a known P-gp inhibitor. A significant increase in permeability in the presence of the inhibitor suggests that efflux is a major barrier. Nanoparticle formulations may help circumvent some efflux transporters.
-
-
Possible Cause 3: The formulation is unstable in the assay medium.
-
Solution: Characterize the size and stability of your nanoparticles in the cell culture medium over the time course of the experiment. Aggregation or premature drug release in the medium will lead to inaccurate permeability measurements.
-
Below is a troubleshooting workflow for addressing low in vitro permeability.
Caption: Troubleshooting workflow for low in vitro BBB permeability.
Data Presentation
Table 1: Comparison of this compound Nanoparticle Formulations for Enhanced Delivery
This table summarizes data from studies developing different nanoparticle-based formulations to improve this compound's properties.
| Formulation Type | Polymer / Key Component | Average Size (nm) | Drug Release / Permeability Finding | Reference |
| Hydrophilic Nanoparticles | Polyvinyl pyrrolidone (PVP) | ~150-250 | Significantly higher permeability in Caco-2 cell model compared to free this compound. | |
| Biodegradable Nanoparticles | Poly(lactic-co-glycolide) (PLGA) - Acid Terminated | ~200-300 | Performed best in drug release studies. | |
| Biodegradable Nanoparticles | Poly(lactic-co-glycolide) (PLGA) - Ester Terminated | ~200-300 | Performed best in Caco-2 cell permeability assays. | |
| Hydrophobic Nanoparticles | Poly(lactic-co-glycolide) (PLGA) | Not specified | Permeability through Caco-2 cells significantly increased compared to hydrophilic nanoparticles. |
Table 2: Pharmacokinetic Data for Different this compound Formulations
This table compares plasma concentrations achieved with different oral this compound formulations in clinical studies.
| Formulation | Dosing Schedule | Mean Peak Plasma Concentration | Key Finding | Reference |
| Oral Capsule (in corn oil) | 2475 mg/m²/day for 7 days | ~7.25 µM | Low micromolar concentrations with high interpatient variability. | |
| LYM-X-SORB™ (LXS) Oral Powder | 1700 mg/m²/day for 7 days | ~21 µM | Achieved several-fold higher plasma levels than the capsule formulation. | |
| Intravenous Lipid Emulsion | 600-1200 mg/m²/day for 5 days | Steady state: 7.0–15.0 µg/mL (17.8–38.2 µM) | Higher concentrations achieved compared to oral capsule formulations. |
Experimental Protocols & Visualizations
General Experimental Workflow
The development and validation of a new this compound formulation for BBB delivery typically follows a multi-stage process, from initial creation to in vivo testing.
Caption: General workflow for developing and testing this compound formulations.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is based on the emulsification-solvent evaporation technique.
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA polymer (e.g., 10 mg this compound and 100 mg PLGA) in a suitable organic solvent like dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as polyvinyl alcohol (PVA), to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours under a fume hood to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the particles.
-
Washing: Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., sucrose) and freeze-dry to obtain a powder that can be stored and easily redispersed for experiments.
Mechanism: Receptor-Mediated Transcytosis Across the BBB
This diagram illustrates how a ligand-targeted liposome carrying this compound can cross the BBB.
Caption: Targeted liposome crossing the BBB via receptor-mediated transcytosis.
Protocol 2: In Vitro BBB Permeability Assay
This protocol describes a standard permeability assay using a Transwell system.
-
Cell Seeding: Seed human brain capillary endothelial cells (e.g., hCMEC/D3) onto the microporous membrane of Transwell inserts (apical chamber). Culture until a confluent monolayer is formed.
-
Barrier Integrity Check: Measure the TEER across the cell monolayer using an epithelial voltohmmeter. Proceed only if TEER values are above the established threshold for your cell type.
-
Assay Initiation: Replace the medium in both the apical (donor) and basolateral (receiver) chambers with fresh assay buffer.
-
Dosing: Add the this compound formulation (and a control of free this compound) to the apical chamber.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber. Immediately replace the volume with fresh assay buffer to maintain sink conditions.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as UPLC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
Mechanism: this compound's Anti-Tumor Signaling in Glioma
This diagram shows the proposed signaling cascade initiated by this compound in glioma cells.
Caption: Proposed anti-tumor signaling pathway of this compound in glioma.
References
- 1. Formulation of this compound Nanoparticles for Enhanced Bioavailability - Levon Bostanian [grantome.com]
- 2. Formulation and evaluation of biodegradable nanoparticles for the oral delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. proventainternational.com [proventainternational.com]
- 4. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fenretinide In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenretinide in vitro. Our goal is to help you minimize off-target effects and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-cancer effects?
This compound, a synthetic retinoid, primarily induces apoptosis in cancer cells.[1][2][3] This is achieved through two main pathways:
-
Reactive Oxygen Species (ROS) Generation: this compound treatment leads to a rapid increase in intracellular ROS, which in turn triggers oxidative stress and initiates the apoptotic cascade.[2][4] This process is often independent of retinoic acid receptor (RAR) activation.
-
Ceramide Accumulation: The drug can also stimulate the de novo synthesis of ceramides, which act as second messengers in the induction of apoptosis.
This compound can also exert its effects through RAR-dependent mechanisms, although its apoptotic action is a distinguishing feature compared to other retinoids that primarily induce differentiation.
Q2: What are the known off-target effects of this compound in vitro?
The principal off-target effect of this compound in vitro is cytotoxicity to non-cancerous cells, particularly at higher concentrations. For instance, it has been shown to induce apoptosis in human retinal pigment epithelial (RPE) cells, which is mediated by ROS generation. Understanding the therapeutic window is crucial to minimize such effects.
Q3: What is the optimal concentration range for this compound in vitro?
The effective concentration of this compound can vary significantly depending on the cell line. In vitro studies have demonstrated that concentrations ranging from 1 to 10 µM are generally sufficient to suppress the growth of various malignant cells, including neuroblastoma. For some cell lines, IC50 values can be as low as 2.1 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Q4: How can I improve the solubility and bioavailability of this compound for in vitro experiments?
This compound is poorly soluble in aqueous solutions, which can pose a challenge for in vitro studies. To overcome this, various drug delivery systems have been developed, including:
-
Lipid-based formulations: Encapsulating this compound in liposomes or lipid emulsions can enhance its stability and delivery to cells.
-
Nanoparticles and Micelles: Polymeric micelles and other nanoparticle formulations can also improve the solubility and bioavailability of this compound.
-
Solvents: For stock solutions, Dimethyl sulfoxide (DMSO) is commonly used. It is crucial to ensure the final DMSO concentration in your cell culture medium is non-toxic to the cells (typically <0.5%).
Troubleshooting Guides
Issue 1: High levels of cytotoxicity in control (non-cancerous) cell lines.
-
Possible Cause: The concentration of this compound is too high, exceeding the therapeutic window for your specific non-cancerous cell line.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations on both your cancerous and non-cancerous cell lines to determine the optimal concentration that maximizes cancer cell death while minimizing toxicity to normal cells.
-
Reduce Incubation Time: Shorter exposure times may be sufficient to induce apoptosis in cancer cells while sparing non-cancerous cells.
-
Use a Drug Delivery System: Encapsulating this compound in liposomes or nanoparticles can facilitate targeted delivery to cancer cells, potentially reducing off-target effects.
-
Co-treatment with Antioxidants: Since a primary off-target effect is ROS-mediated damage, co-treatment with an antioxidant like N-acetylcysteine (NAC) might mitigate toxicity in non-cancerous cells. However, be aware that this could also interfere with the anti-cancer mechanism of this compound.
-
Issue 2: Inconsistent or lack of desired apoptotic effect in cancer cells.
-
Possible Cause 1: Poor bioavailability of this compound in the culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: this compound solutions can degrade over time. Always prepare fresh dilutions from a stock solution for each experiment.
-
Use a Solubilizing Agent: Ensure that this compound is properly dissolved. As mentioned, lipid-based formulations or a low, non-toxic concentration of DMSO can be used.
-
-
Possible Cause 2: The chosen cell line is resistant to this compound.
-
Troubleshooting Steps:
-
Verify Retinoid Receptor Expression: While some of this compound's effects are receptor-independent, the expression levels of RARs could play a role in sensitivity.
-
Combination Therapy: Consider combining this compound with other chemotherapeutic agents. Synergistic effects have been observed with drugs like cisplatin, etoposide, and paclitaxel.
-
Investigate Alternative Pathways: If the canonical ROS and ceramide pathways are not being activated, explore other signaling pathways that might be dysregulated in your cell line.
-
Quantitative Data Summary
| Parameter | Cell Line(s) | Value | Reference |
| In Vitro Growth Suppression | Various malignant cells | 1 - 10 µM | |
| IC90 (Median) | 14 malignant lymphoid cell lines | 4.4 µM (range: 0.7 - 29.2 µM) | |
| IC50 (for metabolite 3-keto-HPR) | Recombinant mouse BCO1 protein | 4 µM | |
| Apoptosis Induction | Glioma cells | 3 - 5 µmol/L | |
| Moderately Toxic Dose | AGS and NCI-N87 gastric cancer cells | 10 µM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Detection of Intracellular ROS (DCFDA Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound as described above.
-
DCFDA Staining: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) solution in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess dye. Add 100 µL of PBS to each well and measure the fluorescence (excitation: 485 nm, emission: 535 nm) using a fluorescence plate reader.
-
Data Analysis: Quantify the change in fluorescence relative to the vehicle-treated control.
Visualizations
References
- 1. scitechdevelopment.com [scitechdevelopment.com]
- 2. Mechanisms of this compound-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and its relation to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces mitochondrial ROS and inhibits the mitochondrial respiratory chain in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nanoparticle-Based Fenretinide Delivery Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of nanoparticle-based Fenretinide delivery systems.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation, characterization, and in vitro testing of this compound-loaded nanoparticles.
| Problem | Potential Cause | Recommended Solution |
| Low Drug Loading Efficiency (<70%) | Poor solubility of this compound in the chosen organic solvent. this compound is poorly soluble in water and has limited solubility in many organic solvents, which can hinder its efficient encapsulation.[1][2][3][4][5] | - Solvent Optimization: Test a range of organic solvents or solvent mixtures (e.g., methanol and dichloromethane) to improve this compound's solubility. - Polymer/Lipid Selection: The choice of polymer or lipid can significantly impact drug loading. Experiment with different types of polymers (e.g., PLGA with varying end-caps, PVP) or lipid compositions that have a higher affinity for this compound. - Vary Drug-to-Carrier Ratio: Optimize the initial drug-to-polymer/lipid ratio. A higher initial drug concentration does not always lead to higher loading and can sometimes result in drug precipitation. |
| Nanoparticle Aggregation | Insufficient Surface Stabilization: The surface charge or steric hindrance of the nanoparticles may be inadequate to prevent them from clumping together. | - Zeta Potential Analysis: Measure the zeta potential of your nanoparticle suspension. A zeta potential value greater than +30 mV or less than -30 mV generally indicates good stability. - Incorporate Stabilizers: Add or increase the concentration of stabilizers such as surfactants (e.g., Polysorbate 80) or PEGylated lipids/polymers to provide steric hindrance. - Optimize pH and Ionic Strength: The pH and ionic strength of the dispersion medium can influence surface charge and particle stability. Evaluate nanoparticle stability over a range of pH values and buffer concentrations. |
| Inconsistent Particle Size (High Polydispersity Index > 0.3) | Suboptimal Formulation or Process Parameters: Issues with homogenization, sonication, or the rate of solvent addition can lead to a wide distribution of particle sizes. | - Homogenization/Sonication Parameters: Optimize the power, duration, and temperature of your homogenization or sonication process. - Controlled Mixing: For nanoprecipitation methods, ensure a constant and controlled rate of addition of the organic phase to the aqueous phase with vigorous stirring. - Filtration: Filter the final nanoparticle suspension through a syringe filter of a defined pore size to remove larger aggregates. |
| Poor In Vitro Drug Release (Burst Release or Incomplete Release) | Drug Crystallization on Nanoparticle Surface: this compound may crystallize on the surface of the nanoparticles, leading to a rapid initial release. Strong Drug-Matrix Interactions: The drug may be too strongly entrapped within the nanoparticle core, preventing its diffusion and release. | - Characterize Drug State: Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to determine if the encapsulated this compound is in an amorphous or crystalline state. An amorphous state is often preferred for better release. - Modify Matrix Composition: Adjust the polymer/lipid composition to alter the drug-matrix interactions. For example, using a more hydrophilic polymer might facilitate faster drug release. - Incorporate Porogens: For some polymer systems, incorporating a water-soluble component that leaches out can create pores and facilitate drug release. |
| Low Caco-2 Cell Permeability | Low Apparent Aqueous Solubility: Even when formulated in nanoparticles, the concentration of free this compound available for absorption may be low. Nanoparticle Instability in Cell Culture Medium: Nanoparticles may aggregate or prematurely release the drug in the complex environment of the cell culture medium. | - Enhance Solubility: The primary goal of the nanoparticle formulation is to increase the apparent solubility of this compound. Ensure your formulation achieves this by measuring the drug concentration in the release medium. - Assess Stability in Medium: Incubate the nanoparticles in the cell culture medium and monitor their size and polydispersity over time using Dynamic Light Scattering (DLS). - Use of Permeation Enhancers: While not ideal, the co-formulation with safe permeation enhancers could be considered if permeability remains low. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the development and handling of nanoparticle-based this compound delivery systems.
1. Why is nanoparticle delivery necessary for this compound?
This compound is a promising anti-cancer agent, but its clinical application has been limited by its poor water solubility and low bioavailability after oral administration. Nanoparticle-based delivery systems can enhance its solubility, improve its absorption, and potentially target it to tumor tissues.
2. What is the ideal particle size for a this compound nanocarrier?
The ideal size depends on the intended application. For intravenous administration and to take advantage of the enhanced permeability and retention (EPR) effect for tumor targeting, a particle size below 200 nm is generally preferred. For oral delivery, smaller nanoparticles can also lead to improved absorption.
3. How do I calculate Drug Loading and Encapsulation Efficiency?
-
Encapsulation Efficiency (EE%) is the percentage of the initial drug that is successfully encapsulated in the nanoparticles. It is calculated as: EE% = [(Total Drug Added - Free Unentrapped Drug) / Total Drug Added] x 100
-
Drug Loading (DL%) is the percentage of the nanoparticle's weight that is composed of the drug. It is calculated as: DL% = [Weight of Entrapped Drug / Total Weight of Nanoparticle] x 100
4. My Dynamic Light Scattering (DLS) results are variable. What could be the issue?
DLS measures the hydrodynamic diameter of particles in a solution and is sensitive to the presence of large particles or aggregates. Variability can be caused by:
-
Sample Preparation: Ensure your sample is properly dispersed and free of dust or large aggregates by filtering or centrifuging it before measurement.
-
Concentration: Very high or very low concentrations can lead to inaccurate measurements. A concentration series may be needed to find the optimal range.
-
Instrument Settings: Ensure the instrument settings (e.g., laser power, measurement angle) are appropriate for your sample.
5. What are the key signaling pathways activated by this compound?
This compound induces apoptosis (programmed cell death) in cancer cells through multiple signaling pathways. These include:
-
Generation of Reactive Oxygen Species (ROS): this compound can increase the levels of ROS within cancer cells, leading to oxidative stress and apoptosis.
-
Modulation of the PI3K/Akt/mTOR Pathway: It can inhibit key survival signals in cancer cells by de-phosphorylating Akt.
-
Ceramide Pathway Interference: this compound can affect the metabolism of ceramides, leading to the accumulation of pro-apoptotic lipids.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on nanoparticle-based this compound delivery systems.
Table 1: Physicochemical Properties of Different this compound Nanoparticle Formulations
| Formulation Type | Polymer/Lipid | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Phosphatidylcholine Nanosystems | Phosphatidylcholine, Glyceryl tributyrate, Polysorbate 80 | < 200 | -17.1 ± 0.6 | 10.8 ± 0.9 | 95.2 ± 3.2 | |
| PVP Nanoparticles (4:1 ratio) | Polyvinylpyrrolidone (PVP) | ~150-200 (post-lyophilization) | Not Reported | Not Reported | Not Reported | |
| 4-Ammoniumbutylstyrene Copolymer NPs | 4-Ammoniumbutylstyrene random copolymer | 249 | +41.3 | 37 | Not Reported | |
| PLGA Nanoparticles (ester terminated) | Poly(lactic-co-glycolic acid) | ~200-250 | Not Reported | ~5-10 | ~70-90 | |
| PLGA/PEG Diblock Copolymer NPs | PLGA/PEG | ~150-200 | Not Reported | ~5-8 | ~60-80 |
Table 2: In Vitro Performance of this compound Nanoparticle Formulations
| Formulation Type | In Vitro Release Profile | Caco-2 Cell Permeability (Normalized Flux) | IC50 on Neuroblastoma Cells (µM) | Reference |
| Phosphatidylcholine Nanosystems | ~6% leakage at 24h | Not Reported | Lower than free this compound | |
| PVP Nanoparticles (4:1 ratio) | Highest drug release among tested PVP formulations | Significantly higher than free this compound | Not Reported | |
| 4-Ammoniumbutylstyrene Copolymer NPs | Faster and extended dissolution rate | Not Reported | 1.25 (IMR-32), 1.93 (SH-SY5Y) | |
| PLGA Nanoparticles (ester terminated) | Slower release compared to acid-terminated PLGA | Highest among tested PLGA formulations | Not Reported | |
| PLGA Nanoparticles (acid terminated) | Fastest release among tested PLGA formulations | Lower than ester-terminated PLGA | Not Reported |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and characterization of this compound nanoparticles.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA polymer (e.g., ester-terminated) in a suitable organic solvent like dichloromethane.
-
Emulsification: Add the organic phase to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess stabilizer and un-encapsulated drug, and then lyophilize them for long-term storage.
Protocol 2: Determination of Drug Loading and Encapsulation Efficiency
-
Quantification of Total Drug: Accurately weigh a small amount of the lyophilized nanoparticles and dissolve them in a suitable organic solvent (e.g., methanol) to break the nanoparticles and release the encapsulated drug.
-
Quantification of Free Drug: Centrifuge the nanoparticle suspension after preparation and collect the supernatant, which contains the un-encapsulated drug.
-
Analysis: Determine the concentration of this compound in the dissolved nanoparticle solution and the supernatant using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Use the formulas provided in the FAQ section to calculate the drug loading and encapsulation efficiency.
Protocol 3: In Vitro Drug Release Study
-
Preparation: Suspend a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline - PBS, pH 7.4) containing a small percentage of a surfactant (e.g., Tween 80) to maintain sink conditions.
-
Incubation: Place the suspension in a dialysis bag with a specific molecular weight cut-off and incubate it in a larger volume of the release medium at 37°C with constant shaking.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Analysis: Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., HPLC).
-
Data Presentation: Plot the cumulative percentage of drug released as a function of time.
Protocol 4: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer, which mimics the intestinal barrier.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study: Add the this compound nanoparticle suspension to the apical (donor) side of the Transwell insert and fresh culture medium to the basolateral (receiver) side.
-
Sampling: At specific time points, collect samples from the basolateral side and replace with fresh medium.
-
Analysis: Quantify the amount of this compound that has permeated through the cell monolayer using a sensitive analytical technique like LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) to assess the transport of the nanoparticles across the Caco-2 monolayer.
Visualizations
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound induces apoptosis via ROS, PI3K/Akt inhibition, and ceramide pathways.
Experimental Workflow for Nanoparticle Formulation and Characterization
Caption: Workflow for developing and testing this compound-loaded nanoparticles.
References
- 1. scitechdevelopment.com [scitechdevelopment.com]
- 2. Formulation of this compound Nanoparticles for Enhanced Bioavailability - Levon Bostanian [grantome.com]
- 3. Formulation and evaluation of biodegradable nanoparticles for the oral delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
Addressing poor water solubility of Fenretinide for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the poor water solubility of Fenretinide in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and use of this compound solutions.
1. Issue: this compound powder is not dissolving.
-
Question: I am having difficulty dissolving my this compound powder. What am I doing wrong?
-
Answer: this compound is a hydrophobic molecule and is practically insoluble in water and aqueous buffers. Direct dissolution in aqueous media will be unsuccessful. It is essential to first dissolve this compound in an appropriate organic solvent before further dilution.
2. Issue: Drug precipitates out of solution after dilution.
-
Question: My this compound dissolved in the organic solvent, but it precipitated when I added it to my aqueous cell culture medium or buffer. How can I prevent this?
-
Answer: This is a common issue due to the low aqueous solubility of this compound. Here are several strategies to prevent precipitation:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Optimize Solvent Choice: While DMSO and ethanol are common choices, the final concentration of the organic solvent in your aqueous medium should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced cellular toxicity.
-
Use Solubilizing Agents: Incorporating solubilizers can significantly enhance the apparent solubility of this compound in aqueous solutions. These agents work by forming micelles or other complexes that encapsulate the hydrophobic drug.
-
Prepare a Formulation: For more stable and bioavailable solutions, especially for in vivo work, consider creating a specific formulation such as a lipid-based system, a solid dispersion, or a complex with cyclodextrins.
-
3. Issue: Inconsistent experimental results.
-
Question: I am observing high variability between my experimental replicates when using this compound. What could be the cause?
-
Answer: Inconsistent results are often linked to the stability and preparation of the this compound solution.
-
Solution Inhomogeneity: Ensure your stock solution is completely dissolved and homogenous before making dilutions. Vortex or sonicate briefly if necessary.
-
Precipitation: Micro-precipitation can occur, which may not be visible to the naked eye. Before each experiment, visually inspect your final solution for any signs of precipitation. Consider centrifuging the solution and using the supernatant if you suspect precipitation.
-
Light Sensitivity: this compound is known to be light-sensitive. All experiments and solution preparations should be conducted with minimal light exposure. Use amber vials or wrap containers in aluminum foil.
-
Fresh Preparations: Aqueous solutions of this compound can be unstable. It is highly recommended to prepare fresh dilutions for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution by preparing small aliquots.
-
4. Issue: Low bioavailability in in vivo models.
-
Question: My in vivo study is showing limited efficacy, and I suspect low bioavailability of this compound. How can I improve this?
-
Answer: Low bioavailability is a well-documented challenge for this compound due to its poor water solubility and high first-pass metabolism. The original oral capsule formulation in early clinical trials provided variable and often insufficient plasma levels.
-
Advanced Formulations: Simple solutions in corn oil or DMSO are often insufficient. To improve oral bioavailability, advanced formulations are necessary. Successful approaches in preclinical and clinical studies include:
-
Lipid-based formulations: Such as the LYM-X-SORB® (LXS) organized lipid complex.
-
Nanoparticle formulations: Complexing this compound with polymers like polyvinylpyrrolidone (PVP) or creating solid lipid nanoparticles can improve dissolution and absorption.
-
Cyclodextrin complexes: These can increase aqueous solubility and stability.
-
-
Route of Administration: If oral administration proves ineffective, consider alternative routes. Intravenous lipid emulsion (ILE) formulations have been developed and tested in clinical trials to bypass first-pass metabolism and achieve higher plasma concentrations.
-
Frequently Asked Questions (FAQs)
1. Solubility and Solution Preparation
-
Question: What is the best solvent to dissolve this compound?
-
Answer: this compound is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF). For in vitro studies, DMSO is commonly used to prepare concentrated stock solutions. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in ethanol before diluting with the buffer.
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility | Notes |
| Water | Insoluble | |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Solubility is approximately 0.3 mg/mL in a 1:2 solution of ethanol:PBS (pH 7.2). |
| DMSO | ~78 mg/mL (199.2 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. |
| Ethanol | ~10-25 mg/mL | A good choice for initial dissolution before dilution in aqueous media. |
-
Question: How should I store my this compound solutions?
-
Answer:
-
Powder: Store the solid powder at -20°C for up to 3 years.
-
Stock Solutions: Aliquot stock solutions (e.g., in DMSO) into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for one month.
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day. Always prepare fresh working solutions for your experiments.
-
2. Experimental Protocols and Workflows
-
Question: Can you provide a standard protocol for preparing a this compound stock solution for in vitro experiments?
-
Answer: Yes, here is a detailed protocol for preparing a 20 mM stock solution in DMSO.
Experimental Protocol: Preparation of 20 mM this compound Stock Solution
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood) and minimize light exposure.
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 391.55 g/mol ). For 1 mL of a 20 mM solution, you will need 7.83 mg.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to the powder.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution if needed. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, light-protected (amber) single-use microcentrifuge tubes. Store immediately at -80°C.
Caption: Experimental workflow for preparing a this compound stock solution.
-
Question: How do I prepare this compound for an in vivo oral administration study?
-
Answer: For simple oral gavage studies in rodents, this compound can be formulated as a suspension in an oil-based vehicle. Here is an example protocol.
Experimental Protocol: Preparation of this compound for Oral Gavage (Corn Oil)
-
Prepare Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 9.6 mg/mL) as described previously.
-
Dilution in Oil: In a sterile tube, add the required volume of the DMSO stock solution to the final volume of corn oil. For example, to prepare a 1 mL final solution, add 50 µL of the 9.6 mg/mL DMSO stock to 950 µL of corn oil.
-
Homogenize: Mix the solution thoroughly by vortexing to ensure a uniform suspension.
-
Administration: Use the mixed solution immediately for optimal results. Ensure the suspension is well-mixed before drawing each dose.
Note: For studies requiring higher bioavailability, more advanced formulations are recommended (see Troubleshooting Guide #4).
3. Mechanism of Action
-
Question: How does this compound work?
-
Answer: this compound is a synthetic retinoid that exhibits anticancer activity through multiple mechanisms. Unlike many other retinoids, its primary mode of action is the induction of apoptosis (programmed cell death), which is not commonly observed with other drugs in its class. Key signaling pathways affected by this compound include:
-
Generation of Reactive Oxygen Species (ROS): this compound induces oxidative stress within cancer cells, which is a major trigger for apoptosis.
-
Ceramide Synthesis: It can lead to the accumulation of ceramides, which are lipid signaling molecules that mediate apoptosis.
-
Retinoic Acid Receptor (RAR) Binding: this compound can bind to RARs, initiating intracellular signals that contribute to cell death.
-
mTOR Pathway Inhibition: It has been shown to suppress the activity of mTORC1 and mTORC2 complexes, which are crucial for cell growth and proliferation.
-
digraph "Fenretinide_Signaling_Pathway" {
graph [splines=true, overlap=false, nodesep=0.4];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];
// Nodes
Fen [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"];
Ceramide [label="↑ Ceramide\nSynthesis", fillcolor="#FBBC05", fontcolor="#202124"];
RAR [label="Retinoic Acid\nReceptors (RAR)", fillcolor="#FBBC05", fontcolor="#202124"];
Mito [label="Mitochondrial\nStress", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Fen -> ROS [color="#5F6368"];
Fen -> Ceramide [color="#5F6368"];
Fen -> RAR [color="#5F6368"];
ROS -> Mito [color="#5F6368"];
Ceramide -> Mito [color="#5F6368"];
RAR -> Mito [label="Receptor-dependent\nsignaling", fontsize=10, fontcolor="#5F6368", color="#5F6368"];
Mito -> Apoptosis [color="#5F6368"];
}
Caption: Decision workflow for choosing a this compound solubilization strategy.
Technical Support Center: Counteracting Fenretinide-Induced Night Blindness in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating fenretinide and its effects on retinal function in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced night blindness?
A1: this compound-induced night blindness, or nyctalopia, is primarily caused by a reduction in circulating vitamin A (retinol) levels.[1][2] this compound displaces retinol from its transport protein, retinol-binding protein 4 (RBP4), leading to increased renal clearance of RBP4 and a subsequent decrease in plasma retinol concentration.[3] Additionally, this compound and its metabolites can inhibit β-carotene monooxygenase 1 (BCO1), an enzyme responsible for converting dietary β-carotene into vitamin A, further contributing to reduced vitamin A stores.[1][2] This reduction in available retinol impairs the regeneration of rhodopsin in retinal rod cells, which is essential for vision in low-light conditions.
Q2: Is this compound-induced night blindness reversible in preclinical models?
A2: Yes, clinical and preclinical evidence indicates that this compound-induced night blindness is a reversible side effect. Discontinuation of this compound administration typically leads to the restoration of normal retinal function. However, there is a lack of published preclinical studies that specifically detail the time course and mechanisms of this recovery in animal models.
Q3: Are there any established preclinical interventions to prevent or reverse this compound-induced night blindness?
A3: Currently, there is a notable absence of published preclinical studies that have investigated specific interventions, such as vitamin A co-administration, to prevent or reverse this compound-induced night blindness in animal models. While the mechanism strongly suggests a link to vitamin A deficiency, experimental validation of supplementation strategies in the context of this compound treatment is not yet available in the scientific literature. Therapeutic approaches in clinical trials have included dose modifications, such as "drug holidays," to allow for the partial recovery of retinol levels.
Q4: Which animal models are most appropriate for studying this compound-induced night blindness?
A4: Wild-type mice (e.g., C57BL/6) are commonly used to model this compound's effects on the visual system. To investigate specific mechanisms, genetically modified models can be employed, including:
-
RBP4-deficient (RBP4-/-) mice: To study the effects of this compound independent of its interaction with RBP4.
-
BCO1-deficient (Bco1-/-) and BCO2-deficient (Bco2-/-) mice: To dissect the role of this compound's inhibition of carotenoid metabolism.
Q5: What are the key outcome measures to assess this compound-induced night blindness in preclinical models?
A5: The primary outcome measures include:
-
Electroretinography (ERG): To directly assess retinal function, particularly scotopic (rod-mediated) responses.
-
HPLC analysis of retinoids: To quantify levels of retinol and its esters in plasma and ocular tissues.
-
Behavioral tests: To assess visual function in low-light conditions.
Troubleshooting Guides
Troubleshooting Electroretinography (ERG) Recordings
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Noisy or unstable baseline | - Poor electrode contact with the cornea.- Improper grounding of the animal or equipment.- Electrical interference from nearby equipment. | - Ensure the corneal electrode is properly positioned and lubricated with a conductive gel.- Check that the reference and ground electrodes have good contact.- Use a Faraday cage to shield the setup from external electrical noise. |
| Low amplitude a- and b-waves | - Inadequate dark adaptation.- Anesthesia level is too deep.- Retinal damage due to this compound. | - Ensure mice are dark-adapted overnight (at least 12 hours). Perform all subsequent procedures under dim red light.- Monitor the depth of anesthesia; it should be sufficient to prevent movement but not suppress retinal activity.- This may be the expected outcome of this compound treatment. Correlate with retinoid level analysis. |
| High variability between animals | - Inconsistent electrode placement.- Differences in age, sex, or genetic background of the animals.- Variation in this compound administration (e.g., gavage technique). | - Standardize electrode placement for all animals.- Use age- and sex-matched littermates for experimental and control groups.- Ensure consistent and accurate dosing of this compound. |
Troubleshooting HPLC Analysis of Retinoids
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak separation | - Inappropriate mobile phase composition.- Column degradation. | - Optimize the mobile phase gradient or isocratic conditions.- Use a new or thoroughly cleaned HPLC column. |
| Low recovery of retinoids | - Inefficient extraction from tissue homogenates.- Degradation of retinoids due to light or heat exposure. | - Ensure complete homogenization of tissues.- Optimize the extraction solvent system.- Perform all extraction steps on ice and protected from light. |
| Baseline drift | - Contamination of the HPLC system.- Inconsistent mobile phase composition. | - Flush the HPLC system with appropriate cleaning solvents.- Ensure the mobile phase is properly degassed and mixed. |
Quantitative Data Summary
Table 1: Effect of this compound on Plasma and Ocular Retinoid Levels in Wild-Type Mice
| Parameter | Vehicle Control | This compound-Treated | Fold Change | Reference |
| Plasma Retinol (µg/dL) | ~30 | ~15 | ~2-fold decrease | |
| Ocular Retinyl Esters (pmol/eye) | ~100 | ~50 | ~2-fold decrease |
Data are approximate values derived from published preclinical studies.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Retinal Dysfunction using Electroretinography (ERG) in Mice
-
Animal Preparation:
-
Dark-adapt adult C57BL/6 mice overnight (minimum 12 hours).
-
Under dim red light, anesthetize the mice (e.g., ketamine/xylazine cocktail, intraperitoneally).
-
Dilate the pupils with a mydriatic agent (e.g., 1% tropicamide).
-
-
Electrode Placement:
-
Place a corneal electrode on the surface of the eye, ensuring good contact with a layer of conductive gel.
-
Insert a reference electrode subcutaneously in the cheek and a ground electrode subcutaneously in the tail.
-
-
ERG Recording:
-
Place the mouse in a Ganzfeld bowl to ensure uniform illumination of the retina.
-
Scotopic (rod-driven) responses: Record ERG responses to a series of increasing light flash intensities in the dark-adapted state.
-
Photopic (cone-driven) responses: After obtaining scotopic responses, light-adapt the mouse for 10 minutes to a background light to saturate the rods. Then, record responses to a series of increasing light flash intensities.
-
-
Data Analysis:
-
Measure the amplitude of the a-wave (from baseline to the trough of the negative deflection) and the b-wave (from the trough of the a-wave to the peak of the positive deflection).
-
Compare the a- and b-wave amplitudes between this compound-treated and vehicle-treated groups. A significant reduction in the scotopic b-wave amplitude is indicative of night blindness.
-
Protocol 2: Quantification of Ocular Retinoids by HPLC
-
Sample Preparation:
-
Euthanize mice and enucleate the eyes. All procedures should be performed under dim red light on ice.
-
Homogenize the whole eye or dissected retina in a suitable buffer.
-
-
Retinoid Extraction:
-
Perform a liquid-liquid extraction of the homogenate using a solvent system such as hexane/isopropanol.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample into a reverse-phase HPLC system equipped with a C18 column.
-
Use an isocratic or gradient mobile phase (e.g., acetonitrile/methanol/water) to separate the different retinoid species.
-
Detect retinoids using a UV detector at a wavelength of 325 nm.
-
-
Quantification:
-
Identify and quantify retinol and retinyl esters by comparing their retention times and peak areas to those of known standards.
-
Normalize the results to the total protein content of the tissue homogenate.
-
Visualizations
Caption: Mechanism of this compound-Induced Night Blindness.
Caption: Preclinical Experimental Workflow.
References
Validation & Comparative
A Comparative Analysis of Fenretinide and All-Trans Retinoic Acid in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptotic-inducing capabilities of two retinoids, fenretinide (4-HPR) and all-trans retinoic acid (ATRA). By presenting supporting experimental data, detailed methodologies, and signaling pathway visualizations, this document aims to be a valuable resource for researchers in oncology and drug development.
At a Glance: Key Differences in Apoptotic Induction
This compound, a synthetic retinoid, has consistently demonstrated greater potency in inducing apoptosis across a range of cancer cell lines compared to its naturally occurring counterpart, all-trans retinoic acid.[1][2] A key distinction lies in their mechanisms of action. This compound predominantly triggers apoptosis through pathways independent of nuclear retinoic acid receptors (RARs), primarily by generating reactive oxygen species (ROS).[3][4][5] In contrast, ATRA's effects are largely mediated by its interaction with RARs, leading to the transcriptional regulation of genes involved in cell growth, differentiation, and apoptosis.
Quantitative Comparison of Apoptotic Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and ATRA in inducing cytotoxicity and inhibiting cell growth in various cancer cell lines, as reported in preclinical studies.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| AGS | Gastric Cancer | This compound | ~10 µM | |
| ATRA | > 20 µM | |||
| NCI-N87 | Gastric Cancer | This compound | ~10 µM | |
| ATRA | > 20 µM | |||
| Various SCLC | Small Cell Lung Cancer | This compound | 3.3 - 8.5 µM | |
| Various NSCLC | Non-Small Cell Lung Cancer | This compound | 3.3 - 8.5 µM | |
| MCF-7 | Breast Cancer | This compound | 1.5 µM | |
| ATRA | 2.5 µM | |||
| D54, U251, U87MG, EFC-2 | Glioma | This compound | Pronounced growth inhibition at 10 µM | |
| 13-cis-retinoic acid (cRA) | Pronounced growth inhibition at 100 µM |
Signaling Pathways of Apoptosis Induction
The distinct mechanisms of this compound and ATRA in initiating apoptosis are visualized in the following signaling pathway diagrams.
This compound induces apoptosis primarily through the generation of mitochondrial ROS, which leads to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the intrinsic caspase cascade. Some evidence also suggests a role for caspase-8 activation.
ATRA-induced apoptosis is a consequence of its binding to RAR/RXR heterodimers, which then act as transcription factors. This leads to the expression of pro-apoptotic genes, such as those in the TRAIL pathway, and can also influence the balance of Bcl-2 family proteins to engage the mitochondrial pathway.
Experimental Protocols
Standardized protocols are crucial for the reproducible assessment of apoptosis. Below are detailed methodologies for three key assays used to quantify and characterize apoptotic cell death induced by this compound and ATRA.
Annexin V Staining for Flow Cytometry
This method detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or 7-AAD
-
1X Binding Buffer (calcium-enriched)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in cell cultures by treating with desired concentrations of this compound or ATRA for the specified time. Include untreated and positive controls.
-
Harvest cells (for adherent cells, use trypsin and neutralize).
-
Wash cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of later-stage apoptosis.
-
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
4% Paraformaldehyde in PBS (fixative)
-
0.1% Triton X-100 in PBS (permeabilization solution)
-
DNase I (for positive control)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Culture and treat cells on coverslips or in culture plates.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 2-5 minutes on ice.
-
Wash twice with PBS.
-
(Optional Positive Control) Treat one sample with DNase I to induce DNA strand breaks.
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain with a nuclear stain like DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and -7.
-
Materials:
-
Caspase-3/7 activity assay kit (with a fluorogenic or colorimetric substrate, e.g., DEVD-pNA or DEVD-AMC)
-
Cell lysis buffer
-
Microplate reader (fluorometer or spectrophotometer)
-
-
Procedure:
-
Plate and treat cells with this compound or ATRA.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Prepare the caspase substrate reaction mix according to the kit's protocol.
-
Add the reaction mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence or absorbance using a microplate reader. The signal intensity is proportional to the caspase activity.
-
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the apoptotic effects of this compound and ATRA.
References
A Comparative Analysis of Fenretinide and Bexarotene Efficacy
This guide provides a detailed, objective comparison of the synthetic retinoids Fenretinide and Bexarotene, tailored for researchers, scientists, and drug development professionals. We will delve into their distinct mechanisms of action, compare their performance using clinical trial data, and outline typical experimental protocols used in their evaluation.
Introduction to this compound and Bexarotene
This compound (N-(4-hydroxyphenyl)retinamide, 4-HPR) and Bexarotene are synthetic derivatives of vitamin A, known as retinoids, that have been extensively studied for their anti-cancer properties.[1][2] While both compounds interact with nuclear retinoid receptors to modulate gene expression, they exhibit different receptor specificities and trigger distinct downstream cellular events, leading to different efficacy profiles and therapeutic applications.[1][3][4] Bexarotene is an established treatment for cutaneous T-cell lymphoma (CTCL), whereas this compound has been investigated in a broader range of cancers, including neuroblastoma, breast cancer, and lymphoma, though its clinical use has been hampered by poor bioavailability.
Mechanism of Action: A Tale of Two Receptors
The primary difference in the mechanism of action between this compound and Bexarotene lies in their affinity for different classes of retinoid receptors.
This compound: This compound is considered an "atypical" retinoid. Its anti-cancer effects are mediated through both receptor-dependent and receptor-independent pathways. At concentrations required to induce cell death, this compound can bind to both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). However, a significant part of its cytotoxic activity stems from its ability to induce apoptosis through the generation of reactive oxygen species (ROS) and the modulation of ceramide and ganglioside signaling pathways, which can occur independently of RAR activation. This multi-faceted mechanism distinguishes it from classical retinoids that primarily induce cellular differentiation.
Bexarotene: In contrast, Bexarotene is a "rexinoid," characterized by its selective activation of Retinoid X Receptors (RXRs) (subtypes RXRα, RXRβ, RXRγ). Upon activation by Bexarotene, RXRs form heterodimers with other nuclear receptors, such as RARs, the vitamin D receptor, and peroxisome proliferator-activated receptors (PPARs). These heterodimers then bind to specific DNA sequences to regulate the expression of genes that control critical cellular processes like differentiation, proliferation, and apoptosis. Its primary mechanism in CTCL is thought to be the inhibition of proliferation rather than the induction of widespread apoptosis, often involving the p53/p73 signaling pathway.
References
Validating the Anti-Tumor Efficacy of Fenretinide In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic retinoid, has demonstrated significant anti-tumor activity in a variety of preclinical in vivo cancer models. Its multifaceted mechanism of action, which includes the induction of apoptosis through reactive oxygen species (ROS) generation and modulation of key signaling pathways, makes it a compelling candidate for cancer therapy, both as a monotherapy and in combination with other agents. This guide provides an objective comparison of this compound's in vivo performance with alternative and combination therapies, supported by experimental data, detailed protocols, and visual representations of its molecular mechanisms and experimental workflows.
Comparative Efficacy of this compound in Preclinical Models
The following table summarizes the quantitative anti-tumor effects of this compound administered in vivo across different cancer models, both as a single agent and in combination therapies.
| Cancer Model | Treatment Groups | Dosage | Key Anti-Tumor Effects |
| Diffuse Midline Glioma (DMG) | Vehicle Control | - | - |
| LYM-X-SORB this compound | Not Specified | Increased median survival from 48 to 60 days.[1] | |
| Nanomicellar this compound | Not Specified | Increased median survival from 55 to 66 days.[1] | |
| Lung Cancer (A549 Xenograft) | Vehicle Control | - | - |
| This compound | 10 mg/kg (i.p.) | 52% tumor growth suppression.[2] | |
| This compound | 40 mg/kg (i.p.) | 73% tumor growth suppression.[2] | |
| Human Ovarian Carcinoma (IGROV-1 Xenograft) | This compound (4-HPR) | Not Specified | Effective as a single agent.[3] |
| All-trans-retinoic acid (RA) | Not Specified | No effect as a single agent. | |
| 4-HPR + RA | Not Specified | Significantly improved efficacy of 4-HPR, similar to cisplatin alone. | |
| Cisplatin | Not Specified | - | |
| 4-HPR + Cisplatin | Not Specified | Significantly enhanced cisplatin activity. | |
| Cisplatin-Resistant Ovarian Carcinoma (IGROV-1/cisplatin) | 4-HPR + Cisplatin | Not Specified | Significantly increased cisplatin activity, reversing resistance. |
| Kaposi's Sarcoma (KS-Imm Xenograft) | This compound (4HPR) | Not Specified | Significantly reduced tumor growth (P<0.001). |
| Refractory Solid Tumors (Phase I Clinical Trial) | Cisplatin + Paclitaxel + this compound | 60 mg/m² + 135 mg/m² + 1800 mg/m² | 2 partial responses and 4 stable diseases out of 14 patients. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo studies evaluating the anti-tumor effects of this compound.
General Xenograft Mouse Model Protocol
-
Animal Models: Athymic nude mice (e.g., (CD-1)BR or BalbC/Nude) are commonly used to prevent graft rejection of human tumor cells. All animal procedures should be conducted in accordance with institutional animal care and use committee guidelines.
-
Cell Culture and Implantation: Human cancer cell lines (e.g., A549 for lung cancer, KS-Imm for Kaposi's sarcoma) are cultured under standard conditions. A specific number of cells (e.g., 4x10^6 cells in 0.1 ml) are injected subcutaneously into the flank of each mouse.
-
Drug Preparation and Administration:
-
This compound: For intraperitoneal (i.p.) injection, this compound can be prepared in a vehicle solution. For oral administration, it can be formulated in corn oil-filled gelatin capsules. To enhance absorption, administration with a high-fat meal or liquid is often recommended. Novel formulations like LYM-X-SORB and nanomicellar this compound have been developed to improve bioavailability.
-
Combination Agents: Chemotherapeutic agents like cisplatin and paclitaxel are typically administered intravenously.
-
-
Treatment Schedule: The treatment schedule varies depending on the study design. For instance, this compound may be administered three times a week for a specified period (e.g., 29 days). In combination studies, this compound may be given for a set number of days before and/or concurrently with the other therapeutic agent.
-
Endpoint Analysis:
-
Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor growth inhibition is calculated at the end of the study.
-
Survival: Animals are monitored for signs of toxicity and morbidity, and the date of euthanasia or death is recorded to determine survival rates.
-
Immunohistochemistry: At the end of the study, tumors are excised, fixed, and sectioned for histological analysis to assess for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blot Analysis: Tumor lysates can be analyzed by Western blot to assess the expression levels of proteins in key signaling pathways.
-
Visualizing this compound's Mechanism of Action and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the complex signaling pathways modulated by this compound and a typical workflow for its in vivo evaluation.
Caption: Signaling pathways modulated by this compound leading to apoptosis.
Caption: General experimental workflow for in vivo drug validation.
References
- 1. High-throughput in vitro drug screening and in vivo studies identify this compound as a brain-penetrant DMG therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of mammalian target of rapamycin as a direct target of this compound both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of the combination of this compound and all-trans-retinoic acid and of the two retinoids with cisplatin in a human ovarian carcinoma xenograft and in a cisplatin-resistant sub-line - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Retinoid Cross-Resistance: A Comparative Analysis of Fenretinide
In the landscape of cancer therapeutics, the development of resistance to retinoids, a class of compounds pivotal in regulating cell growth and differentiation, presents a significant clinical challenge. This guide provides a comprehensive comparison of fenretinide (4-HPR), a synthetic retinoid, with other classical retinoids, focusing on the critical aspect of cross-resistance. Through an examination of their distinct mechanisms of action, supported by experimental data, this document serves as a resource for researchers, scientists, and drug development professionals.
A key finding in retinoid research is that this compound often circumvents the resistance mechanisms that render cancer cells unresponsive to traditional retinoids like all-trans retinoic acid (ATRA). This lack of cross-resistance is primarily attributed to this compound's unique ability to induce apoptosis (programmed cell death) through pathways independent of the nuclear retinoic acid receptors (RARs), the primary targets of classical retinoids.
Distinct Mechanisms of Action Drive Differential Resistance Profiles
Classical retinoids, such as ATRA, primarily exert their effects by binding to and activating RARs, which in turn regulate the transcription of genes involved in cell differentiation. Resistance to these agents can arise from various alterations in this pathway, including mutations in RARs, changes in co-activator or co-repressor proteins, and altered drug metabolism or efflux.
In contrast, this compound's primary mode of action involves the generation of reactive oxygen species (ROS) and the induction of ceramide synthesis, both of which are potent triggers of apoptosis.[1][2] This RAR-independent mechanism means that even if a cancer cell has developed resistance to ATRA through alterations in the RAR signaling pathway, it may remain sensitive to this compound.[3] In fact, some studies have shown that ATRA-resistant neuroblastoma cell lines can even exhibit hypersensitivity to this compound.
A metabolite of this compound, 4-oxo-fenretinide, has also demonstrated potent anticancer activity and, importantly, is not cross-resistant with this compound itself, suggesting it may have an even more distinct mechanism of action.
Quantitative Comparison of Cytotoxicity
The differential sensitivity of cancer cells to this compound and other retinoids can be quantified by comparing their half-maximal inhibitory concentrations (IC50), the concentration of a drug that inhibits a biological process by 50%. The following tables summarize key findings from studies comparing the cytotoxic effects of this compound and other retinoids in various cancer cell lines, including those with acquired resistance.
| Cell Line | Retinoid | IC50 (µM) | Reference |
| AGS (Gastric Cancer) | This compound | 11.23 | [4] |
| ATRA | >100 | [4] | |
| NCI-N87 (Gastric Cancer) | This compound | 12.58 | |
| ATRA | >100 |
Table 1: Comparative IC50 values of this compound and ATRA in gastric cancer cell lines after 48 hours of treatment. The data clearly demonstrates the significantly higher potency of this compound compared to ATRA in these cell lines.
| Cell Line | Compound | IC50 (µM) |
| A2780 (Ovarian Cancer) | 4-HPR | 2.5 ± 0.2 |
| 4-oxo-4-HPR | 0.5 ± 0.05 | |
| A2780/HPR (this compound-Resistant) | 4-HPR | 11.0 ± 0.9 |
| 4-oxo-4-HPR | 0.8 ± 0.1 | |
| A549 (Lung Cancer) | 4-HPR | 3.6 ± 0.3 |
| 4-oxo-4-HPR | 1.1 ± 0.1 | |
| MCF-7 (Breast Cancer) | 4-HPR | 2.1 ± 0.2 |
| 4-oxo-4-HPR | 0.6 ± 0.07 | |
| HT-29 (Colon Cancer) | 4-HPR | 4.2 ± 0.5 |
| 4-oxo-4-HPR | 1.5 ± 0.2 |
Table 2: Growth-inhibitory effect (IC50) of this compound (4-HPR) and its metabolite, 4-oxo-fenretinide (4-oxo-4-HPR), in a panel of human cancer cell lines, including a this compound-resistant ovarian cancer cell line (A2780/HPR). The data highlights that 4-oxo-4-HPR is more potent than the parent compound and is effective even in cells resistant to this compound.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental approaches used to assess them, the following diagrams are provided.
Experimental Protocols
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
This protocol is adapted from established methods for determining cell density based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and other retinoids for the desired time period (e.g., 48 or 72 hours).
-
Fix the cells by gently adding cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Wash the plates five times with deionized water and allow them to air dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Dissolve the bound SRB dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeant probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels by flow cytometry.
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
Complete culture medium
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound or other compounds for the desired time.
-
During the last 30 minutes of treatment, add DCFH-DA to each well to a final concentration of 10 µM.
-
After incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the fluorescence of the cells immediately using a flow cytometer with excitation at 488 nm and emission at 525 nm.
-
Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.
Quantification of Intracellular Ceramide Levels
This protocol outlines a general method for the extraction and quantification of ceramides using mass spectrometry.
Materials:
-
Cancer cell lines of interest
-
Culture dishes
-
Methanol, Chloroform, and other organic solvents
-
Internal standards for ceramide species
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Culture and treat cells with this compound or other agents as required.
-
Harvest the cells and wash them with PBS.
-
Perform lipid extraction using a method such as the Bligh and Dyer method, adding a known amount of internal ceramide standards to each sample for normalization.
-
Separate the lipid classes, often by solid-phase extraction or thin-layer chromatography.
-
Analyze the ceramide-containing fraction by LC-MS/MS. This allows for the separation and quantification of different ceramide species based on their mass-to-charge ratio.
-
Quantify the amount of each ceramide species by comparing its peak area to that of the corresponding internal standard.
Conclusion
The available evidence strongly suggests a lack of significant cross-resistance between this compound and classical retinoids like ATRA. This is rooted in their fundamentally different mechanisms of inducing cancer cell death. While classical retinoids rely on RAR-mediated gene transcription to induce differentiation, this compound triggers apoptosis through RAR-independent pathways involving ROS and ceramide generation. This makes this compound a promising therapeutic agent for cancers that have developed resistance to conventional retinoid therapies. Further research involving head-to-head comparisons of a broader range of retinoids across diverse panels of resistant cancer cell lines will be invaluable in further delineating the clinical potential of this compound.
References
A Comparative Analysis of Fenretinide's Effects on Cancer vs. Normal Cells: A Guide for Researchers
An In-depth Examination of the Differential Cytotoxicity, Mechanisms of Action, and Experimental Protocols Associated with the Synthetic Retinoid Fenretinide.
This compound (N-(4-hydroxyphenyl) retinamide, 4-HPR), a synthetic derivative of retinoic acid, has garnered significant interest in the field of oncology for its potent anti-cancer properties.[1][2][3] A key attribute of this compound is its selective cytotoxicity, demonstrating a greater propensity to induce cell death in malignant cells while exhibiting comparatively lower toxicity towards normal, healthy cells.[1][4] This differential effect is a cornerstone of its therapeutic potential, aiming to maximize anti-tumor efficacy while minimizing adverse effects. This guide provides a comprehensive comparative analysis of this compound's impact on cancer and normal cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Data Presentation: Comparative Cytotoxicity of this compound
The selective action of this compound is quantitatively demonstrated by comparing its half-maximal inhibitory concentration (IC50) in various cancer cell lines against their normal counterparts. While comprehensive head-to-head IC50 data is not always available in single studies, the existing literature consistently supports a significantly lower IC50 in cancer cells.
| Cell Type | Cancer Cell Line | Approximate IC50 (µM) | Normal Cell Counterpart | Approximate IC50 (µM) | Reference |
| Leukemia | Acute Lymphoblastic Leukemia (ALL) | 1 - 8 | Non-malignant lymphoid cells | Not cytotoxic at therapeutic doses | |
| Neuroblastoma | Neuroblastoma cell lines | ~10 (for 50-90% growth inhibition) | - | - | |
| Breast Cancer | ER-positive and ER-negative cell lines | Potent growth inhibition | - | - | |
| Gastric Cancer | AGS, NCI-N87 | Lower than ATRA | - | - | |
| Ovarian Cancer | A2780 | ~5 (for significant inhibition) | - | - |
Note: The IC50 values can vary depending on the specific cell line, experimental conditions, and duration of exposure. This table provides an approximate range based on available data.
Mechanisms of Action: A Tale of Two Cell Types
The differential response to this compound between cancer and normal cells stems from fundamental differences in their cellular signaling and metabolic states.
In Cancer Cells: A Multi-pronged Attack Leading to Apoptosis
This compound's anti-cancer activity is primarily driven by the induction of programmed cell death, or apoptosis, through mechanisms that are largely independent of the retinoic acid receptors (RARs) typically associated with retinoid function. This unique mode of action allows it to be effective even in cancer cells that have developed resistance to conventional retinoid therapies.
The primary pathways initiated by this compound in cancer cells are:
-
Generation of Reactive Oxygen Species (ROS): this compound treatment leads to a significant increase in intracellular ROS, particularly within the mitochondria. This surge in oxidative stress overwhelms the antioxidant capacity of cancer cells, which often exist in a state of heightened basal oxidative stress. The excessive ROS damages cellular components and triggers apoptotic signaling cascades.
-
Ceramide Accumulation: this compound stimulates the de novo synthesis of ceramides, which are bioactive sphingolipids that act as potent pro-apoptotic second messengers. Increased ceramide levels contribute to mitochondrial dysfunction and the activation of apoptotic pathways. In some cancer cells, this compound also inhibits the conversion of ceramide to non-toxic sphingolipids, further amplifying its pro-death signal.
-
Caspase Activation: The accumulation of ROS and ceramides ultimately converges on the activation of caspases, a family of proteases that execute the final stages of apoptosis.
Caption: this compound's pro-apoptotic mechanism in cancer cells.
In Normal Cells: A More Tempered Response
Normal cells are generally less susceptible to the cytotoxic effects of this compound at concentrations that are lethal to cancer cells. This resistance is attributed to several factors:
-
Robust Antioxidant Defenses: Normal cells typically possess a more robust antioxidant capacity compared to cancer cells. This allows them to effectively neutralize the this compound-induced increase in ROS, thereby preventing the initiation of apoptotic pathways.
-
Efficient Ceramide Metabolism: Normal cells may more efficiently metabolize ceramide into non-toxic downstream products, preventing its accumulation to pro-apoptotic levels.
-
Dose-Dependent and Reversible Effects: The adverse effects observed in normal tissues during clinical trials, such as diminished dark adaptation (night blindness) and skin dryness, are generally mild, dose-dependent, and reversible upon cessation of treatment. The effects on retinal function are thought to be due to this compound's interaction with retinol-binding protein, which is crucial for vitamin A transport to the retina.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to assess the effects of this compound.
Measurement of Mitochondrial Reactive Oxygen Species (ROS) using MitoSOX Red
This protocol outlines the detection of mitochondrial superoxide, a major form of ROS, using the fluorescent probe MitoSOX Red.
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator (e.g., from Thermo Fisher Scientific)
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium or other suitable buffer
-
Cell culture medium
-
96-well plate or coverslips for adherent cells; tubes for suspension cells
-
Fluorescence microscope or flow cytometer
Procedure:
-
Reagent Preparation:
-
Prepare a 5 mM stock solution of MitoSOX Red by dissolving 50 µg in 13 µL of DMSO. Aliquot and store at -20°C, protected from light.
-
On the day of the experiment, prepare a working solution by diluting the stock solution in a suitable buffer (e.g., HBSS) to a final concentration of 500 nM to 5 µM. The optimal concentration should be determined empirically for each cell type.
-
-
Cell Staining:
-
Adherent Cells: Plate cells on coverslips or in a 96-well plate and allow them to adhere overnight. Remove the culture medium and add the MitoSOX Red working solution to cover the cells.
-
Suspension Cells: Centrifuge cells, discard the supernatant, and resuspend the cell pellet in the MitoSOX Red working solution.
-
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm buffer.
-
Analysis:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with excitation/emission wavelengths of approximately 510/580 nm.
-
Flow Cytometry: Resuspend the cells in fresh buffer and analyze using a flow cytometer with appropriate laser and filter settings.
-
Caption: Workflow for mitochondrial ROS detection using MitoSOX Red.
Quantification of Ceramide Levels by HPLC-MS/MS
This protocol provides a general framework for the quantification of different ceramide species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell lysis buffer
-
Organic solvents (e.g., chloroform, methanol)
-
Internal standards (e.g., non-physiological odd-chain ceramides)
-
HPLC system coupled to a tandem mass spectrometer
Procedure:
-
Sample Preparation:
-
Harvest and lyse cells.
-
Perform lipid extraction using a method such as the Bligh and Dyer technique.
-
Add internal standards to the samples for accurate quantification.
-
-
Chromatographic Separation:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Inject the sample into an HPLC system equipped with a reverse-phase column (e.g., C8 or C18).
-
Use a gradient elution program with appropriate mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid) to separate the different ceramide species.
-
-
Mass Spectrometric Detection:
-
Introduce the eluent from the HPLC into the mass spectrometer.
-
Use electrospray ionization (ESI) in the positive ion mode.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of the target ceramide species and internal standards.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ceramide standards.
-
Quantify the amount of each ceramide species in the samples by comparing their peak areas to those of the internal standards and the standard curve.
-
Detection of Apoptosis using TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and buffers)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1-0.25% Triton X-100 in PBS)
-
DNase I (for positive control)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with Triton X-100 for 20 minutes at room temperature to allow the TdT enzyme to access the nucleus.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the kit manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
-
Washing and Counterstaining:
-
Wash the cells to remove unincorporated nucleotides.
-
Incubate with a nuclear counterstain to visualize all cell nuclei.
-
-
Analysis:
-
Fluorescence Microscopy: Mount the coverslips on microscope slides and visualize the cells. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled dUTPs.
-
Flow Cytometry: Analyze the cell suspension to quantify the percentage of TUNEL-positive cells.
-
References
A Comparative Analysis of Apoptotic Mechanisms: Fenretinide Versus Conventional Chemotherapeutics
For Immediate Release
A deep dive into the molecular pathways of cell death induced by the synthetic retinoid fenretinide reveals a distinct apoptotic mechanism compared to traditional chemotherapeutic agents like cisplatin, doxorubicin, and paclitaxel. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed protocols.
This compound, a synthetic derivative of retinoic acid, has emerged as a promising anti-cancer agent due to its unique ability to induce apoptosis in a wide range of cancer cells.[1][2] Unlike many conventional chemotherapeutics that primarily target DNA synthesis or microtubule dynamics, this compound's pro-apoptotic activity is largely mediated by the generation of reactive oxygen species (ROS) and the de novo synthesis of ceramide, often independent of retinoic acid receptors.[2][3][4] This fundamental difference in its mode of action presents potential advantages in overcoming resistance to traditional cancer therapies.
Distinguishing Features of this compound-Induced Apoptosis
The core of this compound's apoptotic mechanism lies in its ability to induce cellular stress through two primary interconnected pathways:
-
Reactive Oxygen Species (ROS) Generation: this compound treatment leads to a significant increase in intracellular ROS. This oxidative stress disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. The generation of ROS appears to be a crucial upstream event, as scavenging of these free radicals can suppress this compound-induced apoptosis. In some cancer cell types, this ROS production is dependent on complex II of the mitochondrial respiratory chain.
-
Ceramide Synthesis: this compound stimulates the de novo synthesis of ceramide, a lipid second messenger implicated in apoptosis. This increase in ceramide levels is a critical step in the apoptotic cascade and occurs upstream of caspase activation. The inhibition of ceramide synthesis has been shown to attenuate this compound-induced cell death.
These initial events converge on the mitochondria, leading to the release of pro-apoptotic factors and the activation of the caspase cascade, ultimately resulting in programmed cell death. It is noteworthy that in certain cellular contexts, particularly in some pediatric sarcomas, this compound can induce a non-apoptotic, dynamin-dependent form of cell death, highlighting its diverse cytotoxic capabilities.
Comparative Overview of Apoptotic Mechanisms
To better understand the unique position of this compound, a comparison with established chemotherapeutic agents is essential.
| Feature | This compound | Cisplatin | Doxorubicin | Paclitaxel |
| Primary Target | Mitochondria / Endoplasmic Reticulum | DNA | DNA / Topoisomerase II | Microtubules |
| Primary Apoptotic Trigger | Reactive Oxygen Species (ROS) & Ceramide Synthesis | DNA Adducts & Damage | DNA Intercalation & ROS Generation | Microtubule Stabilization & Mitotic Arrest |
| Key Signaling Pathways | Intrinsic (Mitochondrial) Pathway | DNA Damage Response, p53 activation, Intrinsic Pathway | DNA Damage Response, ROS-mediated signaling, Intrinsic Pathway | Spindle Assembly Checkpoint, JNK/SAPK activation |
| Receptor Dependency | Often Retinoic Acid Receptor (RAR) Independent | N/A | N/A | N/A |
| Induction of Non-Apoptotic Cell Death | Yes (Dynamin-dependent) | Necrosis (at high concentrations) | Necrosis, Senescence | Mitotic Catastrophe |
Quantitative Analysis of Apoptosis Induction
The following table summarizes representative quantitative data on the induction of apoptosis by this compound and other chemotherapeutics in various cancer cell lines. It is important to note that the effective concentrations and timelines can vary significantly depending on the cell type and experimental conditions.
| Agent | Cell Line | Concentration | Time (hours) | Apoptotic Cells (%) | Key Markers | Reference |
| This compound | U937 (Leukemia) | 5 µM | 24 | ~45% | Annexin V+, ROS generation, Loss of Mitochondrial Potential | |
| This compound | A549 (Lung Cancer) | 5 µg/mL | 48 | Significant increase | Cleaved Caspase-3 | |
| Cisplatin | Malignant Mesothelioma Cells | 10 µM | 72 | ~30-50% | Mitochondrial Depolarization, Caspase Activation | |
| Doxorubicin | HL-60 (Leukemia) | 1 µM | 7 | DNA Laddering | H₂O₂ generation, Caspase-3 activation | |
| Paclitaxel | Various Cancer Cells | Varies | Varies | Varies | Mitotic Arrest, JNK/SAPK activation |
Signaling Pathways and Experimental Workflows
To visually represent the complex signaling cascades, the following diagrams have been generated using the DOT language.
Caption: this compound-induced apoptotic signaling pathway.
Caption: Apoptotic pathways of conventional chemotherapeutics.
Caption: General experimental workflow for apoptosis assessment.
Detailed Experimental Protocols
1. Cell Culture and Treatment:
-
Cancer cell lines (e.g., U937, A549) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cells are seeded at a predetermined density and allowed to adhere overnight (for adherent cells).
-
The following day, the media is replaced with fresh media containing the desired concentration of the chemotherapeutic agent (this compound, cisplatin, doxorubicin, or paclitaxel) or vehicle control (e.g., DMSO).
2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay:
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Protocol:
-
After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Following drug treatment, harvest and wash the cells with PBS.
-
Resuspend the cells in PBS containing 10 µM DCFH-DA.
-
Incubate the cells at 37°C for 30 minutes in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend the cells in PBS and analyze the fluorescence intensity by flow cytometry.
-
4. Western Blot Analysis for Apoptotic Proteins:
-
Principle: This technique is used to detect specific proteins in a sample. For apoptosis studies, key proteins include cleaved caspase-3 and cleaved PARP.
-
Protocol:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-cleaved caspase-3, anti-PARP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
5. Measurement of de novo Ceramide Synthesis:
-
Principle: This can be assessed by metabolic labeling with a radioactive precursor, such as [³H]serine, followed by lipid extraction and thin-layer chromatography (TLC).
-
Protocol:
-
Pre-incubate cells with the chemotherapeutic agent for a specified time.
-
Add [³H]serine to the culture medium and incubate for an additional period to allow for incorporation into newly synthesized sphingolipids.
-
Harvest the cells and extract the total lipids using a chloroform/methanol mixture.
-
Separate the lipid species by TLC on a silica gel plate using an appropriate solvent system.
-
Visualize the radiolabeled ceramide by autoradiography or quantify by scintillation counting.
-
References
Validating the Role of ROS in Fenretinide-Induced Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of fenretinide, a synthetic retinoid, and its reliance on reactive oxygen species (ROS) to induce cancer cell death. The performance of this compound is contrasted with other established chemotherapeutic agents, supported by experimental data to validate its mechanism of action.
Introduction: this compound as a ROS-Inducing Anti-Cancer Agent
This compound (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic derivative of retinoic acid that has shown considerable promise as a chemotherapeutic and chemopreventive agent.[1][2] Unlike many traditional retinoids that primarily induce cellular differentiation, this compound's predominant anti-cancer activity stems from its ability to trigger apoptosis.[3] A key mechanism underpinning this apoptotic induction is the generation of reactive oxygen species (ROS), establishing a distinct mode of action compared to many conventional cytotoxic drugs.[3][4]
This guide delves into the experimental validation of ROS as a critical mediator of this compound-induced cell death. We present a comparative analysis of this compound's efficacy against other widely used chemotherapeutic agents—cisplatin, etoposide, and paclitaxel—with a focus on their respective potencies and involvement of ROS. Detailed experimental protocols for key assays and visual representations of the underlying signaling pathways are provided to facilitate a comprehensive understanding for researchers in oncology and drug development.
Comparative Analysis of Cytotoxicity
The cytotoxic effects of this compound and other chemotherapeutic agents are often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit the growth of 50% of a cancer cell population. The tables below summarize the IC50 values for this compound, cisplatin, etoposide, and paclitaxel across various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell density and assay duration.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| IMR-32 | Neuroblastoma | 0.8 - 2.5 |
| SK-N-BE(2) | Neuroblastoma | 1.5 - 5.0 |
| SH-SY5Y | Neuroblastoma | 2.0 - 7.5 |
| LAN-5 | Neuroblastoma | 1.0 - 4.0 |
| A549 | Lung Cancer | ~5.0 |
| NCI-H82 | Small-Cell Lung Cancer | Data not available |
| NCI-H446 | Small-Cell Lung Cancer | Data not available |
| A2780 | Ovarian Cancer | ~10.0 |
Data compiled from multiple sources.
Table 2: IC50 Values of Comparator Chemotherapeutic Agents
| Agent | Cell Line | Cancer Type | IC50 (µM) |
| Cisplatin | A549 | Lung Cancer | 6.59 (72h) |
| Cisplatin | HeLa | Cervical Cancer | 1.5 - 10.0 |
| Cisplatin | Ovarian Cancer Lines | Ovarian Cancer | 0.1 - 0.45 µg/mL |
| Etoposide | A549 | Lung Cancer | 3.49 (72h) |
| Paclitaxel | A549 | Lung Cancer | Data not available |
| Paclitaxel | Ovarian Cancer Lines | Ovarian Cancer | 0.4 - 3.4 nM |
| Paclitaxel | SK-BR-3 | Breast Cancer | ~0.003 |
| Paclitaxel | MDA-MB-231 | Breast Cancer | ~0.001 |
Data compiled from multiple sources.
Role of ROS in this compound-Induced Cell Death
A substantial body of evidence indicates that the cytotoxic effects of this compound are intrinsically linked to its ability to induce oxidative stress through the generation of ROS.
Table 3: this compound-Induced ROS Generation in Cancer Cell Lines
| Cell Line | Cancer Type | Fold Increase in ROS |
| Rh4 | Rhabdomyosarcoma | ~2.5 |
| Rh30 | Rhabdomyosarcoma | Data not available |
| A2780 | Ovarian Cancer | 2.1 |
| ARPE-19 | Retinal Pigment Epithelial | Dose-dependent increase |
| DAOY | Medulloblastoma | Significant increase |
| ONS-76 | Medulloblastoma | Significant increase |
Data compiled from multiple sources.
The induction of ROS by this compound has been shown to be a critical upstream event leading to apoptosis. Studies have demonstrated that the use of ROS scavengers can significantly inhibit this compound-induced cell death, thereby validating the mediatory role of ROS.
Comparison with Other Agents:
While this compound's primary mechanism is ROS-dependent, other chemotherapeutic agents also exhibit effects related to oxidative stress.
-
Cisplatin: Induces ROS, which contributes to its cytotoxicity. This can lead to DNA damage and apoptosis.
-
Etoposide: Can also generate ROS, although its primary mechanism involves the inhibition of topoisomerase II.
-
Paclitaxel: Has been shown to induce mitochondrial ROS production, which can contribute to its apoptotic effects.
However, the central and indispensable role of ROS in the mechanism of this compound distinguishes it from these other agents, where ROS generation may be a secondary or contributing factor to their overall cytotoxicity.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
This compound initiates a signaling cascade that is heavily reliant on the production of ROS, leading to mitochondrial dysfunction and the activation of apoptotic pathways.
Caption: this compound-induced ROS-mediated apoptotic pathway.
Experimental Workflow for Validating ROS-Dependent Apoptosis
The following workflow outlines the key steps to experimentally validate the role of ROS in this compound-induced cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. Differentiating Neuroblastoma: A Systematic Review of the Retinoic Acid, Its Derivatives, and Synergistic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and synergises the apoptosis inducing effect of gemcitabine through inhibition of key signalling molecules involved in A549 cell survival in in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces a new form of dynamin-dependent cell death in pediatric sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Oral vs. Intravenous Fenretinide: A Comparative Guide for Researchers
Fenretinide (4-HPR), a synthetic retinoid, has demonstrated significant cytotoxic activity against a variety of cancer cell lines in preclinical studies. However, its journey to clinical efficacy has been hampered by the low bioavailability of its initial oral capsule formulation. This guide provides a comprehensive comparison of oral versus intravenous this compound administration in animal models, focusing on pharmacokinetic data and anti-tumor efficacy, to assist researchers and drug development professionals in designing future studies.
The primary challenge with the initial oral capsule formulation of this compound, suspended in corn oil and polysorbate 80, is its poor absorption, leading to plasma concentrations often below the therapeutic threshold of 10 µmol/L required for significant cytotoxic effects.[1] To address this, novel oral formulations and an intravenous lipid emulsion have been developed and tested, demonstrating improved bioavailability and enhanced anti-tumor activity in animal models.[1]
Pharmacokinetic Profile: Oral vs. Intravenous Administration
The development of new formulations has led to significant improvements in the systemic exposure of this compound. An oral powder formulation utilizing the LYM-X-SORB™ (LXS) lipid matrix and an intravenous lipid emulsion (ILE) have shown the ability to achieve much higher plasma concentrations compared to the original capsule.
| Formulation | Animal Model | Dose | Cmax (µM) | AUC | Key Findings | Reference |
| Oral Capsule | Beagle Dogs | 10 mg/kg | - | - | Mean oral bioavailability of only 16%. | [1] |
| Oral LXS Powder | Mice | - | - | - | Increased plasma levels 4-fold and tissue levels 7-fold compared to the corn oil capsule. | [2] |
| Oral Micellar | Rats | 20 mg/kg | ~1.27 | 4-fold higher than capsule | Significantly improved bioavailability. | [3] |
| Intravenous Lipid Emulsion (ILE) | - | - | >50 (in humans) | - | Achieved significantly higher plasma concentrations than the oral capsule at comparable doses. | |
| Intravenous Complexed (DX-OL/4-HPR) | Mice | - | - | Higher than free 4-HPR | Reduced clearance from the blood. |
Efficacy in Animal Models of Cancer
The enhanced bioavailability of newer this compound formulations has translated to improved anti-tumor efficacy in various animal models, particularly in neuroblastoma, a common childhood cancer.
| Formulation | Animal Model | Cancer Type | Key Efficacy Findings | Reference |
| Oral LXS Powder | Murine Xenograft | Neuroblastoma | Increased survival. | |
| Oral Micellar (Bio-nFeR) | Subcutaneous Xenograft | Lung, Melanoma, Colon | Superior antitumor activity compared to capsular 4-HPR. | |
| Oral Nanoformulation (BNF) | Xenograft | Melanoma, Lung | Achieved tumor concentrations of 4-HPR higher than the in vitro IC50 value. | |
| Intravenous Complexed (DX-OL/4-HPR) | Pseudometastatic Model | Neuroblastoma | Increased lifespan and long-term survival of treated mice. |
It is important to note that one study using an oral formulation in nude rats with established neuroblastoma xenografts did not find significant anti-tumor growth effects, suggesting that the modality of drug administration is a critical factor.
Experimental Protocols
General Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., neuroblastoma, lung, melanoma, colon) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice or rats (e.g., nude, SCID) are typically used to prevent rejection of the human tumor xenograft.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) is injected subcutaneously into the flank of the animal.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²) / 2.
-
Treatment Administration:
-
Oral Gavage: this compound formulations are administered directly into the stomach using a gavage needle. Dosing schedules can vary, for example, daily for a specific number of days.
-
Intravenous Injection: this compound formulations are injected into the tail vein.
-
-
Efficacy Assessment: The primary endpoints are typically tumor growth inhibition and overall survival. At the end of the study, tumors may be excised and weighed.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine plasma drug concentrations using methods like HPLC-MS/MS.
Pharmacokinetic Study Protocol in Rats
-
Animal Model: Male Sprague-Dawley rats are often used.
-
Drug Administration:
-
Oral: A single dose of the this compound formulation is administered by oral gavage.
-
Intravenous: A single dose is administered via the jugular vein.
-
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Drug Concentration Analysis: Plasma concentrations of this compound and its metabolites are determined using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.
Visualizing Experimental Design and this compound's Mechanism of Action
To better understand the experimental workflow and the molecular pathways affected by this compound, the following diagrams are provided.
Caption: Experimental workflow for comparing oral and IV this compound in animal models.
References
- 1. Clinical development of this compound as an antineoplastic drug: Pharmacology perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Trial of this compound Delivered Orally in a Novel Organized Lipid Complex in Patients with Relapsed/Refractory Neuroblastoma: A Report from the New Approaches to Neuroblastoma Therapy (NANT) Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Head-to-Head Showdown: Fenretinide vs. Tamoxifen in Breast Cancer Models
In the landscape of breast cancer therapeutics, both Fenretinide and Tamoxifen have carved out significant niches. Tamoxifen, a selective estrogen receptor modulator (SERM), has long been a cornerstone of endocrine therapy for hormone receptor-positive breast cancer. This compound, a synthetic retinoid, has demonstrated promise in both chemoprevention and treatment, exhibiting distinct mechanisms of action. This guide provides a detailed, data-driven comparison of these two agents in preclinical breast cancer models, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective and combined activities.
Quantitative Efficacy and Cellular Effects
The following tables summarize the in vitro efficacy of this compound and Tamoxifen in common breast cancer cell lines.
| Drug | Cell Line | IC50 (µM) | Citation |
| Tamoxifen | MCF-7 (ER+) | 10.045 | [1] |
| MDA-MB-231 (ER-) | 2230 | [1] | |
| T47D (ER+) | >40 (Resistant) | [2] | |
| 4-Hydroxytamoxifen | MCF-7 (ER+) | 27 | [3] |
| MDA-MB-231 (ER-) | 18 | [3] | |
| This compound | Various Breast Cancer Cell Lines | 1 - 10 |
Table 1: Comparative IC50 Values of Tamoxifen and this compound in Breast Cancer Cell Lines.
| Feature | This compound | Tamoxifen |
| Primary Mechanism | Induction of apoptosis and autophagy | Cell cycle arrest (G0/G1 phase) |
| ER Dependency | Effective in both ER+ and ER- cells | Primarily effective in ER+ cells |
| Cell Death Pathway | Caspase-dependent apoptosis; autophagic cell death in caspase-defective cells | Apoptosis induction at higher concentrations |
| Key Molecular Events | - Increased Reactive Oxygen Species (ROS) - Ceramide accumulation - Upregulation of Beclin 1 - LC3 conversion (LC3-I to LC3-II) | - Competitive inhibition of estrogen binding to ER - Downregulation of estrogen-responsive genes |
Table 2: Comparison of Cellular and Molecular Effects of this compound and Tamoxifen.
Mechanisms of Action: A Tale of Two Pathways
This compound and Tamoxifen employ fundamentally different strategies to inhibit breast cancer cell growth. Tamoxifen's action is primarily dependent on the presence of the estrogen receptor, while this compound's cytotoxicity is mediated through ER-independent pathways.
This compound: A Multi-pronged Attack Leading to Cell Death
This compound's mechanism of action is complex, involving the induction of cellular stress that culminates in apoptosis or, in certain contexts, autophagic cell death. A key initiating event is the generation of reactive oxygen species (ROS), which leads to a cascade of downstream effects, including the accumulation of the pro-apoptotic lipid ceramide. This signaling axis ultimately activates the intrinsic apoptotic pathway. In cells with defective apoptotic machinery, such as caspase-3 deficient MCF-7 cells, this compound can trigger an alternative cell death program known as autophagy.
References
Fenretinide's Synergistic Power: A Comparative Guide to Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Fenretinide [N-(4-hydroxyphenyl)retinamide, 4-HPR], a synthetic retinoid, has demonstrated significant promise as an anti-cancer agent. Its multi-faceted mechanism of action, primarily centered on the induction of apoptosis through the generation of reactive oxygen species (ROS), makes it an ideal candidate for combination therapies.[1] This guide provides a comparative analysis of this compound's synergistic effects with other anti-cancer agents, supported by experimental data and detailed methodologies to aid in the design and evaluation of future pre-clinical and clinical studies.
Quantitative Analysis of this compound's Synergy
The synergistic potential of this compound in combination with various anti-cancer agents has been evaluated across a spectrum of malignancies. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2][3] Below is a summary of key findings from preclinical studies.
| Combination Agent | Cancer Type | Cell Lines/Model | Combination Index (CI) / Synergy Description | Reference(s) |
| Bcl-2 Inhibitors | ||||
| ABT-737 (Navitoclax analog) | Neuroblastoma | 11 human neuroblastoma cell lines | Synergistic (CIN < 0.9 in all cell lines) | [4] |
| HDAC Inhibitors | ||||
| Vorinostat (SAHA) | T-cell Lymphoid Malignancies | 9 T-cell lymphoid malignancy cell lines | Cytotoxic Synergy | [5] |
| SAHA | Rhabdoid Tumors | A204, G401, BT16 | Strongly Synergistic | |
| Monoclonal Antibodies | ||||
| Rituximab | B-cell Lymphoma | Ramos, DHL-4, FL-18 (in vivo xenografts) | Supra-additive tumor control | |
| Chemotherapeutic Agents | ||||
| Cisplatin | Neuroblastoma | Not specified | Synergistically increased apoptosis | |
| Etoposide | Neuroblastoma | Not specified | Synergistically increased apoptosis | |
| Carboplatin | Neuroblastoma | Not specified | Synergistically increased apoptosis | |
| Doxorubicin | Rhabdoid Tumors | A204, G401, BT16 | Synergistic |
Key Signaling Pathways in this compound's Synergistic Action
This compound's ability to synergize with other anti-cancer agents is often attributed to its capacity to induce apoptosis through pathways that are distinct from or complementary to those of its partner drugs. A primary mechanism involves the generation of reactive oxygen species (ROS), which leads to downstream activation of apoptotic cascades.
Caption: this compound's induction of ROS enhances apoptosis, synergizing with other agents.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments cited in the evaluation of this compound's synergistic effects.
Experimental Workflow for Synergy Assessment
The following diagram outlines a general workflow for assessing the synergistic potential of this compound in combination with another anti-cancer agent.
Caption: A generalized workflow for evaluating drug synergy from in vitro to in vivo models.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound, the combination agent, and the combination of both for a specified duration (e.g., 72 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of MTT solvent to each well.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours to allow for complete solubilization of the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a plate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Cytotoxicity Assessment: DIMSCAN Assay
The DIMSCAN assay is a fluorescence-based digital imaging method for quantifying cytotoxicity.
Materials:
-
Fluorescein diacetate (FDA)
-
Propidium iodide (PI)
-
Digital fluorescence microscope
-
Image analysis software
Procedure:
-
Cell Plating and Drug Treatment: Follow the same initial steps as the MTT assay for cell plating and drug treatment.
-
Staining: After the treatment period, stain the cells with a solution containing both FDA (stains viable cells green) and PI (stains non-viable cells red).
-
Imaging: Acquire fluorescence images of each well using a digital fluorescence microscope.
-
Image Analysis: Use image analysis software to quantify the integrated fluorescence intensity of both green (viable) and red (non-viable) cells.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the fluorescence intensities.
Apoptosis Analysis: Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound, the combination agent, and the combination for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Synergy Quantification: Chou-Talalay Method
This method provides a quantitative assessment of drug interactions.
Procedure:
-
Data Input: Use the dose-response data obtained from cell viability or cytotoxicity assays (e.g., MTT or DIMSCAN) for each drug alone and in combination.
-
Software Analysis: Utilize software such as CalcuSyn or CompuSyn to perform the analysis.
-
Median-Effect Analysis: The software will generate a median-effect plot for each drug and the combination, which linearizes the dose-effect relationship.
-
Combination Index (CI) Calculation: The software calculates the CI value at different effect levels (e.g., 50%, 75%, and 90% growth inhibition). As previously stated, CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Isobologram Generation: An isobologram is a graphical representation of the drug interaction. For a synergistic combination, the data points for the combination will fall below the line of additivity.
References
- 1. Mechanisms of this compound-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic activity of this compound and the Bcl-2 family protein inhibitor ABT-737 against human neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorinostat and this compound synergize in preclinical models of T-cell lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Fenretinide's Mechanism of Action: A Comparative Guide for Researchers
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the established mechanisms of action for the synthetic retinoid, Fenretinide [N-(4-hydroxyphenyl)retinamide or 4-HPR]. By presenting quantitative data from pivotal studies, detailed experimental protocols, and visual representations of key signaling pathways, this document serves as a practical resource for replicating and building upon existing findings in the field of cancer research.
This compound has garnered significant interest as a potential anti-cancer agent due to its multimodal activity, which includes the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of ceramide metabolism.[1][2][3] Unlike naturally occurring retinoids, this compound's cytotoxic effects are often mediated through pathways independent of nuclear retinoid receptors, making it a promising candidate for overcoming resistance to conventional therapies.[4][5] This guide will delve into the specifics of these mechanisms, offering a comparative look at its efficacy in various cancer cell lines and in combination with other therapeutic agents.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on this compound, providing a baseline for its cytotoxic and mechanistic activities.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| Bel-7402 | Hepatoma | 13.1 | MTT | |
| HepG2 | Hepatoma | ~14 | MTT | |
| Smmc-7721 | Hepatoma | 15.5 | MTT | |
| HL-60 | Leukemia | ~1-8 | Not Specified | |
| HL-60/VCR | Leukemia (multidrug resistant) | ~1-8 | Not Specified | |
| KG-1 | Leukemia | ~1-8 | Not Specified | |
| Neuroblastoma (average of 14 lines) | Neuroblastoma | 4.7 (IC90), 9.9 (IC99) | DIMSCAN | |
| A2780 | Ovarian | 1 | Not Specified |
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines. This table highlights the concentration-dependent cytotoxic effects of this compound across a range of cancer types.
| Cell Line | Treatment | Fold Increase in Ceramide | Measurement Method | Reference |
| KG-1 | This compound | 15 | [3H]palmitic acid incorporation | |
| HL-60 | This compound | 2 | [3H]palmitic acid incorporation | |
| HL-60/VCR | This compound | 20 | [3H]palmitic acid incorporation | |
| Molt-3 | This compound | 5 | [3H]palmitic acid incorporation | |
| 3T3-L1 Adipocytes | This compound (1 µM) | 5- to 16-fold (dihydroceramide) | LC-MS/MS |
Table 2: this compound's Impact on Ceramide Metabolism. This table illustrates this compound's ability to significantly alter sphingolipid metabolism, a key aspect of its mechanism of action.
| Cancer Model | Combination | Effect | Reference |
| Ovarian Carcinoma Xenograft (IGROV-1) | This compound + Cisplatin | Enhanced antitumor activity | |
| Neuroblastoma | This compound + ABT-751 | Synergistic cytotoxicity | |
| Small-Cell Lung Cancer (NCI-H82, NCI-H446) | This compound + Cisplatin/Etoposide | More than additive growth inhibition | |
| Head and Neck Squamous Cell Carcinoma | This compound + ABT-263 | Synergistic cell death | |
| Neuroblastoma | This compound + Venetoclax (ABT-199) | Highly synergistic against high BCL-2 expressing cells |
Table 3: Synergistic Effects of this compound with Other Anti-Cancer Agents. This table showcases the potential of this compound in combination therapies, a crucial consideration for clinical applications.
Key Experimental Protocols
To facilitate the replication of the findings presented, detailed protocols for essential assays are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Measurement of Reactive Oxygen Species (ROS)
This protocol outlines the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cells cultured in appropriate plates or chamber slides
-
This compound
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add DCFH-DA working solution (typically 5-10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove excess probe.
-
Fluorescence Detection: Add PBS to the wells and immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Western Blotting for Bcl-2 Family Proteins
This protocol details the detection of changes in the expression of pro- and anti-apoptotic Bcl-2 family proteins following this compound treatment.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bcl-2 family proteins (e.g., Bcl-2, Bax, Bak, Mcl-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in lysis buffer on ice. Centrifuge to remove cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel. Transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.
Caption: this compound's multifaceted mechanism of action leading to apoptosis.
Caption: Workflow for measuring intracellular ROS levels after this compound treatment.
Caption: Synergistic interactions of this compound with other anti-cancer agents.
This guide provides a foundational understanding and practical resources for researchers investigating the mechanisms of this compound. The provided data, protocols, and diagrams are intended to facilitate the design and execution of further studies aimed at elucidating the full therapeutic potential of this promising compound.
References
- 1. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 2. Anti-tumor activity of this compound complexed with human serum albumin in lung cancer xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor activity of this compound complexed with human serum albumin in lung cancer xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Fenretinide's Differential Impact on Cancer Cell Lines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Fenretinide (N-(4-hydroxyphenyl) retinamide, 4-HPR), a synthetic derivative of retinoic acid, has garnered significant attention in oncology for its potent anti-cancer properties. Unlike its parent compound, this compound primarily induces apoptosis rather than differentiation, and its efficacy has been demonstrated across a wide array of cancer cell lines. This guide provides a comparative overview of this compound's effects on various cancer cell lines, supported by experimental data and detailed methodologies, to aid researchers in evaluating its therapeutic potential.
Data Presentation: A Quantitative Comparison
The cytotoxic and cytostatic effects of this compound vary considerably among different cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, as well as its impact on apoptosis and cell cycle progression.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |
| Ovarian Cancer | A2780 | 1 | Not Specified | [1] |
| Hepatoma | Hep 3B | 12.5 | 72 | [2] |
| Hepatoma | SK-HEP-1 | 17.5 | 72 | [2] |
| Colon Cancer | HT29 | Not Determined (limited effect) | 24 | [3] |
| Colon Cancer | HT29 | > 10 | 48 | [3] |
| Colon Cancer | HT29 | ~5 | 72 | |
| Neuroblastoma | IMR32 | Sensitive (6-12 fold lower than NASS) | Not Specified | |
| Neuroblastoma | NASS | Resistant (6-12 fold higher than IMR32) | Not Specified | |
| Glioma | D54, U251, U87MG, EFC-2 | Dose-dependent (1-100 µM) | Time-dependent |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Treatment Conditions | Apoptosis Induction | Cell Cycle Arrest | Reference |
| D54 | Glioma | Not Specified | Increased sub-G1 fraction | No significant change | |
| Hep 3B, SK-HEP-1 | Hepatoma | 10-15 µM for 72h | Up to 35-40% | Not Specified | |
| HCT116, HT29 (sphere cells) | Colon Cancer | 3 µM for 24h | Not Specified | G1 and G2 phase arrest | |
| Neuroblastoma cell lines | Neuroblastoma | Not Specified | Increased apoptotic bodies | No cell cycle arrest | |
| A549 | Lung Cancer | Dose-dependent | Dose-dependent increase | Not Specified |
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays. Below are detailed methodologies for the key experiments cited.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound for the desired treatment duration.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment with this compound, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Fixation: Harvest and wash the cells, then fix them in ice-cold 70% ethanol.
-
RNAse Treatment: Rehydrate the fixed cells in PBS and treat with RNase A to prevent staining of RNA.
-
PI Staining: Add Propidium Iodide staining solution.
-
Incubation: Incubate the cells in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The G0/G1, S, and G2/M phases of the cell cycle can be distinguished based on the fluorescence intensity.
Reactive Oxygen Species (ROS) Detection: DCFDA Assay
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay measures intracellular ROS levels.
-
Cell Loading: Incubate the cells with DCFDA solution. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound.
-
Treatment: Treat the cells with this compound.
-
ROS Oxidation: In the presence of ROS, the non-fluorescent compound is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Analysis: Measure the fluorescence intensity by flow cytometry or a fluorescence plate reader.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and signaling pathways associated with this compound's action.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Fenretinide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Fenretinide, a synthetic retinoid. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory to protect against splashes.[1] |
| Chemical Goggles | Recommended when there is a significant risk of splashing.[1] | |
| Face Shield | To be used in conjunction with goggles when handling large quantities or during procedures with a high risk of splashing.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate, impermeable chemical-resistant gloves.[3] Always inspect gloves for degradation or punctures before use and change them frequently. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect clothing and skin from contamination. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a higher risk of splashes. | |
| Respiratory Protection | NIOSH-Approved Respirator | Use in a well-ventilated area. If a fume hood is not available or if aerosol generation is unavoidable, a respirator may be necessary. |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to maintaining the stability of this compound and ensuring a safe working environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area to minimize inhalation exposure. For procedures that may generate dust or aerosols, a certified chemical fume hood is recommended.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes. Do not ingest or inhale the substance.
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled. Always wash hands thoroughly with soap and water after handling. Work clothes should be laundered separately.
-
Spill Management: In case of a spill, immediately clean the area. Use dry clean-up procedures and avoid generating dust. Collect the spilled material in a clean, dry, and sealable labeled container for disposal.
Storage:
-
Container: Store this compound in its original, tightly sealed container.
-
Conditions: Keep in a cool, dry area, protected from environmental extremes. A storage temperature of -20°C is recommended for long-term stability.
-
Incompatibilities: Store away from incompatible materials and foodstuff containers.
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.
-
Small Quantities: For very small research quantities, some safety data sheets suggest that disposal with household waste may be permissible; however, it is crucial to consult with your institution's environmental health and safety (EHS) department for specific guidance.
-
Hazardous Waste: Due to its potential hazards, it is broadly recommended to treat this compound waste as hazardous.
-
Procedure:
-
Collect all this compound waste, including contaminated lab supplies (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.
-
Contact your institution's EHS department to arrange for pickup and disposal by an authorized hazardous waste management company.
-
Ensure all waste is handled and transported in accordance with Department of Transportation (DOT) regulations.
-
-
Empty Containers: Before discarding, scratch out all identifying information on the prescription label to protect personal health information.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound, from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
